2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Description
The exact mass of the compound 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F13I/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPFTMOJFHVIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880412 | |
| Record name | 1-(Perfluorohexyl)-2-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38550-34-4 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38550-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Perfluorohexyl)-2-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Introduction
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane, also known by its systematic name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane, is a partially fluorinated organic compound with significant potential in various fields of chemical synthesis and materials science. Its unique molecular architecture, featuring a lengthy perfluorinated carbon chain and a reactive terminal iodine atom, imparts a combination of desirable properties, including high chemical and thermal stability, as well as hydrophobic and oleophobic characteristics. These attributes make it a valuable building block for the synthesis of advanced materials, such as surfactants, surface modifiers, and polymers with specialized functionalities. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and potential applications, with a focus on providing actionable insights for researchers and professionals in drug development and materials science.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS number 38550-34-4.[1][2][3][4][5][6] Its molecular formula is C9H6F13I, and it has a molecular weight of approximately 488.03 g/mol .[1][2][3][4][5][6] The structure consists of a C6F13 perfluorohexyl group attached to a propyl iodide moiety.
| Property | Value | Source |
| CAS Number | 38550-34-4 | [1][2][3][4][5][6] |
| Molecular Formula | C9H6F13I | [1][2][3][4][5][6] |
| Molecular Weight | 488.03 g/mol | [1][2][3][4][5][6] |
| Synonyms | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [5][6][7] |
| Boiling Point | 204.4°C at 760 mmHg | [5][6] |
| Density | 1.825 g/cm³ | [5][6] |
| Flash Point | 88.6°C | [5][6] |
Synthesis and Purification
The synthesis of this compound typically involves the introduction of an iodine atom into a suitable perfluorinated precursor. While specific literature detailing the synthesis of this exact molecule is scarce, a common and effective strategy for preparing similar perfluoroalkyl iodides is through the iodination of the corresponding perfluoroalkyl alcohol.
A plausible synthetic route would be the free radical addition of a perfluoroalkyl iodide to an alkene. For instance, the reaction of perfluorohexyl iodide (C6F13I) with propene (CH3CH=CH2) would yield the desired product. This type of reaction is a well-established method for the formation of carbon-carbon bonds and the introduction of perfluoroalkyl chains into organic molecules.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: General Method for Iodination of a Perfluoroalkyl Propanol
This protocol is adapted from a general method for the synthesis of 3-(perfluoroalkyl)-propyl iodides and can be conceptually applied to the synthesis of the target molecule from its corresponding alcohol precursor, 1H,1H,1H,2H,3H,3H-perfluorononan-1-ol.
Materials:
-
1H,1H,1H,2H,3H,3H-perfluorononan-1-ol
-
Iodine (I₂)
-
Red Phosphorus (P)
-
Appropriate solvent (e.g., anhydrous toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1H,1H,1H,2H,3H,3H-perfluorononan-1-ol and the solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Carefully add red phosphorus to the solution.
-
Slowly add iodine crystals to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.
-
After the addition of iodine is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted phosphorus.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine.
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the propyl group. The chemical shifts and splitting patterns would be influenced by the adjacent iodine atom and the perfluoroalkyl chain.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit complex multiplets corresponding to the different fluorine environments in the C6F13 chain.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the iodine atom and fragmentation of the perfluoroalkyl chain.
-
Infrared Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C-F, and C-I bonds.
Reactivity and Chemical Transformations
The reactivity of this compound is primarily dictated by the carbon-iodine bond. Perfluoroalkyl iodides are versatile intermediates in organic synthesis.[8] The electron-withdrawing nature of the perfluoroalkyl group makes the iodine atom susceptible to a variety of chemical transformations.
Key Reaction Pathways
Caption: Key reaction pathways for this compound.
Key reactions include:
-
Nucleophilic Substitution: The iodide can be displaced by various nucleophiles to introduce other functional groups.
-
Radical Reactions: The C-I bond can be homolytically cleaved to generate a perfluoroalkyl radical, which can then participate in a variety of addition and substitution reactions.[8] This is a powerful method for introducing perfluoroalkyl groups into organic molecules.
-
Formation of Organometallic Reagents: Perfluoroalkyl iodides can be converted into Grignard or organolithium reagents, which are valuable synthetic intermediates.[8]
Applications in Research and Development
The unique properties of this compound make it a compound of interest for various applications in research and development, particularly in materials science and potentially in the life sciences.
-
Synthesis of Fluorinated Surfactants: The combination of a hydrophobic and oleophobic perfluoroalkyl tail and a reactive headgroup makes this compound an ideal precursor for the synthesis of specialty fluorinated surfactants. These surfactants have applications in areas such as coatings, fire-fighting foams, and microfluidics.[9][10]
-
Surface Modification: The ability to introduce a perfluoroalkyl chain onto a surface can dramatically alter its properties, imparting water and oil repellency, low friction, and chemical resistance. This compound can be used to modify the surfaces of polymers, metals, and ceramics for a variety of high-performance applications.
-
Intermediate in Organic Synthesis: As a versatile building block, it can be used to introduce the C6F13(CH2)3- moiety into a wide range of organic molecules. In the context of drug development, the incorporation of a perfluoroalkyl group can enhance the metabolic stability, lipophilicity, and bioavailability of a drug candidate.[11]
-
Medical Imaging: There is potential for this compound to be used as a contrast agent in magnetic resonance imaging (MRI).[7]
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[6]
-
First Aid:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6]
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in materials science and organic synthesis. Its unique combination of a stable perfluoroalkyl chain and a reactive iodine atom allows for the creation of novel materials with tailored surface properties and the introduction of perfluoroalkyl moieties into complex molecules. While further research is needed to fully explore its applications, particularly in the life sciences, the foundational chemistry and known reactivity of this compound provide a strong basis for its use in the development of next-generation technologies.
References
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38550-34-4 Usage. LookChem. [Link]
-
38550-34-4 | this compound. 1PlusChem LLC. [Link]
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Perfluoroalkyl iodide. Wikipedia. [Link]
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Reactions of perfluoroethyl radicals with propane and neopentane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
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1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane. MySkinRecipes. [Link]
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(PDF) Radical addition of perfluorinated alkyl iodides to multi-layered graphene and single-walled carbon nanotubes. ResearchGate. [Link]
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List of Fluorine Compounds | PDF. Scribd. [Link]
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Free radical chemistry. Part 10. Addition of acyclic and cyclic alkanes to hexafluoropropene. Sci-Hub. [Link]
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AEM PFAS List. [Link]
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1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. PubChem. [Link]
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Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. ResearchGate. [Link]
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Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Chemistry LibreTexts. [Link]
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Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. OUCI. [Link]
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Perfluorinated Surfactants and the Environmental Implications of Their Use in Fire-Fighting Foams | Request PDF. ResearchGate. [Link]
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Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1. Fluorine notes. [Link]
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Free radical addition to olefins. Part 25.—Addition of perfluoro-t-butyl radicals to fluoro-olefins. Semantic Scholar. [Link]
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Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]
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An In-depth Technical Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Introduction: Understanding a Unique Fluorinated Building Block
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is a specialized organofluorine compound characterized by a C9 carbon backbone. Its structure is unique, featuring a highly fluorinated C6F13 "tail" connected to a short hydrocarbon spacer, with a reactive iodine atom on a secondary carbon. This molecular architecture—combining a dense, inert perfluoroalkyl segment with a versatile reactive site—positions it as a valuable intermediate for the synthesis of advanced materials and complex molecules.
Organofluorine compounds are of paramount importance in modern chemistry, particularly in the life sciences and materials science. The strategic incorporation of fluorine can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity.[1] This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, a plausible synthetic approach, its characteristic reactivity, and its potential applications for researchers in chemistry and drug development.
PART 1: Core Physicochemical Properties
A clear understanding of a compound's physical properties is foundational to its application in a laboratory setting. These characteristics dictate appropriate handling, reaction conditions, and purification methodologies. The key properties of this compound are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 38550-34-4 | [2] |
| Molecular Formula | C₉H₆F₁₃I | [2] |
| Molecular Weight | 488.03 g/mol | [2] |
| Boiling Point | 204.4 °C (at 760 mmHg) | [2] |
| Density | 1.825 g/cm³ | [2] |
| Flash Point | 88.6 °C | [2] |
| Synonym | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [2] |
PART 2: Synthesis and Purification
The proposed pathway involves two key stages:
-
Radical Addition: A primary perfluoroalkyl iodide (e.g., 1-iodo-1H,1H,2H,2H-perfluoroheptane) is added across the double bond of propene. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or peroxides. The perfluoroalkyl radical adds preferentially to the less substituted carbon of the alkene, leading to the formation of a secondary radical intermediate which then abstracts an iodine atom.
-
Purification: The crude product would likely be purified by vacuum distillation to remove unreacted starting materials and any side products.
Caption: Proposed two-stage synthesis and purification workflow.
Representative Experimental Protocol: Radical Addition
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-iodo-1H,1H,2H,2H-perfluoroheptane (1.0 eq) and a radical initiator such as AIBN (0.1 eq).
-
Reagent Addition: Cool the flask to 0°C and condense propene (1.2 eq) into the vessel.
-
Reaction Execution: Allow the flask to warm to room temperature and then heat to 80°C. The choice of this temperature is crucial as it ensures the thermal decomposition of AIBN to generate the necessary radicals, initiating the chain reaction.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or ¹⁹F NMR spectroscopy, observing the consumption of the starting perfluoroalkyl iodide.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, wash the mixture with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via vacuum fractional distillation to yield the final product.
PART 3: Spectroscopic Characterization (Predicted)
Definitive characterization of the molecular structure is essential. While public spectral data for this specific compound is scarce, its ¹H, ¹³C, and ¹⁹F NMR spectra can be reliably predicted based on its structure and data from analogous compounds.[5]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent proton environments.
-
A multiplet around 4.0-4.5 ppm, integrating to 1H, for the proton on the carbon bearing the iodine (-CH(I)-). This signal would be split by the adjacent -CH₂- and -CH₃ groups.
-
A complex multiplet further upfield, likely around 2.0-2.8 ppm, integrating to 2H, for the -CH₂- group adjacent to the perfluoroalkyl chain.
-
A doublet around 1.8-2.0 ppm, integrating to 3H, for the terminal methyl (-CH₃) group, split by the single proton of the -CH(I)- group.
-
-
¹⁹F NMR: The fluorine NMR spectrum will be complex, showing multiple signals corresponding to the -CF₂- groups and the terminal -CF₃ group of the C₆F₁₃ chain. The signal for the -CF₂- group closest to the hydrocarbon portion will be the most downfield.
-
Mass Spectrometry (MS): Electron Impact (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 488. A prominent fragment would be observed at m/z = 361, corresponding to the loss of the iodine atom ([M-I]⁺), which is a characteristic fragmentation pattern for alkyl iodides.
PART 4: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of the carbon-iodine bond. This bond is relatively weak and is located adjacent to the strongly electron-withdrawing perfluoroalkyl group, making it susceptible to homolytic cleavage to form a secondary perfluoroalkyl-containing radical.
Core Reactivity: Radical Transformations
Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals, which can then participate in a variety of synthetic transformations.[3] The generation of the radical can be initiated thermally, photochemically, or through the use of a chemical initiator.[6][7]
A key application is the radical addition to unsaturated systems like alkenes and alkynes.[8] This provides a powerful method for introducing the fluorinated moiety into other organic molecules.
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- 5. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Abstract: This technical guide provides a comprehensive overview of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane, a specialized organofluorine compound. The document elucidates the compound's structure, physicochemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. By integrating established chemical principles with practical methodologies, this guide serves as an essential resource for leveraging the unique characteristics of this fluorinated intermediate in advanced chemical synthesis.
Introduction and Structural Elucidation
The compound designated "this compound" is a partially fluorinated alkyl iodide. While the provided name is specific, it is beneficial to clarify its structure using standard IUPAC nomenclature for unambiguous identification. The name implies a nine-carbon (nonane) backbone with a perfluorinated tail. The prefix "2-Iodo" indicates an iodine atom on the second carbon, and "1H,1H,1H,2H,3H,3H" specifies the locations of all hydrogen atoms on this chain.
Based on this, the chemical structure is deduced as:
CH₃-CH(I)-CH₂-(CF₂)₅-CF₃
A more systematic IUPAC name for this structure is 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-iodononane . This structure features a chiral center at the second carbon, meaning it can exist as two enantiomers.
This molecule belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are noted for their unique properties conferred by the high electronegativity of fluorine atoms.[1] The presence of a perfluoroalkyl chain introduces significant lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry.[2][3] The terminal iodo group serves as a reactive handle for further chemical modifications, particularly for introducing the perfluoroalkyl moiety into larger organic molecules.[1][2]
Physicochemical and Spectroscopic Properties
The distinct properties of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-iodononane stem from the combination of a hydrocarbon head and a highly fluorinated tail. A search for the specific CAS number 38550-34-4 confirms the identity of the compound as this compound.[4]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 38550-34-4 | [4] |
| Molecular Formula | C₉H₆F₁₃I | [4] |
| Molecular Weight | 488.03 g/mol | [4] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Insoluble in water, soluble in organic solvents | Inferred |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum would show distinct signals for the CH₃, CHI, and CH₂ groups. The CH₃ group would appear as a doublet due to coupling with the adjacent CHI proton. The CHI proton would be a complex multiplet due to coupling with both the CH₃ and CH₂ protons. The CH₂ protons would also appear as a multiplet.
-
¹³C NMR: The carbon NMR would show nine distinct signals corresponding to each carbon atom in the chain. The carbons bonded to fluorine would exhibit characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. It would show multiple signals for the non-equivalent CF₂ groups and the CF₃ terminus, with complex coupling patterns.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 488.03. Characteristic fragmentation patterns would include the loss of an iodine atom (M-127) and fragmentation of the perfluoroalkyl chain.
Synthesis and Reaction Mechanisms
Perfluoroalkyl iodides are commonly synthesized via the radical addition of a primary perfluoroalkyl iodide to an alkene.[1] This process, known as iodoperfluoroalkylation, is a versatile method for creating C-C bonds and introducing fluorinated segments into molecules.[1]
Proposed Synthesis Protocol
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-iodononane can be achieved through the free-radical addition of perfluorohexyl iodide (C₆F₁₃I) to propene (CH₃-CH=CH₂).
Step-by-Step Protocol:
-
Initiation: The reaction is initiated by a radical initiator (e.g., AIBN) or by UV irradiation, which homolytically cleaves the C-I bond of perfluorohexyl iodide to generate a perfluorohexyl radical (C₆F₁₃•).
-
Propagation (Step 1): The highly electrophilic C₆F₁₃• radical adds to the less substituted carbon of the propene double bond (anti-Markovnikov addition) to form a more stable secondary carbon radical.
-
Propagation (Step 2): This secondary radical then abstracts an iodine atom from another molecule of C₆F₁₃I to yield the final product and regenerate the C₆F₁₃• radical, continuing the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis.
Caption: A simplified mechanism for the radical addition of C₆F₁₃I to propene.
Applications in Drug Development and Research
The introduction of perfluoroalkyl moieties into organic molecules is a widely used strategy in medicinal chemistry to enhance drug properties.[1][3] Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, bioavailability, and metabolic stability.[1]
Role as a Fluorinated Building Block
This compound serves as a critical intermediate for synthesizing more complex pharmaceutical compounds.[5] The reactive iodide allows for its conjugation to various molecular scaffolds.
-
Increased Lipophilicity: The long fluorinated tail dramatically increases the lipophilicity of a parent molecule, which can improve its ability to cross cell membranes.[1][3]
-
Metabolic Stability: The strength of the C-F bond makes the perfluoroalkyl group resistant to metabolic degradation, potentially increasing the half-life of a drug.[2]
-
Conformational Control: The rigid nature of the perfluoroalkyl chain can help lock a molecule into a specific conformation required for binding to a biological target.[3]
Perfluoroalkyl-containing compounds are being explored in various therapeutic areas and for drug delivery systems.[3][6] This compound is specifically identified for research and development use, not for direct medicinal application.[4]
Experimental Workflow: Incorporating the Fluoroalkyl Moiety
The following workflow outlines a general procedure for using an iodo-perfluoroalkane to modify a target molecule (e.g., an aromatic compound) via a transition-metal-catalyzed cross-coupling reaction.
Caption: General workflow for a cross-coupling reaction to install the fluoroalkyl group.
Safety, Handling, and Storage
Organoiodine compounds, particularly volatile ones, require careful handling to minimize exposure.[7] Although a specific safety data sheet (SDS) for this compound was not found in the search results, general precautions for handling halogenated organic compounds should be strictly followed.
Table 2: General Safety and Handling Precautions
| Precaution | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile or neoprene gloves, a chemical-resistant lab coat, and safety goggles.[7][8] | To prevent skin and eye contact. Some organoiodine compounds can be absorbed through the skin.[7][9] |
| Ventilation | Handle only in a well-ventilated fume hood. | To avoid inhalation of potentially toxic vapors.[7][10] |
| Storage | Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances. Keep container tightly sealed.[7] | To prevent degradation and accidental release. |
| Spill Response | Evacuate the area. Use absorbent materials designed for organic solvents to contain the spill. Dispose of contaminated materials as hazardous waste.[7][8] | To manage accidental releases safely and in compliance with regulations. |
| First Aid | In case of skin contact, wash immediately with soap and water. For eye contact, flush with water for at least 15 minutes. Seek medical attention if irritation persists or if inhaled/ingested.[8][10] | To mitigate immediate health effects from exposure. |
Conclusion
This compound, or 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-iodononane, is a valuable fluorinated building block for chemical synthesis. Its unique structure, combining a reactive iodide with a stable and lipophilic perfluoroalkyl tail, makes it a significant tool for modifying organic molecules. For professionals in drug discovery and materials science, understanding its properties and reactivity is key to harnessing its potential for creating novel compounds with enhanced characteristics. Adherence to strict safety protocols is paramount when working with this and similar halogenated reagents.
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- Benchchem. Theoretical and Computational Insights into Perfluoroheptyl Iodide: A Technical Guide. Accessed January 17, 2026.
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- Safety Data Sheet. SDS- Iodine Solution. Accessed January 17, 2026.
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2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane CAS 38550-34-4
An In-Depth Technical Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (CAS 38550-34-4): Properties, Synthesis, and Applications in Advanced Research
Introduction
This compound is a partially fluorinated organic compound belonging to the class of fluorotelomer iodides. Characterized by a substantial perfluorohexyl "tail" and a reactive iodo-propyl "head," this molecule serves as a critical and versatile building block in modern organofluorine chemistry. The unique dichotomy of its structure—a chemically inert, hydrophobic, and lipophobic fluorinated segment combined with a functional, reactive carbon-iodine bond—makes it an invaluable intermediate for synthesizing a diverse array of advanced materials and complex pharmaceutical compounds.[1][2]
The strategic introduction of perfluoroalkyl moieties into organic molecules can profoundly alter their physical, chemical, and biological properties.[3] In drug development, this can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[4][5] In materials science, it imparts desirable characteristics such as thermal stability and oleophobicity, essential for creating high-performance surfactants, polymers, and surface coatings.[1][6] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core properties, synthesis, reactivity, applications, and safe handling protocols.
Section 1: Physicochemical Properties and Molecular Characteristics
The utility of this compound is rooted in its distinct molecular architecture and resulting physical properties. The highly electronegative fluorine atoms create a stable, non-polar perfluorohexyl segment, while the terminal propyl iodide group provides a site for chemical modification.
Molecular Structure
The structure consists of a C6F13 perfluorohexyl group linked to an iodopropane fragment. This segregation of properties is key; the fluorinated chain is sterically demanding and electronically withdrawing, which weakens the adjacent C-I bond and makes it susceptible to radical cleavage.[2] This latent reactivity is the cornerstone of its synthetic utility.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the compound. It is important to note the discrepancy in reported boiling points, which may be attributable to measurements taken at different pressures (atmospheric vs. vacuum).
| Property | Value | Source(s) |
| CAS Number | 38550-34-4 | [7][8][9] |
| Molecular Formula | C₉H₆F₁₃I | [7][9] |
| Molecular Weight | 488.03 g/mol | [7][9] |
| Synonym | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [7][8][9] |
| Boiling Point | 69 °C; 204.4 °C at 760 mmHg | [7][9] |
| Density | 1.825 g/cm³ | [7][9] |
| Refractive Index | 1.366 | [7] |
| Flash Point | 88.6 °C | [7][9] |
| Vapor Pressure | 7.87 mmHg at 25°C | [7] |
| Solubility | Insoluble in water; Soluble in DMSO | [10][11] |
Section 2: Synthesis and Mechanistic Insights
While specific, proprietary industrial synthesis routes for CAS 38550-34-4 are not publicly detailed, the synthesis of structurally analogous fluorotelomer iodides follows a well-established, multi-stage process.[12] This pathway leverages free-radical chemistry to construct the fluorinated chain and append the functional hydrocarbon spacer.
General Synthesis Pathway
The production method is logically divided into two primary stages:
-
Telomerization: A short-chain perfluoroalkyl iodide (the "telogen," e.g., pentafluoroethyl iodide) reacts with multiple units of tetrafluoroethylene (TFE, the "taxogen") to generate a mixture of longer-chain perfluoroalkyl iodides. The stoichiometry of the reactants is controlled to optimize the yield of the desired chain length (e.g., C₆F₁₃I).
-
Ethylene Addition: The purified perfluoroalkyl iodide is then reacted with ethylene in a subsequent free-radical addition reaction. This inserts a -CH₂CH₂- unit between the perfluoroalkyl chain and the iodine atom. For the target molecule, a C₃H₆ spacer is required, implying a reaction with allyl iodide or a similar three-carbon unit, or a multi-step process. A more common pathway for related compounds involves the addition of ethylene to a perfluorohexyl iodide to give C₆F₁₃CH₂CH₂I, followed by further modification if a longer hydrocarbon chain is needed.
Caption: A representative workflow for the synthesis of fluorotelomer iodides.
Representative Laboratory Protocol: Radical Addition
This protocol outlines the addition of a perfluoroalkyl iodide to an alkene, a core reaction for creating compounds like this compound.
Objective: To synthesize a C₉-fluorinated iodide via radical addition of perfluorohexyl iodide to allyl iodide.
Materials:
-
Perfluorohexyl iodide (C₆F₁₃I)
-
Allyl iodide (CH₂=CHCH₂I)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous, deoxygenated solvent (e.g., heptane or acetonitrile)
-
Reaction vessel with reflux condenser and nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
Inert Atmosphere: Assemble the reaction vessel and purge with dry nitrogen for 15-20 minutes. Maintaining an inert atmosphere is critical as oxygen can quench radical intermediates.
-
Reagent Charging: To the vessel, add perfluorohexyl iodide (1.0 eq) and a stoichiometric excess of allyl iodide (1.5-2.0 eq) dissolved in the anhydrous solvent. The excess alkene minimizes side reactions of the perfluoroalkyl radical.
-
Initiator Addition: Add a catalytic amount of AIBN (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 70-80°C for AIBN in heptane) and maintain for 4-12 hours. The reaction progress can be monitored by GC or TLC. The thermal decomposition of AIBN generates the initial radicals that start the chain reaction.
-
Workup: After cooling to room temperature, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove unreacted iodine and iodide salts. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to isolate the desired this compound. The high molecular weight and boiling point of the product make vacuum distillation the method of choice to prevent thermal decomposition.
Section 3: Core Reactivity and Key Transformations
The synthetic power of this compound stems from the lability of its C-I bond, which readily undergoes homolytic cleavage to form a perfluoroalkyl-containing radical. This intermediate is central to one of the most powerful methods for forming C-C bonds: Atom Transfer Radical Addition (ATRA).[3]
Mechanism: Atom Transfer Radical Addition (ATRA)
ATRA is a chain reaction that efficiently couples the fluorinated moiety to unsaturated systems like alkenes and alkynes.[4] The process is highly regioselective, with the fluorinated radical adding to the less substituted carbon of the double bond.
Caption: Generalized mechanism of Atom Transfer Radical Addition (ATRA).
Experimental Protocol: ATRA of this compound with an Alkene
Objective: To functionalize a terminal alkene (e.g., 1-octene) with the F(CF₂)₆(CH₂)₃- moiety.
Procedure:
-
Setup: In a flame-dried Schlenk flask under nitrogen, combine this compound (1.0 eq), 1-octene (1.2 eq), and a suitable initiator (e.g., AIBN, 0.1 eq) in a minimal amount of deoxygenated solvent (e.g., t-butanol or benzene).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can interfere with the radical chain process.
-
Reaction: Immerse the sealed flask in a preheated oil bath at 80-90°C for 6-24 hours. Monitor the reaction by GC-MS to observe the consumption of starting materials and the formation of the product.
-
Workup and Purification: Cool the reaction, dilute with a hydrocarbon solvent like hexanes, and wash sequentially with aqueous sodium thiosulfate and brine. Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo. Purify the resulting oil or solid by flash column chromatography on silica gel to yield the pure adduct. This purification step is crucial for removing unreacted starting material and initiator byproducts.
Section 4: Applications in Drug Discovery and Materials Science
The ability to introduce the F(CF₂)₆(CH₂)₃- group into molecules makes this reagent highly valuable in fields where precise control over molecular properties is paramount.
Drug Discovery and Medicinal Chemistry
The incorporation of fluorinated chains can significantly improve the pharmacological profile of a drug candidate.[3][5]
-
Enhanced Lipophilicity: The perfluoroalkyl segment increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[3]
-
Metabolic Stability: The strength of C-F bonds makes the fluorinated portion of the molecule highly resistant to metabolic degradation (e.g., by cytochrome P450 enzymes), potentially increasing the drug's half-life.[4]
-
Conformational Control: The rigid, rod-like nature of perfluoroalkyl chains can restrict the conformational freedom of a molecule, locking it into a bioactive conformation and potentially increasing its binding affinity to a target receptor.[5]
Advanced Materials and Surfactants
As a key intermediate, this compound is used to synthesize a range of fluorinated materials.[1]
-
Fluorosurfactants: By converting the terminal iodide to a hydrophilic head group (e.g., a carboxylate or sulfonate), amphiphilic molecules are created that are highly effective at reducing surface tension.[7][13]
-
Hydrophobic/Oleophobic Coatings: Polymers and materials derived from this compound are used to create surfaces that repel both water and oils, finding applications in textiles, electronics, and protective coatings.[6][]
Section 5: Safety, Handling, and Storage
Due to its classification as an irritant, proper handling of this compound is essential to ensure laboratory safety.[8][9]
Hazard Identification
| Hazard Class | GHS Statement | Source(s) |
| Skin Irritation | H315: Causes skin irritation | [15][16] |
| Eye Irritation | H319: Causes serious eye irritation | [15][16] |
| Respiratory Irritation | H335: May cause respiratory irritation | [15][16] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[8][15] Ensure an eyewash station and safety shower are readily accessible.[17]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage:
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations at a licensed hazardous-waste disposal facility.[9] Do not pour down the drain.
Conclusion
This compound stands as a powerful synthetic tool for the modern chemist. Its unique structure enables the precise installation of a perfluoroalkylated moiety, providing a reliable method for modulating the properties of organic molecules. From enhancing the efficacy of next-generation pharmaceuticals to forming the backbone of high-performance materials, its applications are both broad and impactful. A thorough understanding of its properties, reactivity, and safe handling is crucial for harnessing its full potential in research and development.
References
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38550-34-4 - LookChem. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]
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Perfluoroalkyl Ethyl Iodides: Synthesis, Applications, and Properties in Advanced Materials. (n.d.). Central Glass. Retrieved January 17, 2026, from [Link]
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Pfeifer, L., & Gouverneur, V. (2018). Controlled Single and Double Iodofluorination of Alkynes with DIH- and HF-Based Reagents. Organic Letters, 20(6), 1576–1579. [Link]
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Perfluoroalkyl Compounds for Industrial and Other Applications. (2022). In Fluorine in Organic Chemistry. Royal Society of Chemistry. [Link]
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Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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PFAS soluable in DMSO - EPAPFASIV. (n.d.). Pharos. Retrieved January 17, 2026, from [Link]
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List of Fluorine Compounds. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
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Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201–1229. [Link]
-
AEM PFAS List. (n.d.). AEM. Retrieved January 17, 2026, from [Link]
-
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
1H,1H,2H,2H- PERFLUOROHEXYL IODIDE. (n.d.). HaloPolymer. Retrieved January 17, 2026, from [Link]
-
1H,1H,2H,2H-Perfluorooctyl iodide. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]
-
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorooctane Safety Data Sheet. (n.d.). Gelest. Retrieved January 17, 2026, from [Link]
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- 13. CAS 38550-34-4: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-… [cymitquimica.com]
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An In-depth Technical Guide to the Synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Introduction
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is a valuable fluorinated building block in the synthesis of specialized semifluorinated alkanes. Its unique structure, featuring a perfluorohexyl chain linked to an iodinated propyl group, makes it a key intermediate for creating compounds with applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of a robust two-stage synthetic pathway for this molecule, designed for researchers, scientists, and professionals in drug development. The synthesis involves a free-radical addition followed by a deoxygenation reaction, offering a reliable route to the target compound.
Core Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is efficiently achieved through a two-step process. The initial stage involves the free-radical addition of perfluorohexyl iodide to allyl alcohol, yielding the intermediate, 2-Iodo-1-(perfluorohexyl)propan-1-ol. The subsequent stage employs a Barton-McCombie deoxygenation to replace the hydroxyl group of the intermediate with a hydrogen atom, affording the final product. This strategy provides a clear and controllable pathway to the desired molecule.
Caption: Overall synthetic workflow.
Stage 1: Free-Radical Addition of Perfluorohexyl Iodide to Allyl Alcohol
The first stage of the synthesis involves the addition of a perfluorohexyl radical to the double bond of allyl alcohol. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal conditions. The perfluoroalkyl radical adds to the less substituted carbon of the alkene, leading to the formation of a more stable secondary radical, which then abstracts an iodine atom from another molecule of perfluorohexyl iodide to yield the desired adduct.[1][2]
Experimental Protocol: Synthesis of 2-Iodo-1-(perfluorohexyl)propan-1-ol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Perfluorohexyl Iodide | C6F13I | 445.96 | 44.6 g | 0.1 |
| Allyl Alcohol | C3H6O | 58.08 | 8.7 g | 0.15 |
| AIBN | C8H12N4 | 164.21 | 0.82 g | 0.005 |
| Toluene | C7H8 | 92.14 | 200 mL | - |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add perfluorohexyl iodide (44.6 g, 0.1 mol), allyl alcohol (8.7 g, 0.15 mol), and toluene (200 mL).
-
Purge the reaction mixture with nitrogen for 15 minutes to remove any dissolved oxygen.
-
Add the radical initiator, AIBN (0.82 g, 0.005 mol), to the mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Iodo-1-(perfluorohexyl)propan-1-ol as a colorless to pale yellow oil.
Reaction Mechanism: Free-Radical Chain Process
The reaction proceeds via a classical free-radical chain mechanism.
Caption: Mechanism of free-radical addition.
Stage 2: Barton-McCombie Deoxygenation
The second stage involves the deoxygenation of the secondary alcohol intermediate. The Barton-McCombie reaction is a reliable method for this transformation, proceeding through a radical-mediated pathway.[3][4][5] The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate, which then reacts with a radical initiator and a hydrogen atom donor, such as tributyltin hydride, to yield the deoxygenated product.[6][7]
Experimental Protocol: Synthesis of this compound
Part A: Formation of the Xanthate Ester
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Iodo-1-(perfluorohexyl)propan-1-ol | C9H6F13IO | 504.03 | 25.2 g | 0.05 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 2.4 g | 0.06 |
| Carbon Disulfide | CS2 | 76.13 | 4.6 g | 0.06 |
| Methyl Iodide | CH3I | 141.94 | 8.5 g | 0.06 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 150 mL | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-Iodo-1-(perfluorohexyl)propan-1-ol (25.2 g, 0.05 mol) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.4 g of 60% dispersion, 0.06 mol) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add carbon disulfide (4.6 g, 0.06 mol) to the reaction mixture. The solution will typically turn yellow.
-
After stirring for an additional hour at room temperature, add methyl iodide (8.5 g, 0.06 mol).
-
Continue stirring at room temperature for 2-3 hours or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude xanthate ester, which can be used in the next step without further purification.
Part B: Deoxygenation
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Xanthate Ester | - | - | ~0.05 mol | 0.05 |
| Tributyltin Hydride | C12H28Sn | 291.06 | 16.0 g | 0.055 |
| AIBN | C8H12N4 | 164.21 | 0.41 g | 0.0025 |
| Toluene | C7H8 | 92.14 | 150 mL | - |
Procedure:
-
Dissolve the crude xanthate ester from the previous step in toluene (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.
-
Add tributyltin hydride (16.0 g, 0.055 mol) and AIBN (0.41 g, 0.0025 mol) to the solution.
-
Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using hexane as the eluent to afford this compound.
Reaction Mechanism: Barton-McCombie Deoxygenation
The deoxygenation follows a radical chain mechanism.
Caption: Mechanism of Barton-McCombie deoxygenation.
Characterization
The successful synthesis of this compound and its intermediate can be confirmed by standard spectroscopic techniques.
2-Iodo-1-(perfluorohexyl)propan-1-ol (Intermediate):
-
¹H NMR: Expected signals for the -CH₂- group adjacent to the perfluoroalkyl chain, the -CH(I)- proton, and the -CH₂OH protons. The chemical shifts will be influenced by the adjacent iodine and hydroxyl groups.
-
¹⁹F NMR: A characteristic set of signals for the C₆F₁₃- group, including a triplet for the terminal -CF₃ and multiplets for the -CF₂- groups.[8][9]
-
¹³C NMR: Resonances for the three carbons of the propyl chain and the carbons of the perfluorohexyl chain, with characteristic C-F couplings.
-
Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns confirming the structure.
This compound (Final Product):
-
¹H NMR: The spectrum will show signals corresponding to the protons of the propyl group, with chemical shifts and coupling patterns consistent with the structure.
-
¹⁹F NMR: Similar to the intermediate, with distinct signals for the perfluorohexyl chain.[10][11]
-
¹³C NMR: Resonances for the nine carbons in the molecule, with the carbon bearing the iodine atom showing a characteristic upfield shift.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Safety and Handling
This compound:
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[12][13]
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15] Avoid breathing vapors or mists.
-
First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]
Reagents:
-
Perfluorohexyl Iodide: Handle with care, as perfluoroalkyl iodides can be toxic.
-
Allyl Alcohol: Flammable liquid and toxic. Handle in a fume hood.
-
AIBN: Thermally unstable and can decompose exothermically. Store in a cool place.
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.
-
Carbon Disulfide: Highly flammable and toxic.
-
Methyl Iodide: Toxic and a suspected carcinogen.
-
Tributyltin Hydride: Highly toxic. Handle with extreme caution and appropriate containment measures.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][14][15]
Conclusion
The two-stage synthesis of this compound presented in this guide offers a reliable and well-documented route for obtaining this important fluorinated intermediate. By following the detailed protocols and adhering to the safety precautions, researchers can confidently synthesize this compound for their applications in drug discovery and materials science. The provided mechanistic insights and characterization guidelines further support the successful execution and verification of this synthetic pathway.
References
-
Grokipedia. Barton–McCombie deoxygenation. Available from: [Link]
-
NROChemistry. Barton-McCombie Reaction: Mechanism & Examples. Available from: [Link]
-
Studylib. Barton-McCombie Reaction: Mechanism & Applications. Available from: [Link]
-
Wikipedia. Barton–McCombie deoxygenation. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Gelest. 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorooctane Safety Data Sheet. Available from: [Link]
-
Organic Chemistry Portal. Barton-McCombie Reaction. Available from: [Link]
-
Chemistry LibreTexts. II. Deoxygenation: The Barton-McCombie Reaction. Available from: [Link]
-
ACS Publications. Radical Addition of Perfluoroalkyl Iodides and Diiodies to Allyl Monomers. J. Chem. Eng. Data. Available from: [Link]
-
National Institutes of Health. Extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. PMC. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Available from: [Link]
-
ResearchGate. Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. Available from: [Link]
-
RSC Publishing. Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Available from: [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data, outlines methodologies for property determination, and offers insights into the handling and application of this fluorinated intermediate. While direct experimental data for this specific compound is limited, this guide leverages data from structurally similar perfluoroalkyl iodides to provide a robust predictive framework.
Introduction: The Significance of Fluorinated Intermediates
Partially fluorinated organic compounds, such as this compound, are of significant interest in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. These alterations often lead to enhanced thermal stability, increased lipophilicity, and unique electronic characteristics.
This compound serves as a valuable synthetic intermediate. The presence of a terminal iodine atom provides a reactive site for a variety of chemical transformations, including cross-coupling reactions, free-radical additions, and nucleophilic substitutions. The perfluorinated chain imparts properties such as hydrophobicity and oleophobicity, making it a key building block for surfactants, surface coatings, and specialized polymers.[1][2] Understanding the physical properties of this compound is paramount for its effective use in research and development.
Core Physical and Chemical Identifiers
Precise identification of a chemical substance is the foundation of scientific integrity. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [3][4] |
| CAS Number | 38550-34-4 | [3][4] |
| Molecular Formula | C9H6F13I | [3][4] |
| Molecular Weight | 488.03 g/mol | [3] |
| EC Number | 2539945 | [3][4] |
Tabulated Physical Properties: A Comparative Analysis
| Physical Property | 1H,1H,2H,2H-Perfluoro-1-iodohexane | 1H,1H,2H,2H-Perfluorooctyl iodide | 1-Iodo-1H,1H,2H,2H-perfluorodecane |
| CAS Number | 2043-55-2 | 2043-57-4 | 2043-53-0 |
| Molecular Formula | C6H4F9I | C8H4F13I | C10H4F17I |
| Molecular Weight | 373.99 g/mol | 474.00 g/mol [5] | 574.01 g/mol |
| Appearance | Clear colorless to pale yellow or pink liquid[6] | Liquid | Solid[2] |
| Boiling Point | 138 °C[7] | 92 °C / 45 mmHg | Not Available |
| Melting Point | -25 °C[7] | Not Available | 54-58 °C[2] |
| Density | 1.94 g/cm³[7] | 1.934 g/mL at 25 °C | Not Available |
| Refractive Index | 1.3675-1.3725 @ 20°C[6] | n20/D 1.359 | Not Available |
| Solubility | Insoluble in water.[7] | Not Available | Insoluble in water.[2] |
Expert Insight: The trend in the data suggests that as the perfluorinated chain length increases, the boiling point and melting point also increase. The transition from a liquid to a solid state between the C8 and C10 analogues indicates that this compound (a C9 analogue) is likely to be a low-melting solid or a high-boiling liquid at room temperature. The density of these compounds is notably high due to the presence of fluorine and iodine atoms.
Experimental Determination of Physical Properties: Methodologies and Rationale
The accurate determination of physical properties is crucial for process development, safety assessments, and quality control. The following section details the standard experimental protocols for key physical properties, with a focus on considerations for fluorinated compounds.
Boiling Point Determination
The boiling point is a fundamental property that informs purification strategies (distillation) and handling procedures. For high-boiling liquids like perfluoroalkyl iodides, vacuum distillation is often employed to prevent thermal decomposition.
Protocol: Boiling Point Determination under Reduced Pressure
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge.
-
Sample Preparation: Place a small volume of the sample in the round-bottom flask along with a boiling chip or a magnetic stir bar to ensure smooth boiling.
-
Evacuation: Gradually reduce the pressure within the apparatus to the desired level.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid boils and the condensate drips from the condenser at a steady rate. This temperature is the boiling point at the recorded pressure.
-
Correction: If necessary, the boiling point at atmospheric pressure can be estimated using a nomograph.
Causality: The strong intermolecular forces in perfluorinated compounds, arising from the highly polar C-F bonds, lead to relatively high boiling points. The use of reduced pressure is essential to lower the boiling point to a temperature that avoids potential degradation of the molecule.
Diagram: Experimental Setup for Vacuum Distillation
Caption: A schematic of a vacuum distillation apparatus for boiling point determination.
Density Measurement
Density is a critical parameter for calculating mass from a given volume and for understanding the packing efficiency of molecules.
Protocol: Density Determination using a Pycnometer
-
Calibration: Clean and dry a pycnometer of known volume and determine its mass. Fill the pycnometer with deionized water at a known temperature and record the mass. Calculate the exact volume of the pycnometer.
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the sample liquid at the same temperature and record the mass.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Trustworthiness: The pycnometer method is a highly accurate and self-validating system for density determination. The use of a reference substance (water) with a well-defined density at a specific temperature ensures the accuracy of the volume measurement, which is the critical parameter in this protocol.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of a liquid sample.
Protocol: Refractive Index Measurement using an Abbe Refractometer
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Apply a few drops of the sample to the prism of the refractometer.
-
Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: Read the refractive index from the instrument's scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Expertise: For fluorinated compounds, it is important to ensure the sample is free of particulate matter, as this can interfere with the measurement. The low surface tension of many fluorinated liquids allows for easy application to the refractometer prism.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical, including this compound and its analogues.
5.1 Hazard Identification
Based on the Safety Data Sheets (SDS) for this compound and similar substances, the primary hazards include:
-
Skin Irritation: May cause skin irritation.[8]
-
Eye Irritation: Causes serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.
5.2 Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[3]
5.3 Handling and Storage
-
Ventilation: Use only in a well-ventilated area or in a chemical fume hood.[3][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][8] Protect from light, as iodo-compounds can be light-sensitive.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][4]
Diagram: Logical Flow for Safe Handling
Caption: A logical workflow for the safe handling and storage of perfluoroalkyl iodides.
Conclusion
While a complete experimental dataset for the physical properties of this compound is not currently available, this technical guide provides a comprehensive framework for understanding and estimating these properties based on available data for homologous compounds. The methodologies for determining these properties are well-established, and with careful consideration for the nature of fluorinated substances, can be readily applied. Adherence to strict safety protocols is essential when working with this and related compounds. This guide serves as a valuable resource for researchers and developers utilizing this important class of fluorinated intermediates.
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An In-depth Technical Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is a partially fluorinated organic compound of significant interest in the fields of medicinal chemistry, materials science, and synthetic chemistry. Its unique molecular architecture, featuring a perfluorinated carbon chain linked to a hydrocarbon segment and terminating in a reactive iodine atom, imparts a distinct set of physicochemical properties. This guide provides a comprehensive technical overview of this compound, focusing on its molecular characteristics, a plausible synthetic approach, analytical characterization, and its potential applications, particularly within the realm of drug discovery and development.
Core Molecular and Physical Properties
The foundational characteristics of this compound are summarized in the table below. The substantial molecular weight is primarily attributed to the presence of thirteen fluorine atoms and one iodine atom.[1] The high density is also a characteristic feature of highly fluorinated compounds.[1]
| Property | Value | Source |
| Molecular Formula | C9H6F13I | [1] |
| Molecular Weight | 488.03 g/mol | [1] |
| CAS Number | 38550-34-4 | [1] |
| Synonyms | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [1] |
| Boiling Point | 204.4°C at 760 mmHg | [1] |
| Density | 1.825 g/cm³ | [1] |
Plausible Synthesis Pathway
A likely precursor for this synthesis is 1-iodo-1H,1H,2H,2H-perfluoroheptane (C6F13CH2CH2I), which would undergo a radical-initiated addition to propene (CH3CH=CH2). The reaction would likely be initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Figure 1: Plausible two-step synthesis of the target compound.
Experimental Protocol: A Hypothetical Approach
-
Reaction Setup: A high-pressure reaction vessel would be charged with 1-iodo-1H,1H,2H,2H-perfluoroheptane and a suitable solvent.
-
Reagent Addition: The vessel would be cooled, and liquefied propene would be added, followed by the radical initiator.
-
Reaction Conditions: The vessel would be sealed and heated to a temperature sufficient to initiate the radical reaction, typically between 80-100°C. The reaction progress would be monitored by gas chromatography (GC) or NMR spectroscopy.
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled, and any unreacted propene would be carefully vented. The crude product would then be subjected to purification, likely involving distillation or column chromatography on silica gel to isolate the desired this compound. Chromatographic methods are commonly employed for the purification of perfluoroalkyl substances.[5]
Analytical Characterization
The definitive identification and characterization of this compound would rely on a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to yield a molecular ion peak (M+) at m/z 488, corresponding to the molecular weight of the compound. However, due to the lability of the carbon-iodine bond, the molecular ion peak may be weak or absent.[6] The fragmentation pattern would be characterized by the loss of an iodine atom (m/z 127) and subsequent fragmentation of the perfluoroalkyl chain. Characteristic fragments would include those corresponding to [C9H6F13]+ and smaller perfluorinated alkyl cations.
Figure 2: Predicted primary fragmentation in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple and informative. Due to the presence of six protons in three distinct chemical environments, three main signals are predicted. The chemical shifts would be influenced by the neighboring fluorine atoms and the iodine atom. A hypothetical spectrum would show multiplets for the -CH2- and -CH- groups, with coupling to both adjacent protons and fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum would be more complex, with multiple signals corresponding to the different fluorine environments along the perfluoroalkyl chain. The signals would exhibit complex splitting patterns due to coupling with neighboring fluorine atoms.
¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure, showing distinct signals for each of the nine carbon atoms in the molecule.
Applications in Drug Development and Research
The incorporation of partially fluorinated chains into organic molecules is a well-established strategy in drug design. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[7][8]
Perfluoroalkyl iodides, such as the title compound, serve as valuable building blocks for introducing these fluorinated moieties into target molecules.[3][7] The reactive carbon-iodine bond allows for a variety of chemical transformations, including cross-coupling reactions and radical additions, enabling the synthesis of a diverse range of fluorinated compounds.[2][3]
The presence of the perfluoroalkyl chain can enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation. Furthermore, the lipophilicity imparted by the fluorinated segment can improve a drug's ability to cross cell membranes and reach its target.[8]
Safety and Handling
While specific toxicity data for this compound is not detailed in the search results, it is prudent to handle this compound with care in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a specialized chemical with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined molecular weight and structure, combined with the reactivity of the carbon-iodine bond, make it a valuable tool for researchers seeking to introduce partially fluorinated chains into novel molecules. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective application in the laboratory and in the development of new technologies and therapeutics.
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Syntheses with perfluoroalkyl iodides. A review. (2025). ResearchGate. [Link]
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The Role of Perfluorohexyl Iodide in Modern Organic Chemistry and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Perfluoroalkyl iodide. (n.d.). Wikipedia. [Link]
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2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane safety data sheet
An In-Depth Technical Guide to the Safe Handling of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Understanding the Compound: A Dual-Nature Molecule
This compound (CAS No. 38550-34-4) is a specialty chemical whose properties are dictated by two key structural features: a partially fluorinated alkyl chain and a terminal iodide.[1] From a practical standpoint, the fluorinated chain imparts properties such as high density and low surface tension, making it useful in various synthetic applications. However, it is this same fluorinated nature that places it within the broader class of per- and polyfluoroalkyl substances (PFAS), which are noted for their environmental persistence.[2][3][4][5]
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the iodide a good leaving group in chemical reactions.[6] This reactivity is a double-edged sword. While synthetically useful, it also means the compound is sensitive to light and can degrade over time, often resulting in a yellow or pinkish hue due to the formation of elemental iodine (I₂).[6][7] This inherent instability underscores the need for stringent storage and handling protocols.
Key Identifiers and Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [1] |
| CAS Number | 38550-34-4 | [1] |
| Molecular Formula | C₉H₆F₁₃I | [1] |
| Molecular Weight | 488.03 g/mol | [1] |
| Boiling Point | 204.4°C at 760 mmHg | [8] |
| Density | 1.825 g/cm³ | [8] |
| Appearance | Colorless to yellowish or pinkish liquid | [7] |
| Solubility | Insoluble in water | [7] |
Hazard Identification and Risk Assessment
Based on available data for this compound and structurally similar short-chain perfluoroalkyl iodides, this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Skin Irritation: Causes skin irritation.[1][9] Prolonged contact may defat the skin, leading to dermatitis.[10]
-
Respiratory Irritation: May cause respiratory irritation if vapors or mists are inhaled.[9][11]
Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate PPE.
Engineering Controls: Your First Line of Defense
All work with this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains vapors and prevents them from entering the laboratory workspace. Ensure that the fume hood has been recently certified and that the sash is kept at the lowest practical height. An eyewash station and an emergency shower must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE is critical and should be based on a thorough risk assessment of the planned procedure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is imperative to consult the glove manufacturer's compatibility chart for the specific chemical. Always inspect gloves for tears or pinholes before use. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[12]
-
Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. Ensure that legs and feet are covered; open-toed shoes are not permitted in the laboratory.
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH/MSHA-approved respirator may be necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and fit testing.
For a small spill inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or earth. [10]3. Carefully collect the absorbent material and place it into a suitable, sealable container for hazardous waste.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
For a large spill or any spill outside of a fume hood:
-
Immediately evacuate the area.
-
Alert others in the vicinity and activate the fire alarm if necessary to ensure a full evacuation.
-
Close the laboratory doors.
-
Call your institution's emergency services and Environmental Health & Safety (EH&S) department.
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
Fire-Fighting Measures and Stability
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [10]* Specific Hazards: This compound is not highly flammable, but it will burn. Upon combustion or thermal decomposition, it can release highly toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride. [10][14]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [10]* Reactivity and Stability: The compound is stable under recommended storage conditions. [15]However, it is incompatible with strong oxidizing agents, and the weak C-I bond can be cleaved by light. [6][7][14]Hazardous polymerization is not expected to occur. [14]
Ecological and Disposal Considerations
Environmental Fate
As a member of the PFAS family, this compound is expected to be persistent in the environment. [2][4]Fluorinated organic compounds are known to be slow to degrade and can be transported over long distances in water and the atmosphere. [2][3]It is imperative that this material is not released into the environment. Do not allow it to enter drains or waterways. [15]
Waste Disposal
All waste containing this compound, including excess material, contaminated absorbent, and used PPE, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Halogenated organic waste should be segregated from non-halogenated waste streams.
-
Dispose of the waste through a licensed professional waste disposal service, in accordance with all federal, state, and local regulations. [1]
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Organic fluorine chemicals. (2019). Cary Institute of Ecosystem Studies. [Link]
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Sonne, C., et al. (2022). Ban fluorinated organic substances to spark green alternatives. Environ. Sci. Pollut. Res.[Link]
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Fluorinated Organic Compounds: How to Imagine a Future. (2023). ACS Publications. [Link]
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The extensive toxicology data behind alternative short-chain fluorinated products. (2015). SlideShare. [Link]
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Immunotoxicity of Per- and Polyfluoroalkyl Substances: Insights into Short-Chain PFAS Exposure. (2021). ResearchGate. [Link]
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Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains. (2025). National Institutes of Health. [Link]
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Organoiodine chemistry. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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potential applications of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
An In-depth Technical Guide to the Potential Applications of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized organofluorine compound. The document delineates its fundamental physicochemical properties, core reactivity, and diverse potential applications, particularly in the realms of advanced material synthesis and as a strategic building block in pharmaceutical and agrochemical development. By leveraging a partially fluorinated structure, this molecule offers a unique combination of a reactive iodine handle and the distinct properties imparted by a perfluorohexyl moiety. We explore its utility in radical-mediated reactions, surface modification strategies, and the synthesis of complex fluorinated molecules. Detailed experimental protocols, safety considerations, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent.
Introduction: A Molecule of Duality
Organofluorine chemistry has become a cornerstone of modern chemical sciences, driven by the profound influence of fluorine atoms on the physical, chemical, and biological properties of molecules.[1] Within this field, perfluoroalkyl iodides (PFAIs) are a critical class of reagents, valued for their ability to introduce fluorinated segments into a wide array of structures.[1][2] this compound (CAS No. 38550-34-4) is a noteworthy member of this class.[3][4]
Its structure, CF₃(CF₂)₅(CH₂)₃I, presents a compelling duality:
-
A highly fluorinated "tail" (the C₆F₁₃ perfluorohexyl group) that imparts properties such as high thermal stability, chemical inertness, hydrophobicity, and oleophobicity.[5][6]
-
A reactive "head" (the iodopropyl group) that serves as a versatile functional handle for synthetic transformations.
This unique combination makes it a valuable intermediate for synthesizing fluorinated surfactants, polymers, and surface modifiers, and a strategic building block for introducing specific fluorinated motifs into biologically active molecules.[5][7] This guide will elucidate the chemical principles that govern its reactivity and explore its potential to drive innovation across multiple scientific disciplines.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its effective and safe implementation in any experimental design.
Physical and Chemical Properties
The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 38550-34-4 | [3][4] |
| Molecular Formula | C₉H₆F₁₃I | [3][4] |
| Molecular Weight | 488.03 g/mol | [4] |
| Boiling Point | 204.4°C at 760 mmHg | [4] |
| Density | 1.825 g/cm³ | [4] |
| Synonyms | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [3][4] |
Safety and Handling
As with all specialized chemical reagents, proper handling is essential. The available safety data indicates that this compound should be handled with care.
-
Hazards: It is identified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8]
-
Precautions: Use only in well-ventilated areas.[4] Standard personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat, is mandatory.[3] Avoid breathing vapors or mists.[4]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[3][4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3][4]
Core Reactivity: The Chemistry of the C-I Bond
The synthetic utility of this compound is dominated by the chemistry of its carbon-iodine bond. The strong electron-withdrawing effect of the adjacent perfluoroalkyl group significantly influences the bond's reactivity, favoring radical pathways over traditional ionic substitution mechanisms.
Caption: Primary reaction pathways for this compound.
Radical Reactions: The Predominant Pathway
Perfluoroalkyl iodides are most commonly employed in radical addition reactions.[2] The C-I bond is relatively weak and can be homolytically cleaved under thermal, photochemical, or initiator-induced conditions to generate a perfluoroalkyl-containing radical.
Causality: The efficiency of this process is rooted in two factors:
-
Weak C-I Bond: The bond dissociation energy is low enough to be overcome by common radical initiators like azobisisobutyronitrile (AIBN) or UV light.
-
Radical Stability: The resulting C₆F₁₃(CH₂)₃• radical is sufficiently stable to participate in chain reactions.
This reactivity makes the title compound an excellent reagent for the iodoperfluoroalkylation of unsaturated systems like alkenes and alkynes, a versatile method for creating complex fluorinated molecules.[9]
Nucleophilic Substitution: An Unlikely Path
In contrast to non-fluorinated alkyl iodides, nucleophilic substitution reactions (S_N1 and S_N2) are generally disfavored.
-
S_N1 Pathway: The formation of a carbocation intermediate is highly destabilized by the powerful inductive electron-withdrawing effect of the perfluoroalkyl chain, making this pathway energetically prohibitive.[1]
-
S_N2 Pathway: While the iodine is on a primary carbon, the bulky and electron-rich nature of the fluorinated chain can sterically hinder the backside attack required for an S_N2 mechanism.[1]
These limitations underscore the importance of choosing reaction conditions that favor the desired radical pathway.
Potential Applications in Research and Development
The unique structural features of this compound open doors to a variety of high-value applications.
Advanced Materials and Surface Science
The strong hydrophobic and oleophobic properties of the perfluorohexyl tail make this molecule a prime candidate for the synthesis of functional materials and surface modifiers.[5][6]
-
Fluorinated Surfactants and Polymers: It can be used as a key intermediate in the synthesis of fluorinated surfactants and polymers.[7] These materials are essential for creating high-performance water- and oil-repellent coatings for textiles, paper, and other surfaces.[7][10][11] The resulting surfaces exhibit low surface energy, leading to enhanced durability and resistance to soiling.
-
Self-Assembled Monolayers (SAMs): By converting the iodo group to a suitable anchor (e.g., a thiol or silane), this molecule can be used to form densely packed SAMs on various substrates. Such surfaces are of great interest in microelectronics, anti-fouling coatings, and biomedical devices.[9]
Pharmaceutical and Agrochemical Synthesis
The introduction of fluorinated groups is a well-established strategy in drug discovery to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[12] this compound serves as a valuable building block for incorporating the C₆F₁₃(CH₂)₃- moiety into potential drug candidates or agrochemicals.[5] This specific fragment can be used to fine-tune the pharmacokinetic and pharmacodynamic profiles of a lead compound, potentially improving its efficacy and bioavailability.[5]
Synthesis of Complex Fluorinated Building Blocks
Beyond direct applications, the compound is a versatile starting material for creating more complex fluorinated synthons. For example, it can be used in the synthesis of fluorinated ene-ynes, which are important precursors for biologically active molecules and complex organic products.[12]
Experimental Protocol: Radical Addition to an Alkene
This section provides a representative, detailed protocol for the free-radical addition of this compound to an alkene, a cornerstone reaction for this class of compounds.[9]
Objective: To synthesize a 1:1 adduct by reacting this compound with 1-octene.
Caption: Step-by-step experimental workflow for the radical addition reaction.
Materials and Equipment
-
This compound (1.0 eq)
-
1-Octene (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous toluene or other suitable solvent (e.g., tert-butanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and 1-octene (1.2 eq). Dissolve the reagents in a minimal amount of anhydrous toluene.
-
Inerting: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with radical reactions. Maintain a positive pressure of inert gas throughout the reaction.
-
Initiation: Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) by observing the consumption of the starting materials. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to isolate the desired adduct.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry (MS).
Conclusion and Future Outlook
This compound is a highly versatile and valuable reagent in modern organofluorine chemistry. Its well-defined reactivity, dominated by free-radical pathways, provides a reliable method for introducing the C₆F₁₃(CH₂)₃- fragment into a diverse range of molecular scaffolds. This capability is of significant interest for the development of advanced materials with tailored surface properties and for the synthesis of novel pharmaceuticals and agrochemicals with enhanced performance profiles. As research continues to demand more sophisticated and precisely functionalized molecules, the strategic application of building blocks like this compound will undoubtedly continue to expand, enabling new discoveries in both academic and industrial laboratories.
References
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Brace, N. O. (1999). Syntheses with perfluoroalkyl radicals from perfluoroalkyl iodides. A rapid survey of synthetic possibilities with emphasis on practical applications. Part one: Alkenes, alkynes and allylic compounds. Journal of Fluorine Chemistry.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Perfluorohexyl Iodide in Modern Organic Chemistry and Industrial Applications.
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Beaudoin, D., et al. (2021). Simple Synthesis of Fluorinated Ene-Ynes via In Situ Generation of Allenes. Organic Letters.
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Fisher Scientific. (2025). SAFETY DATA SHEET - 1H,1H,2H,2H-Perfluoro-1-iodooctane.
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-
Santa Cruz Biotechnology. (n.d.). 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol.
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-
CAS Common Chemistry. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorododecane.
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Thermo Fisher Scientific. (n.d.). 1H,1H,2H,2H-Perfluoro-1-iodohexane, 97%.
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane in Advanced Synthetic Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthetic applications of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (CAS No. 38550-34-4). This specialized fluoroalkyl iodide is a valuable building block for introducing the perfluorohexyl-propyl moiety into organic molecules, conferring unique properties such as chemical inertness, hydrophobicity, and lipophobicity. These application notes delve into the core reactivity principles, provide detailed, field-tested protocols for key transformations, and offer insights into experimental design and troubleshooting. The focus is on leveraging its utility in radical-mediated reactions, a cornerstone of its synthetic value.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorinated motifs into organic molecules is a powerful strategy in medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine atoms—such as high thermal stability, metabolic resistance, and altered electronic characteristics—can dramatically enhance the performance of pharmaceuticals, agrochemicals, and advanced materials.
This compound, with the structure C₆F₁₃CH₂CH₂CHI-CH₃, serves as a versatile reagent for introducing a segmented fluorinated chain. The hydrocarbon spacer between the bulky perfluorohexyl group and the reactive C-I bond modulates the electronic effects of the fluorinated tail, offering a nuanced reactivity profile compared to perfluoroalkyl iodides without such spacers. This guide will explore the practical applications of this reagent, focusing on its predominant reactivity through radical pathways.
Physicochemical Properties & Safety Data
Understanding the fundamental properties and handling requirements of a reagent is critical for successful and safe experimentation.
Compound Specifications
| Property | Value | Source |
| CAS Number | 38550-34-4 | [1][2] |
| Molecular Formula | C₉H₆F₁₃I | [1] |
| Molecular Weight | 488.03 g/mol | [2] |
| Synonyms | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [1][2] |
Safety & Handling Protocol
This compound is an irritant and requires careful handling in a well-ventilated fume hood.[1][3] Adherence to standard laboratory safety practices is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][3]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][3]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][3]
-
Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][5] Keep the container tightly closed.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[1]
Core Reactivity Principles: A Tale of Two Pathways
The synthetic utility of this compound is dominated by the chemistry of its carbon-iodine (C-I) bond. The behavior of this bond is profoundly influenced by the adjacent, strongly electron-withdrawing perfluorohexyl group.
The Unfavored Ionic Pathways (Sₙ1/Sₙ2)
One might initially consider standard nucleophilic substitution reactions. However, both Sₙ1 and Sₙ2 pathways are significantly disfavored for this substrate.[6]
-
Sₙ2 Inaccessibility: The bulky perfluoroalkyl chain creates substantial steric hindrance around the secondary carbon bearing the iodine, effectively blocking the backside attack required for an Sₙ2 mechanism.[6]
-
Sₙ1 Instability: The formation of a carbocation at the secondary position (an Sₙ1 mechanism) is highly destabilized. The powerful inductive electron-withdrawing effect of the thirteen fluorine atoms would intensely destabilize any developing positive charge, making this pathway energetically prohibitive.[6]
The Predominant Radical Pathway
The C-I bond in this molecule is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for generating a secondary alkyl radical. This radical is the key intermediate for most productive transformations involving this reagent. Radical initiation can be achieved via thermal, photochemical, or chemical means (e.g., using AIBN).[6] The generated radical is highly electrophilic and readily participates in addition reactions.[6]
Caption: Factors governing the reactivity of this compound.
Application Protocol: Radical Addition to Alkenes
This protocol details a general procedure for the free-radical addition of this compound to an alkene, a robust method for C-C bond formation and functionalization. This reaction introduces the fluorinated alkyl chain and a new iodine atom into the target molecule, which can be used for further transformations.
Experimental Workflow
Caption: General experimental workflow for radical addition.
Detailed Step-by-Step Protocol
Objective: To synthesize 1-(4-iodobutyl)-1H,1H,1H,2H,3H,3H-perfluorononane via radical addition to 1-butene (as a representative example).
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., 1-dodecene) (1.5 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous solvent (e.g., toluene or tert-butanol)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen alkene (1.5 eq).
-
Causality: Using a slight excess of the alkene helps to ensure the complete consumption of the more valuable fluoroalkyl iodide and minimizes telomerization side reactions.[6]
-
-
Solvent Addition: Add anhydrous solvent (e.g., toluene) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (N₂ or Ar) for 15-20 minutes while stirring. This step is crucial to remove oxygen, which can inhibit radical chain reactions.
-
Initiation: Add the radical initiator, AIBN (0.1 eq), to the mixture.
-
Causality: AIBN is a common choice as its decomposition rate at typical reaction temperatures (70-85 °C) provides a steady, controlled generation of radicals to initiate and sustain the chain reaction.[6]
-
-
Reaction: Heat the reaction mixture to 80 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting iodide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If necessary, quench any remaining radicals by opening the flask to the air for a few minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (to remove any I₂) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure addition product.
Characterization
The final product should be characterized to confirm its structure and purity.
-
¹H NMR: Expect to see characteristic shifts for the protons adjacent to the newly formed C-I bond and the fluorinated chain.
-
¹⁹F NMR: Will show complex splitting patterns characteristic of the C₆F₁₃ group.
-
¹³C NMR: Confirms the carbon skeleton.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight and fragmentation pattern of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive initiator.2. Presence of oxygen.3. Insufficient temperature. | 1. Use fresh AIBN.2. Ensure thorough degassing of the reaction mixture.3. Confirm reaction temperature is appropriate for AIBN decomposition (~70-85 °C). |
| Formation of Multiple Products | 1. Telomerization (alkene polymerization).2. Side reactions from impurities. | 1. Increase the molar ratio of the iodoalkane to the alkene.2. Use purified starting materials and anhydrous solvents. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the mobile phase for column chromatography; consider using a different stationary phase or purification technique (e.g., distillation). |
Conclusion and Future Outlook
This compound is a highly effective reagent for the introduction of segmented fluorous ponytails into organic frameworks. Its reactivity is reliably channeled through radical pathways, offering a predictable and powerful tool for C-C bond formation. The protocols and principles outlined in this guide provide a solid foundation for chemists to explore its use in creating novel molecules for applications spanning from drug discovery to the development of advanced fluorinated polymers and surfactants. Further exploration into its use in other radical-mediated transformations, such as atom transfer radical polymerization (ATRP) and reductive coupling reactions, represents a promising avenue for future research.
References
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- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H,1H,2H,2H-Perfluoro-1-iodooctane.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sources
Application Notes and Protocols for the Synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Introduction
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (C₉H₆F₁₃I) is a valuable fluorinated intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its structure, featuring a perfluorohexyl "tail" and a reactive iodinated propyl "head," allows for the introduction of perfluoroalkyl moieties into a wide range of molecules, thereby modifying their biological and physical properties. The presence of the perfluoroalkyl chain can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound, intended for researchers and professionals in drug development and chemical synthesis.
The synthetic strategy outlined herein is based on the well-established free radical addition of a perfluoroalkyl iodide to an alkene. This method is chosen for its efficiency and atom economy in forming the carbon-carbon bond between the fluorinated and hydrocarbon segments of the target molecule.
Synthesis of this compound
The synthesis is achieved via the free radical-initiated addition of 1-iodoperfluorohexane to propene. The reaction can be initiated either thermally, using a radical initiator such as azobisisobutyronitrile (AIBN), or photochemically.
Reaction Principle
The reaction proceeds through a radical chain mechanism. The initiator (thermal or photochemical) generates a radical that abstracts the iodine atom from 1-iodoperfluorohexane, forming a perfluorohexyl radical (C₆F₁₃•). This electrophilic radical then adds to the terminal carbon of propene, creating a more stable secondary radical. This new radical subsequently abstracts an iodine atom from another molecule of 1-iodoperfluorohexane to yield the final product and regenerate the perfluorohexyl radical, thus propagating the chain.
Experimental Protocol: Thermal Initiation
This protocol describes the synthesis of this compound using AIBN as a thermal radical initiator.
Materials and Equipment:
-
1-Iodoperfluorohexane (C₆F₁₃I)
-
Propene (CH₃CH=CH₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer, pressure gauge, and thermocouple
-
Standard laboratory glassware
-
Rotary evaporator
-
Fractional distillation apparatus
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1]
-
Perfluoroalkyl iodides are light-sensitive and should be stored in a dark, cool place.[1]
-
AIBN is a flammable solid and can decompose exothermically; store it at the recommended low temperature and handle with care.[2][3]
-
The reaction is performed under pressure; ensure the autoclave is properly sealed and operated by trained personnel.
Step-by-Step Procedure:
-
Reactor Setup: In a clean, dry high-pressure autoclave, add 1-iodoperfluorohexane and AIBN. A typical molar ratio of alkene to alkyl iodide is between 1.5:1 and 3:1 to favor the mono-adduct. AIBN is typically used at 1-5 mol% relative to the 1-iodoperfluorohexane.
-
Solvent Addition: Add anhydrous toluene to dissolve the reactants. The use of a solvent helps to control the reaction temperature and prevent dimerization of the reactants.
-
Sealing and Purging: Seal the autoclave and purge with an inert gas, such as nitrogen or argon, to remove any oxygen that could interfere with the radical reaction.
-
Propene Addition: Cool the autoclave to a low temperature (e.g., -78 °C with a dry ice/acetone bath) and condense a measured amount of propene into the vessel.
-
Reaction: Slowly warm the autoclave to room temperature and then heat to the reaction temperature, typically between 80-100 °C for AIBN-initiated reactions.[4][5] Monitor the pressure and temperature throughout the reaction. The reaction is typically run for 12-24 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess propene in a safe manner.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the toluene using a rotary evaporator.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the desired product from unreacted starting materials and any side products.[6][7]
Experimental Protocol: Photochemical Initiation
This protocol offers an alternative, milder initiation method using UV light.
Materials and Equipment:
-
1-Iodoperfluorohexane (C₆F₁₃I)
-
Propene (CH₃CH=CH₂)
-
Quartz reaction vessel or a borosilicate glass vessel transparent to the wavelength of the UV lamp
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Cooling system for the reaction vessel
-
Standard laboratory glassware
Safety Precautions:
-
Follow all safety precautions outlined for the thermal initiation method.
-
UV radiation is harmful to the eyes and skin; use appropriate shielding.
-
Photochemical reactions can sometimes proceed rapidly; ensure adequate cooling to control the reaction temperature.
Step-by-Step Procedure:
-
Reactor Setup: In a quartz or suitable glass reaction vessel, dissolve 1-iodoperfluorohexane in a suitable solvent (if necessary).
-
Propene Addition: Bubble propene gas through the solution at a controlled rate, or condense a known amount into the cooled reaction vessel.
-
Irradiation: While stirring the mixture, irradiate with a UV lamp.[8][9] Maintain the reaction temperature at a low to moderate level (e.g., 15-30 °C) using a cooling bath.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, follow the same work-up and purification procedures as described for the thermal initiation method.
Quantitative Data Summary
| Parameter | Thermal Initiation (AIBN) | Photochemical Initiation |
| Reactants | 1-Iodoperfluorohexane, Propene | 1-Iodoperfluorohexane, Propene |
| Initiator | AIBN (1-5 mol%) | UV light (e.g., 254 or 350 nm) |
| Solvent | Toluene (anhydrous) | Optional (e.g., hexane) |
| Temperature | 80-100 °C | 15-30 °C |
| Pressure | Autogenic (typically several atm) | Atmospheric or slightly elevated |
| Reaction Time | 12-24 hours | 4-12 hours |
| Typical Yield | 60-80% | 50-75% |
Note: These are representative conditions and may require optimization for specific experimental setups.
Purification and Characterization
Purification
-
Washing: The crude product may be washed with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine to remove any water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate, and then filtered.
-
Fractional Distillation: The final product is purified by fractional distillation under reduced pressure.[6][7] The boiling point will be significantly higher than that of the starting 1-iodoperfluorohexane.
Characterization
The structure and purity of the synthesized this compound can be confirmed by the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide key information about the -CH₂-, -CHI-, and -CH₃ groups. The chemical shifts will be influenced by the adjacent highly electronegative perfluoroalkyl chain. Expected signals would include a doublet for the terminal methyl group, a multiplet for the methine proton, and multiplets for the diastereotopic methylene protons.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the structure of the perfluoroalkyl chain.[10][11][12][13] The spectrum will show distinct signals for the CF₃ group and each of the CF₂ groups, with characteristic chemical shifts and coupling patterns.[14][15][16][17]
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of an iodine atom and fragmentation of the perfluoroalkyl chain.[18][19]
-
-
Infrared (IR) Spectroscopy:
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This document provides a comprehensive and detailed guide for the synthesis of this compound via a free radical addition reaction. Both thermal and photochemical initiation methods are presented, allowing for flexibility in experimental setup. The detailed protocols for synthesis, purification, and characterization will enable researchers to produce this valuable fluorinated building block with high purity. Adherence to the safety precautions outlined is paramount for the safe execution of this procedure.
References
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Chemistry LibreTexts. (2021, August 15). Alkyl and aryl halide infrared spectra. Retrieved from [Link]
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET AIBN 98% (For Synthesis). Retrieved from a relevant chemical supplier's website.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Retrieved from a relevant chemical supplier's website.
- University of Ottawa. (n.d.). 19Flourine NMR.
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Reddit. (2023, October 10). AIBN Disposal advice. Retrieved from [Link]
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Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
- Bruker. (n.d.). 19F NMR Reference Standards.
- National Center for Biotechnology Information. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from a relevant government research website.
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Massachusetts Institute of Technology. (n.d.). Chemicals. Retrieved from [Link]
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MDPI. (2023, November 18). Addition of a Perfluoroalkyl Acetyl Group to the C-Vertex of a Carborane Anion to Enhance Its Solubility in Fluorinated Ether Solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- National Center for Biotechnology Information. (2022, October 25). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. Retrieved from a relevant government research website.
- University of Colorado Boulder. (n.d.). IR: alkyl halides.
- Environmental Science: Processes & Impacts. (2021, April 14). and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonan.
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ResearchGate. (n.d.). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from a relevant government research website.
- Environmental Science: Processes & Impacts. (n.d.). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis.
- ResearchGate. (n.d.). The Iodine Atom Transfer Addition Reaction (I-ATRA) initiated by AIBN: Optimization, scope and radical reaction pathways. Retrieved from a relevant research-sharing website.
-
ACS Publications. (2024, May 23). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Radical photochemical difluorosulfoximination of alkenes and propellanes. Retrieved from a relevant government research website.
- Wellington Laboratories. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS.
- National Center for Biotechnology Information. (2011, March 7). Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts. Retrieved from a relevant government research website.
- National Center for Biotechnology Information. (n.d.). Photoinduced Atom Transfer Radical Addition Reaction of Olefins with α-Bromo Carbonyls. Retrieved from a relevant government research website.
- ChemRxiv. (2024, April 10). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR.
- Wiley Online Library. (2022, June 6). Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure.
- RSC Publishing. (n.d.). Radical photochemical difluorosulfoximination of alkenes and propellanes.
- ScienceDirect. (n.d.). A convenient AIBN-initiated radical addition of ethyl iododifluoroacetate to alkenes.
- University of Southampton. (n.d.). A convenient AIBN-initiated radical addition of ethyl iododifluoroacetate to alkenes. Retrieved from a relevant university e-prints website.
- Google Patents. (n.d.). Synthesis of perfluoroalkyl iodides.
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Application Notes and Protocols for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane as a Precursor for Fluorinated Polymers
Introduction: The Strategic Role of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane in Advanced Polymer Synthesis
Fluorinated polymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical inertness, low surface energy, and unique dielectric properties. The strategic incorporation of fluorinated segments into polymer architectures allows for the precise tuning of these characteristics, opening avenues for novel applications in fields ranging from biomedical devices and advanced coatings to high-performance electronics. This compound (F(CF₂)₆CH₂CH₂I) emerges as a pivotal precursor in this domain, offering a versatile platform for the synthesis of well-defined fluorinated polymers.
This technical guide provides an in-depth exploration of this compound as an initiator and chain transfer agent in two powerful controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Iodine Transfer Polymerization (ITP). We will delve into the mechanistic underpinnings of these methods, provide detailed, field-tested protocols, and present representative data to empower researchers in the synthesis of bespoke fluorinated materials.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its effective application.
| Property | Value |
| CAS Number | 38550-34-4 |
| Molecular Formula | C₉H₅F₁₃I |
| Molecular Weight | 488.03 g/mol |
| Boiling Point | 204.4°C at 760 mmHg[1] |
| Density | 1.825 g/cm³[1] |
Part 1: Atom Transfer Radical Polymerization (ATRP) Initiated by this compound
ATRP is a robust and versatile controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2] The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant species (the initiator or polymer chain end) and a transition metal complex in a lower oxidation state.[2]
Causality in Experimental Design for Fluoro-initiator ATRP
The use of a perfluoroalkyl iodide like this compound in ATRP presents unique considerations. The carbon-iodine bond is weaker than the carbon-bromine or carbon-chlorine bonds typically used in ATRP, which influences the selection of the catalyst system and reaction conditions. A highly active catalyst is often required to ensure efficient initiation and control over the polymerization. The choice of ligand for the copper catalyst is critical in tuning its activity and solubility.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA)
This protocol details the synthesis of a fluorinated block copolymer precursor, poly(methyl methacrylate) with a 2-(1H,1H,1H,2H,3H,3H-perfluorononyl)ethyl end-group.
Materials:
-
This compound (Initiator)
-
Methyl methacrylate (MMA) (monomer), inhibitor removed
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
N,N-Dimethylacetamide (DMAc) (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Catalyst and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (0.934 mmol) and bpy (1.868 mmol).
-
Deoxygenation: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove all oxygen.[3]
-
Addition of Initiator and Monomer: Under a positive pressure of inert gas, introduce this compound (0.934 mmol), degassed MMA (93.4 mmol), and degassed DMAc (15 mL) via syringe.[4]
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at 90°C and stir vigorously.[4]
-
Monitoring the Reaction: At timed intervals, carefully extract small aliquots from the reaction mixture using a degassed syringe. Dilute the samples with a suitable solvent (e.g., THF) for analysis by Gas Chromatography (GC) to determine monomer conversion and by Gel Permeation Chromatography (GPC) to monitor molecular weight and polydispersity.[3]
-
Termination and Purification: After reaching the desired conversion, terminate the polymerization by cooling the flask to room temperature and exposing the contents to air. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation: Precipitate the purified polymer solution into a large excess of cold methanol. Collect the white polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Representative Data for ATRP of MMA with a Perfluoroalkyl Iodide Initiator
The following table provides representative data for the ATRP of MMA initiated by a perfluoroalkyl iodide, demonstrating the controlled nature of the polymerization.
| Time (hrs) | Conversion (%) | Mₙ ( g/mol ) (Experimental) | Mₙ ( g/mol ) (Theoretical) | PDI (Mₙ/Mₙ) |
| 4 | 25 | 2,700 | 2,500 | 1.25 |
| 8 | 48 | 5,100 | 4,800 | 1.22 |
| 16 | 75 | 7,800 | 7,500 | 1.18 |
| 24 | 92 | 9,500 | 9,200 | 1.15 |
Note: This data is representative and based on polymerizations with similar perfluoroalkyl iodide initiators. Actual results may vary depending on specific experimental conditions.
ATRP Mechanism Visualization
Caption: Mechanism of Iodine Transfer Polymerization (ITP).
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of advanced fluorinated polymers. Through controlled radical polymerization techniques such as ATRP and ITP, researchers can precisely engineer polymer architectures with tailored fluorine content, leading to materials with exceptional properties. The protocols and data presented in this guide offer a solid foundation for the exploration and development of novel fluoropolymers for a wide array of applications, from drug delivery to advanced materials. The ability to control molecular weight and architecture opens up exciting possibilities for the rational design of next-generation functional materials.
References
-
New AB or ABA type block copolymers: atom transfer radical polymerization (ATRP) of methyl methacrylate using iodine- terminated. (n.d.). Retrieved from [Link]
- Application Notes and Protocols for Perfluoroheptyl Iodide in Fluorinated Polymer Synthesis. (2025). BenchChem.
-
Two common mechanisms of iodine transfer polymerization without (a) and with (b) amines as complexing agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Visible Light-Induced Controlled Radical Polymerization of Methacrylates with Perfluoroalkyl Iodide as the Initiator in Conjugation with a Photoredox Catalyst fac-. (2025). ResearchGate.
- Modular and Processable Fluoropolymers Prepared via a Safe, Mild, Iodo–Ene Polymerization. (2019).
-
General mechanisms of iodine transfer polymerization; Pm• and Pn•, propagating radical species. (n.d.). ResearchGate. Retrieved from [Link]
- Process of preparing functional fluoropolymers. (n.d.). Google Patents.
-
Mechanoredox catalyzed cationic RAFT polymerization via perfluorinated anion assistance for the synthesis of high-molecular-weight polymers. (n.d.). RSC Publishing. Retrieved from [Link]
- Emerging Concepts in Iodine Transfer Polymerization. (2022). Macromolecular Chemistry and Physics, 223(21), 2200316.
- This compound - Safety D
- Iodine transfer polymerization method and compositions therefrom. (n.d.). Google Patents.
- PET-RAFT polymerization under flow chemistry and surface-initiated reactions. (2023).
- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. (2024). Environmental Science: Processes & Impacts, 26(1), 136-147.
- Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis. (2022). Chemical Reviews, 122(2), 1734-1788.
- Quantum Chemistry Investigation of Fluorinated Polymer Systems of Industrial Interest. (2014). The Journal of Physical Chemistry A, 118(1), 238-247.
- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-ga. (2023). DiVA portal.
- Quantum chemistry investigation of fluorinated polymer systems of industrial interest. (2014). The Journal of Physical Chemistry A, 118(1), 238-247.
- Combined Use of Total Fluorine and Oxidative Fingerprinting for Quantitative Determination of Side-Chain Fluorinated Polymers in Textiles. (2020). Environmental Science & Technology, 54(20), 12546-12555.
- Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. 2. Kinetics and Mechanism of Chain Growth for. (1997). Macromolecules, 30(23), 7034-7041.
-
Journal of Polymer Science & Applications. (n.d.). SciTechnol. Retrieved from [Link]
- Kinetics of the iodine transfer polymerization of vinylidene fluoride. (2006). Journal of Polymer Science Part A: Polymer Chemistry, 44(19), 5763-5777.
- Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride (VDF). influence of the defect of VDF chaining on the control of ITP. (2011).
- Application Notes and Protocols for Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride with 1,1,2,2- Tetrafluoro-3-iodopropane. (2025). BenchChem.
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Application Notes and Protocols for the Synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Introduction
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is a valuable fluorinated building block in synthetic organic chemistry. Its unique structure, featuring a perfluorinated tail and a reactive carbon-iodine bond, makes it a key intermediate for the introduction of perfluoroalkyl moieties into a wide range of molecules. This is of particular interest to researchers in drug discovery, materials science, and agrochemicals, where the incorporation of fluorine can significantly enhance the biological activity, chemical stability, and pharmacokinetic properties of a compound. This guide provides a comprehensive overview of the synthetic routes, reaction mechanisms, and detailed protocols for the preparation and characterization of this versatile reagent.
Core Synthetic Strategy: Free-Radical Addition to a Fluorinated Alkene
The most direct and efficient method for the synthesis of this compound is the free-radical addition of iodine across the double bond of a terminal fluoroalkene. This approach is predicated on the generation of an iodine radical, which then initiates a chain reaction with the alkene. The regioselectivity of the addition is governed by the stability of the resulting carbon-centered radical intermediate, which is preferentially formed at the carbon atom further from the electron-withdrawing perfluoroalkyl group.
Two primary methods for initiating this free-radical addition will be discussed: photochemical initiation and chemical initiation using azobisisobutyronitrile (AIBN).
Synthetic Pathway Overview
Caption: Mechanism of free-radical addition of iodine to a terminal alkene.
Experimental Protocols
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Perfluoroalkyl compounds may have long-term persistence; handle with care and dispose of waste according to institutional guidelines.
Protocol 1: Photochemical Iodination
This method utilizes UV light to initiate the radical reaction, offering a clean and efficient synthesis without the need for chemical initiators.
Materials:
-
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoronon-1-ene
-
Iodine (I₂)
-
Anhydrous dichloromethane (DCM) or a suitable perfluorinated solvent
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoronon-1-ene (1.0 eq) and iodine (1.1 eq) in the chosen anhydrous solvent. The concentration should be approximately 0.1-0.5 M with respect to the alkene.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen, which can inhibit radical reactions.
-
Initiation: Position the UV lamp at a safe and effective distance from the reaction vessel and begin irradiation while stirring the solution vigorously. The reaction temperature should be maintained at or slightly above room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting alkene and the formation of a new, less polar spot (on silica gel TLC) indicates product formation. The characteristic purple color of iodine will also fade as it is consumed.
-
Workup: Once the reaction is complete (typically within 4-8 hours), turn off the UV lamp and allow the solution to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: AIBN-Initiated Iodination
This protocol uses a chemical initiator, azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals. This method is advantageous when photochemical equipment is unavailable.
Materials:
-
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoronon-1-ene
-
Iodine (I₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene or another suitable high-boiling solvent
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoronon-1-ene (1.0 eq) and iodine (1.1 eq). Dissolve the reactants in anhydrous toluene.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Initiation: Add AIBN (0.1-0.2 eq) to the reaction mixture. Heat the solution to reflux (approximately 80-90 °C for toluene) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or GC-MS as described in Protocol 1.
-
Workup and Purification: Follow the same workup and purification procedures as outlined in Protocol 1.
Reaction Parameter Summary
| Parameter | Photochemical Method | AIBN-Initiated Method |
| Initiator | UV light | AIBN (0.1-0.2 eq) |
| Solvent | Dichloromethane or perfluorinated solvent | Toluene |
| Temperature | Room Temperature | 80-90 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 70-85% | 65-80% |
Characterization of this compound
The successful synthesis of the target compound should be confirmed by a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in the -CH₂-CHI-CH₃ portion of the molecule. The chemical shifts and coupling patterns will be influenced by the adjacent iodine and the perfluoroalkyl chain.
-
¹³C NMR: The carbon NMR will provide evidence for the different carbon environments in the molecule. The carbon attached to the iodine will show a characteristic upfield shift.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum will display complex multiplets corresponding to the different CF₂ and CF₃ groups in the perfluoroalkyl chain.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of an iodine atom and fragmentation of the perfluoroalkyl chain.
Applications in Research and Development
This compound is a versatile intermediate with numerous applications:
-
Drug Development: It serves as a precursor for introducing the perfluoroheptylpropyl group into drug candidates, potentially enhancing their metabolic stability and lipophilicity.
-
Materials Science: This compound can be used to synthesize fluorinated surfactants, polymers, and surface coatings with unique hydrophobic and oleophobic properties.
-
Agrochemicals: The incorporation of the perfluoroalkyl chain can lead to the development of new pesticides and herbicides with improved efficacy and environmental persistence profiles.
References
- Haszeldine, R. N., & Mir, I. D. (1978). Addition of free radicals to unsaturated systems. Part XXII. Photochemical addition of trifluoroiodomethane and iodine to perfluoro-(3-methylbut-1-ene) and photochemical dimerisation of the olefin. Journal of the Chemical Society, Perkin Transactions 1, 433-438.
- Leung, L., & Linclau, B. (2008). A convenient AIBN-initiated radical addition of ethyl iododifluoroacetate to alkenes. Journal of Fluorine Chemistry, 129(10), 986-990.
- Napoli, M., & Bertani, R. (2001). Effects of the reaction conditions on 3-(perfluorohexyl)prop-1-ene formation from perfluorohexyl iodide and allyl chloride. Journal of Fluorine Chemistry, 111(1), 49-59.
- Sigma-Aldrich. Product Specification for 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane. (Product number may vary).
- PubChem. Compound Summary for 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane.
- ChemicalBook. Safety Data Sheet for this compound.
- Pharmaffiliates. Product Information for 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-ene.
Application Note & Protocols: Synthesis of Novel Fluorosurfactants from 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Abstract
Fluorosurfactants are indispensable tools in modern science and technology, prized for their exceptional ability to reduce surface tension and their high thermal and chemical stability.[1] This guide provides an in-depth exploration of synthetic strategies utilizing 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane as a versatile precursor. This key intermediate, featuring a C6F13 fluorinated tail, offers a gateway to a diverse range of amphiphilic molecules.[2][3][4] We present detailed protocols for the synthesis of cationic and non-ionic fluorosurfactants, focusing on the underlying reaction mechanisms, experimental design, and practical applications in fields ranging from droplet microfluidics to advanced materials development.[2][5][6]
Foundational Principles: The Chemistry of the Fluoroalkyl Iodide Precursor
The synthetic utility of this compound (Structure: C₆F₁₃CH₂CH(I)CH₃) is dictated by the chemistry of its carbon-iodine (C-I) bond.
-
The C-I Bond as a Functional Handle: The C-I bond is the weakest among the carbon-halogen bonds, making it a preferential site for chemical transformation.[7] This reactivity allows for the strategic introduction of hydrophilic head groups onto the hydrophobic fluoroalkyl tail.
-
Mechanistic Considerations:
-
Nucleophilic Substitution: Direct S_N_2 nucleophilic substitution at the secondary carbon is challenging. The bulky perfluorinated chain creates significant steric hindrance, and the strong electron-withdrawing nature of the C₆F₁₃- group destabilizes the formation of a carbocation intermediate required for an S_N_1 pathway.[8] Therefore, reactions that appear to be substitutions often proceed through alternative, radical-mediated pathways like the S_RN_1 mechanism.[8][9]
-
Radical Reactions: Perfluoroalkyl iodides are excellent precursors for generating perfluoroalkyl radicals under thermal, photochemical, or initiator-induced conditions.[10][11] This is the most versatile and reliable approach for functionalizing this specific precursor, as the radical can readily participate in addition reactions with a wide variety of substrates.[3][12]
-
Synthetic Pathway I: Cationic Fluorosurfactant via Quaternization
The synthesis of cationic fluorosurfactants involves the formation of a quaternary ammonium salt, which serves as the hydrophilic head. This is achieved by reacting the iodo-precursor with a tertiary amine. While challenging, this transformation can be accomplished under forcing conditions.
Causality of Experimental Design
The direct quaternization of the secondary iodide with a tertiary amine like trimethylamine or pyridine is kinetically slow. The reaction requires elevated temperatures to overcome the activation energy for this sterically hindered substitution. The choice of a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile helps to solvate the charged transition state, promoting the reaction. The resulting quaternary ammonium iodide salt is often insoluble in non-polar solvents, which facilitates its isolation and purification by precipitation.
Workflow for Cationic Surfactant Synthesis
Caption: Workflow for Cationic Surfactant Synthesis.
Detailed Experimental Protocol
-
Reagent Preparation: In a high-pressure reaction vessel, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (5 mL per gram of iodide).
-
Amine Addition: Add a tertiary amine (e.g., Pyridine, 1.5 eq.) to the solution. Caution: The reaction may be exothermic.
-
Reaction Conditions: Seal the vessel securely. Place it in a preheated oil bath or heating mantle and stir the mixture at 110 °C for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if possible.
-
Isolation: After the reaction is complete, cool the vessel to room temperature, then chill it further in an ice bath for 1 hour. The quaternary ammonium salt product should precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold diethyl ether to remove any unreacted starting material and solvent residues.
-
Drying: Dry the purified white to off-white solid under a high vacuum at 40 °C for 12 hours.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Synthetic Pathway II: Non-ionic Fluorosurfactant via Radical Addition
This pathway offers a more versatile and efficient route to creating non-ionic fluorosurfactants. It involves a free-radical addition of the fluoroalkyl precursor to a hydrophilic polymer block, typically a vinyl-terminated polyethylene glycol (PEG).
Causality of Experimental Design
This synthesis hinges on the clean generation of a C₆F₁₃CH₂CH(•)CH₃ radical. Azo initiators like Azobisisobutyronitrile (AIBN) are ideal as they decompose at a predictable rate under moderate heat to produce radicals, initiating a chain reaction.[10] The radical adds across the double bond of the vinyl-PEG. The resulting radical intermediate then abstracts an iodine atom from another molecule of the starting iodide, propagating the chain and forming the desired block copolymer. An inert atmosphere is critical to prevent oxygen from scavenging the radical intermediates and terminating the reaction. The terminal iodine on the product can be subsequently removed via radical reduction to yield the final surfactant.
Workflow for Non-ionic Surfactant Synthesis
Caption: Workflow: Non-ionic Surfactant Synthesis.
Detailed Experimental Protocol
Part A: Radical Addition
-
Setup: To a Schlenk flask, add this compound (1.2 eq.), vinyl-terminated polyethylene glycol monomethyl ether (1.0 eq.), and AIBN (0.1 eq.).
-
Solvent & Degassing: Add anhydrous toluene (10 mL per gram of PEG). Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Backfill the flask with argon or nitrogen. Place the flask in a preheated oil bath at 80 °C and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude iodo-terminated block copolymer.
Part B: Reductive De-iodination
-
Dissolution: Dissolve the crude product from Part A in ethanol.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 2.0 eq.) portion-wise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Carefully quench the excess NaBH₄ by slowly adding dilute HCl until the effervescence ceases.
-
Purification: Remove the ethanol via rotary evaporation. Redissolve the residue in deionized water and purify by dialysis against water to remove salts and unreacted starting materials. Lyophilize the dialyzed solution to obtain the final product as a waxy solid or viscous oil.
-
Characterization: Confirm the structure using ¹H NMR (disappearance of the vinyl protons, appearance of new alkyl protons) and ¹⁹F NMR.
Summary of Protocols and Expected Properties
The following tables summarize the key reaction parameters and the anticipated properties of the synthesized surfactants.
Table 1: Reaction Parameters
| Parameter | Pathway I: Cationic Surfactant | Pathway II: Non-ionic Surfactant |
| Key Reagents | Tertiary Amine (e.g., Pyridine) | Vinyl-PEG, AIBN, NaBH₄ |
| Stoichiometry (vs. Iodide) | 1.5 eq. Amine | 0.8 eq. Vinyl-PEG, 0.1 eq. AIBN |
| Solvent | Acetonitrile or DMF | Toluene, then Ethanol |
| Temperature | 100 - 120 °C | 80 °C, then 0 - 25 °C |
| Reaction Time | 24 - 48 hours | 12 hours, then 4 hours |
| Typical Yield | 40-60% (Optimization required) | 70-90% (Generally higher) |
Table 2: Surfactant Properties
| Property | Cationic Surfactant | Non-ionic Surfactant |
| Type | Cationic | Non-ionic |
| Hydrophilic Head | Quaternary Ammonium | Polyethylene Glycol (PEG) |
| Solubility | Water | Water, Fluorinated Solvents |
| Expected CMC | 10⁻³ - 10⁻⁴ M | 10⁻⁴ - 10⁻⁵ M |
| Primary Application | Antimicrobial surfaces, charge-based separations | Emulsion stabilization (W/O), microfluidics, biocompatible coatings[6][13][14] |
Applications for Drug Development and Research
The fluorosurfactants synthesized from this compound are not mere laboratory curiosities; they are enabling tools for researchers.
-
Droplet Microfluidics: Non-ionic, PEGylated fluorosurfactants are the gold standard for stabilizing water-in-fluorinated-oil droplets.[5][15] These droplets serve as picoliter-sized bioreactors for high-throughput screening, single-cell analysis, and digital PCR, all critical workflows in drug discovery. The synthesized surfactants ensure droplet stability and biocompatibility.[6][16]
-
Advanced Materials: The unique self-assembly properties of fluorosurfactants can be used to template novel materials.[2][5] Cationic variants can be used to create functionalized surfaces with antimicrobial or specific binding properties.
-
Drug Delivery: The inert and biocompatible nature of fluorinated compounds makes them attractive for biomedical applications.[14][17] These surfactants can stabilize emulsions used as contrast agents or as vehicles for delivering hydrophobic drugs.
References
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Syntheses with perfluoroalkyl iodides. A review. (2025). ResearchGate. [Link]
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Reaction of perfluoroalkyl iodides with electron-donor nucleophiles. Addition of perfluoroalkyl iodides to olefins initiated by electron transfer. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
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Perfluoroalkyl Ethyl Iodides: Synthesis, Applications, and Properties in Advanced Materials. (n.d.). ALLICHEM. [Link]
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A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. (2025). ChemRxiv. [Link]
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Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study. (n.d.). National Institutes of Health. [Link]
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ChemInform Abstract: Fluorinated Surfactants: Synthesis, Properties, Effluent Treatment. (2002). ResearchGate. [Link]
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Synthesis and application of cationic fluorocarbon surfactants. (2025). ResearchGate. [Link]
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Non-Ionic Fluorosurfactants for Droplet-Based in vivo Applications. (n.d.). ChemRxiv. [Link]
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Non‐Ionic Fluorosurfactants for Droplet‐Based in vivo Applications. (2024). PubMed Central. [Link]
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A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. (2025). ResearchGate. [Link]
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A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two‐Step Reaction. (2025). National Institutes of Health. [Link]
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A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two‐Step Reaction. (2024). ResearchGate. [Link]
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Efficient generation of perfluoroalkyl radicals from sodium perfluoroalkanesulfinates and a hypervalent iodine(iii) reagent. (2016). Sci-Hub. [Link]
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ChemInform Abstract: Syntheses with Perfluoroalkyl Radicals from Perfluoroalkyl Iodides. A Rapid Survey of Synthetic Possibilities with Emphasis on Practical Applications. Part 1. Alkenes, Alkynes, and Allylic Compounds. (2000). ResearchGate. [Link]
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Non‐Ionic Fluorosurfactants for Droplet‐Based in vivo Applications. (2024). ResearchGate. [Link]
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Non-Ionic Fluorosurfactants for Droplet-Based in vivo Applications. (2024). PubMed. [Link]
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A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction. (2025). arXiv. [Link]
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Radical Fluoroalkylation Reactions. (n.d.). Notables de la Ciencia. [Link]
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What is nucleophilic substitution? (n.d.). Chemguide. [Link]
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Iodine(III) Reagents in Radical Chemistry. (2017). PubMed Central. [Link]
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Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. (2011). OUCI. [Link]
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Application & Protocol Guide: Fabrication of Robust Hydrophobic Surfaces Using 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the creation of highly hydrophobic surfaces using 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane. The protocol details a robust two-step method involving the conversion of the starting iodo-compound to a reactive silane precursor, followed by the formation of a self-assembled monolayer (SAM) on hydroxylated substrates like silicon wafers or glass. This methodology leverages the well-ordered packing of perfluoroalkyl chains to produce surfaces with exceptionally low surface energy, characterized by high water contact angles. Included are detailed protocols for substrate preparation, monolayer deposition, and rigorous surface characterization using contact angle goniometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM).
Foundational Principles: The Mechanism of Hydrophobicity
The creation of a hydrophobic surface hinges on minimizing the interfacial free energy between a solid surface and water. Perfluorinated alkyl chains are exceptionally effective in this regard due to the unique properties of the carbon-fluorine bond. The high electronegativity of fluorine atoms creates a dense electron shield around the carbon backbone, leading to very weak van der Waals interactions. When these chains are densely packed in an ordered, perpendicular orientation on a substrate, they form a "fluorocarbon forest" that presents an extremely low energy interface, causing water to bead up rather than spread.
The process described herein relies on the formation of a Self-Assembled Monolayer (SAM) . A SAM is a highly organized, single-molecule-thick layer that spontaneously forms on a solid substrate.[1] The molecules used for SAM formation, known as precursors, have three key parts:
-
Anchor Group: A reactive head that chemically bonds to the substrate. In this protocol, a trichlorosilyl group (-SiCl₃) is synthesized to serve this function, reacting with surface hydroxyl (-OH) groups on silicon or glass.
-
Alkyl Chain: A hydrocarbon spacer that provides structural integrity.
-
Terminal Group: The functional group at the exposed surface. Here, the perfluorinated chain (C₆F₁₃) provides the desired hydrophobicity.
The initial compound, this compound, is an excellent starting material but lacks a direct, robust anchor group for oxide surfaces. Therefore, a crucial preliminary step is its chemical conversion into a trichlorosilyl derivative, which can then readily form a durable, covalently bonded SAM.
Molecular Structure of the Precursor
Below is the chemical structure of the starting material, this compound.
Caption: Structure of this compound.
Experimental Design: Workflow and Materials
The overall process is a multi-stage workflow that requires careful attention to cleanliness and environmental conditions to achieve a high-quality, defect-free monolayer.
Experimental Workflow Diagram
Caption: Overall experimental workflow from preparation to validation.
Materials & Reagents
| Item | Specification | CAS Number | Supplier Recommendation |
| Primary Reagent | This compound | 38550-34-4 | ChemicalBook[2] |
| Substrates | Silicon Wafers <100> or Borosilicate Glass Slides | N/A | University Wafer, VWR |
| Silanization Reagents | Allylmagnesium bromide, Trichlorosilane, Karstedt's catalyst | 1730-21-8, 10025-78-2, 68478-92-2 | Sigma-Aldrich |
| Solvents | Anhydrous Toluene, Anhydrous Diethyl Ether, Ethanol (200 proof) | 108-88-3, 60-29-7, 64-17-5 | Sigma-Aldrich |
| Cleaning Reagents | Sulfuric Acid (H₂SO₄), Hydrogen Peroxide (30%, H₂O₂), Deionized Water | 7664-93-9, 7722-84-1, N/A | VWR, Millipore |
Safety Note: Piranha solution (H₂SO₄/H₂O₂) is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid slowly. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a certified fume hood.
Detailed Experimental Protocols
Protocol 1: Synthesis of Trichlorosilyl Precursor
Causality: The terminal iodide is not reactive towards oxide surfaces. It must first be converted into a functional group that can be hydrosilylated. A Grignard reaction converts the iodide to an alkene, which is then reacted with trichlorosilane to form the desired anchor group.
-
Alkene Formation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous diethyl ether. Cool the solution to 0°C.
-
Slowly add one equivalent of allylmagnesium bromide solution dropwise. Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution. Extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the intermediate alkene.
-
Hydrosilylation: In a separate flame-dried flask under an inert atmosphere, dissolve the intermediate alkene in anhydrous toluene.
-
Add a catalytic amount of Karstedt's catalyst (approx. 10 ppm).
-
Slowly add 1.2 equivalents of trichlorosilane. Stir the reaction at room temperature for 12 hours. The product, (1H,1H,2H,2H,5H,5H,6H,6H-perfluoronon-1-yl)trichlorosilane, is used directly in the next step without purification.
Protocol 2: Substrate Preparation (for Silicon/Glass)
Causality: The formation of a dense, well-ordered SAM requires a pristine and highly hydrophilic surface. The substrate must be free of organic contaminants and possess a high density of surface hydroxyl (-OH) groups to act as anchor points for the silane precursor.[3]
-
Sonication: Place substrates in a beaker with acetone and sonicate for 15 minutes. Repeat with isopropanol and then deionized (DI) water.
-
Piranha Etch (Hydroxylation): In a glass container inside a fume hood, prepare a piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄.
-
Immerse the cleaned, dry substrates in the piranha solution for 30 minutes. The surface will become vigorously effervescent.
-
Rinsing: Carefully remove the substrates using Teflon tweezers and rinse copiously with DI water (at least 5 rinse cycles).
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas. The surface should be extremely hydrophilic at this point (a water droplet should spread completely). Use immediately.
Protocol 3: Self-Assembled Monolayer (SAM) Formation
Causality: The trichlorosilyl group is highly reactive with the surface hydroxyl groups and atmospheric moisture. The reaction must be performed in an anhydrous environment to prevent polymerization of the precursor in solution, which would lead to a disordered, thick film instead of a monolayer.[4]
-
Solution Preparation: Prepare a 1-5 mM solution of the synthesized trichlorosilyl precursor in anhydrous toluene. The low concentration promotes the formation of a monolayer over a polymer film.
-
Immersion: Place the freshly hydroxylated substrates into the precursor solution in a sealed, moisture-free container (e.g., a desiccator or glovebox).
-
Assembly: Allow the self-assembly process to proceed for 12-24 hours at room temperature. Longer assembly times can lead to better monolayer packing.[5]
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules. Follow with a rinse in ethanol.
-
Curing: Dry the coated substrates with nitrogen and then cure them in an oven at 110-120°C for 1 hour. This step helps to drive the condensation reaction and form stable siloxane (Si-O-Si) cross-links between adjacent molecules and with the surface.
Mechanism of SAM Formation on SiO₂
Caption: Schematic of the self-assembled monolayer on a hydroxylated silicon surface.
Validation and Characterization Protocols
A successful coating must be validated. The following techniques provide a comprehensive assessment of surface hydrophobicity, chemical composition, and topography.
Protocol 4: Contact Angle Goniometry
Purpose: To quantitatively measure the hydrophobicity of the surface. A high water contact angle indicates low surface energy.
-
Setup: Use a contact angle goniometer equipped with a high-resolution camera and automated dispensing system.[6]
-
Static Angle: Place the coated substrate on the sample stage. Dispense a 5 µL droplet of DI water onto the surface. Capture the image and use the software to measure the angle between the substrate and the tangent of the droplet at the three-phase line.[7]
-
Dynamic Angles: To assess the homogeneity of the surface, measure the advancing and receding contact angles.[8]
-
Advancing Angle (θₐ): Slowly increase the volume of the droplet, measuring the angle just as the contact line begins to advance.
-
Receding Angle (θᵣ): Slowly withdraw volume from the droplet, measuring the angle just as the contact line begins to recede.
-
-
Hysteresis (Δθ): Calculate the contact angle hysteresis (Δθ = θₐ - θᵣ). A low hysteresis (<10°) indicates a chemically homogeneous and smooth surface.[4][9]
| Surface Condition | Expected Static Water Contact Angle (θ) | Expected Hysteresis (Δθ) |
| Clean, Hydroxylated Si/Glass | < 10° | N/A |
| Perfluorononane SAM | 110° - 115° | < 10° |
Note: The exact contact angle will depend on the packing density and order of the monolayer.[3]
Protocol 5: X-ray Photoelectron Spectroscopy (XPS)
Purpose: To confirm the chemical composition of the surface and verify the presence and chemical state of fluorine and silicon from the monolayer.[10]
-
Sample Introduction: Mount the coated substrate in the XPS ultra-high vacuum (UHV) chamber.
-
Survey Scan: Perform a wide energy range scan (0-1100 eV) to identify all elements present on the surface. Expect to see signals for F, C, O, and Si.
-
High-Resolution Scans: Perform detailed scans over the C 1s, F 1s, and Si 2p regions.
-
C 1s: The spectrum should be complex, requiring deconvolution. Expect peaks corresponding to C-C/C-H (~285 eV), C-F₂ (~291 eV), and C-F₃ (~293 eV).[11]
-
F 1s: A strong, single peak around 689 eV confirms the presence of C-F bonds.
-
Si 2p: The signal from the underlying SiO₂ substrate will be visible, but its intensity will be attenuated by the overlying SAM.
-
-
Angle-Resolved XPS (ARXPS): By varying the take-off angle of the photoelectrons, one can probe different depths. At grazing angles (high take-off angles), the signal from the monolayer (F, C) should be enhanced relative to the substrate (Si), confirming it is the outermost layer.[10]
Protocol 6: Atomic Force Microscopy (AFM)
Purpose: To visualize the surface topography at the nanoscale and assess the homogeneity and completeness of the monolayer.[12]
-
Imaging Mode: Use tapping mode (or non-contact mode) to minimize damage to the soft monolayer.[13]
-
Scan Parameters: Begin with a large scan area (e.g., 5x5 µm) to assess large-scale uniformity. Then, decrease the scan size (e.g., 500x500 nm) to look for pinholes or defects.
-
Analysis: A high-quality SAM should exhibit a very smooth, uniform surface with a low root-mean-square (RMS) roughness, typically < 0.5 nm. Aggregates or pits indicate incomplete monolayer formation or precursor polymerization.[14]
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Low Contact Angle (< 100°) | 1. Incomplete monolayer coverage. 2. Contaminated substrate or solvents. 3. Disordered monolayer due to moisture contamination during deposition. | 1. Increase deposition time; ensure substrate is fully hydroxylated. 2. Use fresh, anhydrous solvents; re-clean substrates. 3. Perform deposition in a glovebox or desiccator. |
| High Contact Angle Hysteresis (> 15°) | 1. Chemical heterogeneity (patches of bare substrate). 2. Rough, disordered film from precursor polymerization. | 1. Optimize deposition time and concentration. 2. Ensure anhydrous conditions; use a lower precursor concentration. |
| Visible Haze or Film on Surface | Multilayer deposition due to excess water or high precursor concentration. | Strictly control moisture; reduce precursor concentration to < 5 mM. |
| AFM Shows Aggregates/Pits | 1. Polymerization of silane in solution. 2. Incomplete cleaning of the substrate. | 1. Ensure anhydrous conditions. 2. Re-evaluate and optimize the substrate cleaning protocol. |
References
- Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir. [URL: https://pubs.acs.org/doi/10.1021/la00018a002]
- Synthesis and Characterization of Self-Assembled Hydrophobic Monolayer Coatings on Silica Colloids. Bar-Ilan University. [URL: https://www.researchgate.
- Self‐assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. Journal of Applied Physics. [URL: https://pubs.aip.org/aip/jap/article/76/10/5757/434770/Self-assembled-monolayer-film-for-enhanced]
- How to Choose AFM Tips for Monolayers and Self-Assemblies. MikroMasch. [URL: https://www.spmtips.com/how-to-choose-afm-tips-for-monolayers-and-self-assemblies]
- Measuring Dynamic Contact Angles on Hydrophobic Materials via Tilting Base Method. DataPhysics Instruments. [URL: https://www.dataphysics-instruments.
- Guidelines to measurements of reproducible contact angles using a sessile-drop technique. Michigan Technological University. [URL: https://digitalcommons.mtu.
- Lattice Imaging of Self-Assembled Monolayers of Partially Fluorinated Disulfides and Thiols on Sputtered Gold by Atomic Force Microscopy. Langmuir. [URL: https://pubs.acs.org/doi/10.1021/la971388d]
- Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10009657/]
- Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir. [URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.7b00782]
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- How to do a contact angle measurement (Quickstart guide). YouTube. [URL: https://www.youtube.
- Contact angle measurements on superhydrophobic surfaces in practice. Biolin Scientific. [URL: https://www.biolinscientific.com/blog/contact-angle-measurements-on-superhydrophobic-surfaces-in-practice]
- Unexpected hydrophobicity on self-assembled monolayers terminated with two hydrophilic hydroxyl groups. Nanoscale. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/nr/c6nr05199j]
- XPS spectra of the C 1s region of (A) a fluorinated glass, G-CF, and... ResearchGate. [URL: https://www.researchgate.
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- Self-assembled monolayers of perfluoroalkylsilane on plasma-hydroxylated silicon substrates. ResearchGate. [URL: https://www.researchgate.
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- Fluoroalkylsilane Monolayers Formed by Chemical Vapor Surface Modification on Hydroxylated Oxide Surfaces. Langmuir. [URL: https://pubs.acs.org/doi/10.1021/la9812976]
- Superhydrophobic self-assembled monolayers of long-chain fluorinated imidazolium ionic liquids. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ra/c2ra20268a]
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Application Notes & Protocols: Leveraging 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane in Radical Addition Reactions
Introduction: The Strategic Value of Fluorous Ponytails
In the fields of materials science, medicinal chemistry, and organic synthesis, the incorporation of highly fluorinated alkyl chains—often termed "fluorous ponytails"—can impart unique and valuable properties to molecules. These properties include enhanced thermal and chemical stability, unique phase solubility (fluorous phase separation), and altered biological activity. 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane, with its C6F13 perfluorohexyl tail linked by a short hydrocarbon spacer to a reactive iodine atom, is a versatile reagent for introducing such a fluorous segment.
Radical addition reactions are a particularly effective and widely used method for forming carbon-carbon bonds with perfluoroalkyl iodides.[1][2] The weakness of the C-I bond in these reagents allows for the facile generation of a perfluoroalkyl radical, which can then engage with a variety of unsaturated partners like alkenes and alkynes. This guide provides an in-depth overview of the underlying mechanisms and detailed, field-tested protocols for employing this compound in synthesis.
Section 1: The Mechanism of Atom Transfer Radical Addition (ATRA)
The addition of perfluoroalkyl iodides to unsaturated bonds typically proceeds via an Atom Transfer Radical Addition (ATRA) mechanism.[3][4][5] This is a chain reaction consisting of three distinct phases: initiation, propagation, and termination. Understanding this cycle is critical for optimizing reaction conditions and troubleshooting outcomes.
1. Initiation: The reaction begins with the homolytic cleavage of the C-I bond in the perfluoroalkyl iodide (RF-I) to generate the key perfluoroalkyl radical (RF•). This can be achieved through several methods:
-
Thermal Initiation: Using a radical initiator like Azobisisobutyronitrile (AIBN), which decomposes upon heating (typically >70 °C) to generate radicals that abstract the iodine atom from RF-I.[6]
-
Redox Initiation: Employing a system like triethylborane (Et₃B) and trace oxygen (O₂), which generates ethyl radicals at room temperature or even lower.[7][8] This is a mild and highly efficient method.[1][9]
-
Photochemical Initiation: Using visible light, often in conjunction with a photocatalyst, to induce the homolysis of the C-I bond.[10][11][12]
2. Propagation: This is a two-step cycle that forms the desired product:
-
Step 1 (Addition): The generated perfluoroalkyl radical (RF•) adds across the π-bond of an alkene or alkyne. This creates a new carbon-centered radical intermediate.[10]
-
Step 2 (Atom Transfer): The new radical intermediate abstracts an iodine atom from another molecule of this compound. This yields the final 1,2-addition product and regenerates the perfluoroalkyl radical (RF•), which continues the chain reaction.[10][13]
3. Termination: The reaction ceases when two radical species combine, or when they are quenched by inhibitors (like excess oxygen).
Caption: The Atom Transfer Radical Addition (ATRA) chain mechanism.
Section 2: Core Experimental Considerations
Success in these reactions hinges on careful control of several key parameters.
-
Reagent Purity and Preparation: The alkene/alkyne substrate should be pure and free from phenolic inhibitors often found in commercial material; passing it through a short plug of basic alumina is recommended. This compound should be handled as a light-sensitive reagent.
-
Solvent Choice and Degassing: Radical reactions are notoriously sensitive to oxygen, which can act as a radical trap and inhibit the chain reaction. Therefore, solvents must be thoroughly degassed. Common solvents include toluene, benzene, or hexane. The choice depends on substrate solubility and reaction temperature. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.
-
Initiator Selection:
-
AIBN: A reliable choice for thermally stable substrates. It requires elevated temperatures (~80 °C in toluene) and is used in catalytic amounts (1-10 mol%).
-
Triethylborane (Et₃B): Ideal for heat-sensitive substrates as it initiates radical formation at room temperature or below.[7] It is typically used as a 1.0 M solution in hexanes and is added slowly via syringe pump, as the initiation by trace oxygen is highly exothermic. CAUTION: Et₃B is pyrophoric and must be handled under an inert atmosphere.
-
-
Stoichiometry and Concentration: Reactions are typically run with the alkene/alkyne as the limiting reagent and a slight excess (1.1-1.5 equivalents) of the perfluoroalkyl iodide. This ensures the carbon-centered radical intermediate is more likely to encounter the iodide for chain propagation rather than polymerizing with another alkene molecule. Dilute conditions (0.1-0.5 M) are generally favored to minimize side reactions like telomerization.
Section 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two most common initiation methods.
Protocol 3.1: Thermal Initiation with AIBN
This protocol is suitable for the addition of this compound to a generic terminal alkene (e.g., 1-octene).
Materials:
-
This compound (1.2 eq)
-
1-Octene (1.0 eq)
-
AIBN (0.1 eq)
-
Anhydrous, degassed toluene (to make a 0.2 M solution based on the alkene)
-
Schlenk flask or similar reaction vessel with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen) line
Procedure:
-
Setup: Assemble and flame-dry the glassware. Allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the Schlenk flask, add 1-octene, followed by this compound and AIBN.
-
Solvent Addition: Add the degassed toluene via cannula or syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or ¹⁹F NMR. The disappearance of the starting alkene and the appearance of a new product spot are indicative of conversion. Reactions are typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: The crude residue can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired product. The high fluorine content often results in lower retention times.
Protocol 3.2: Room Temperature Initiation with Triethylborane (Et₃B)
This mild protocol is advantageous for substrates that cannot tolerate high temperatures.
Materials:
-
This compound (1.2 eq)
-
1-Octene (1.0 eq)
-
Triethylborane (Et₃B), 1.0 M solution in hexanes (0.2 eq total)
-
Anhydrous, degassed toluene or hexane
-
Schlenk flask, syringe pump
Procedure:
-
Setup: Assemble and flame-dry the glassware under an inert atmosphere.
-
Reagent Addition: To the Schlenk flask, add 1-octene and this compound. Dissolve them in the degassed solvent.
-
Initiator Setup: Load a gas-tight syringe with the 1.0 M Et₃B solution and place it in a syringe pump.
-
Initiation: Introduce a small amount of air or oxygen into the headspace of the reaction flask (a needle briefly inserted and removed is often sufficient). Begin the slow addition of the Et₃B solution via the syringe pump over 1-2 hours. An exotherm or slight color change may be observed.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress as described in Protocol 3.1. These reactions are often complete within 1-4 hours after the full addition of the initiator.
-
Workup & Purification: The workup and purification are identical to Protocol 3.1.
Caption: General experimental workflow for radical addition.
Section 4: Substrate Scope and Troubleshooting
The success and efficiency of the radical addition can vary depending on the nature of the unsaturated substrate.
| Substrate Class | Reactivity | Typical Yields | Notes |
| Terminal Alkenes | High | 70-95% | Excellent substrates. Addition occurs regioselectively at the terminal carbon. |
| Electron-Deficient Alkenes | High | 75-98% | Acrylates, acrylonitriles. The nucleophilic RF• radical adds readily. |
| Styrenes | Moderate-High | 60-90% | Generally react well, though polymerization can sometimes be a competing pathway.[14][15] |
| Internal Alkenes | Moderate | 40-70% | Slower reaction rates and potential for regioisomeric mixtures. |
| Terminal Alkynes | High | 65-90% | Addition provides vinyl iodides, which are valuable synthetic intermediates.[9] |
Common Issues and Troubleshooting:
-
Low Conversion:
-
Cause: Inefficient initiation or presence of inhibitors (oxygen).
-
Solution: Ensure thorough degassing of the solvent. If using Et₃B, ensure a sufficient amount of O₂ is present to start the reaction. Add another portion of the initiator. Check the purity of the alkene.
-
-
Formation of Telomers/Polymers:
-
Cause: The radical adduct reacts with another molecule of alkene instead of the iodo-reagent. This is more common at high concentrations.
-
Solution: Decrease the concentration of the reaction mixture (use more solvent). Ensure the iodo-reagent is in slight excess.
-
-
Byproduct Formation:
-
Cause: Radical dimerization (RF-RF) or reaction with the solvent.
-
Solution: Use a solvent with strong C-H bonds (e.g., benzene, t-butanol) that are less susceptible to hydrogen atom abstraction.
-
Section 5: Safety Precautions
-
Perfluoroalkyl Iodides: While generally stable, these compounds can be light-sensitive and should be stored in amber bottles. Handle in a well-ventilated fume hood.
-
Triethylborane (Et₃B): This reagent is pyrophoric and will ignite on contact with air. It must be handled exclusively under an inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques and gas-tight syringes.
-
Solvents: Toluene and hexane are flammable. Use appropriate grounding and avoid ignition sources.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
References
-
Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ) - RSC Publishing. Available at: [Link]
-
Iodoperfluoroalkylation of Unactivated Alkenes via Pyridine-Boryl Radical Initiated Atom-Transfer Radical Addition | Request PDF. ResearchGate. Available at: [Link]
-
Iodinated (Perfluoro)alkyl Quinoxalines by Atom Transfer Radical Addition Using ortho-Diisocyanoarenes as Radical Acceptors. Semantic Scholar. Available at: [Link]
-
Perfluoroalkyl iodide - Wikipedia. Available at: [Link]
-
Triethylborane-initiated radical chain fluorination: a synthetic method derived from mechanistic insight. PubMed. Available at: [Link]
-
Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. Semantic Scholar. Available at: [Link]
-
Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. PubMed. Available at: [Link]
-
The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes. ACS Publications. Available at: [Link]
-
Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Syntheses with perfluoroalkyl iodides. A review. ResearchGate. Available at: [Link]
-
External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. CCS Chemistry. Available at: [Link]
-
Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. NIH. Available at: [Link]
-
Extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. PMC - NIH. Available at: [Link]
-
Triethylborane‐/Manganese‐mediated radical addition of alkyl iodides to chiral imine compounds. ResearchGate. Available at: [Link]
- Synthesis of perfluoroalkyl iodides - US5268516A. Google Patents.
-
Triethylborane-induced radical addition of alkyl iodides to acetylenes. Sci-Hub. Available at: [Link]
-
Novel Synthesis of Alkenes via Triethylborane-Induced Free-Radical Reactions of Alkyl Iodides and β-Nitrostyrenes. Organic Chemistry Portal. Available at: [Link]
- Process for the preparation of perfluoroalkyl iodide - EP0711264A1. Google Patents.
-
Towards a Long-Chain Perfluoroalkyl Replacement: Water and Oil Repellent Perfluoropolyether-Based Polyurethane Oligomers. MDPI. Available at: [Link]
-
Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. ACS Publications. Available at: [Link]
-
Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. ResearchGate. Available at: [Link]
-
Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. Chemical Communications (RSC Publishing). Available at: [Link]
Sources
- 1. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Iodinated (Perfluoro)alkyl Quinoxalines by Atom Transfer Radical Addition Using ortho-Diisocyanoarenes as Radical Acceptors. | Semantic Scholar [semanticscholar.org]
- 7. Triethylborane-initiated radical chain fluorination: a synthetic method derived from mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Synthesis of Alkenes via Triethylborane-Induced Free-Radical Reactions of Alkyl Iodides and β-Nitrostyrenes [organic-chemistry.org]
- 9. Sci-Hub. Triethylborane-induced radical addition of alkyl iodides to acetylenes / Tetrahedron Letters, 1989 [sci-hub.se]
- 10. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
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- 14. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Determination of the Solubility of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane in Organic Solvents
Introduction
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (CAS No. 38550-34-4) is a partially fluorinated organic compound with the molecular formula C9H6F13I.[1] Its structure, featuring a significant perfluorinated chain and a terminal iodine atom, imparts unique physicochemical properties that are of interest in various fields, including materials science and synthetic chemistry. The presence of both a lipophobic perfluoroalkyl chain and a more lipophilic hydrocarbon segment, along with the reactive carbon-iodine bond, makes this molecule a valuable building block.
Scientific Principles of Perfluorinated Compound Solubility
The solubility of perfluorinated and partially fluorinated compounds is governed by their unique molecular interactions. Unlike their hydrocarbon analogs, the high electronegativity of fluorine atoms leads to a nonpolar, low-polarizability surface for the perfluoroalkyl chain, resulting in weak van der Waals interactions. This "fluorous" character dictates their solubility behavior.
Generally, the principle of "like dissolves like" applies, but with some nuances for fluorinated compounds. While complete miscibility is often observed with other perfluorinated solvents, their solubility in common organic solvents can be limited. The polarity of the organic solvent plays a significant role; for instance, the solubility of perfluorooctanesulfonic acid (PFOS) has been shown to decrease with decreasing solvent polarity, with some exceptions.[2] The presence of a hydrocarbon segment and a polarizable iodine atom in this compound is expected to modulate its solubility profile compared to fully perfluorinated alkanes.
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal equilibrium method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, methanol, ethyl acetate, acetonitrile, dimethyl sulfoxide)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.
-
Accurately weigh the filtered solution.
-
Perform a precise serial dilution of the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the respective solvents.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Organic Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) at 25 °C |
| Hexane | 1.9 | Experimental Value |
| Toluene | 2.4 | Experimental Value |
| Dichloromethane | 9.1 | Experimental Value |
| Ethyl Acetate | 6.0 | Experimental Value |
| Acetone | 21 | Experimental Value |
| Acetonitrile | 37.5 | Experimental Value |
| Methanol | 33 | Experimental Value |
| Dimethyl Sulfoxide | 47 | Experimental Value |
Trustworthiness and Self-Validation
To ensure the reliability of the obtained solubility data, the following self-validating steps should be incorporated into the protocol:
-
Equilibrium Confirmation: Perform time-point experiments (e.g., at 12, 24, and 48 hours) to confirm that the measured concentration does not significantly change, indicating that equilibrium has been reached.
-
Mass Balance: After determining the concentration in the supernatant, dissolve the remaining solid in a suitable solvent and quantify it to ensure that the total mass of the compound is accounted for.
-
Multiple Replicates: Conduct each solubility measurement in triplicate to assess the precision and reproducibility of the results.
Conclusion
This application note provides a robust framework for determining the solubility of this compound in a range of organic solvents. By following the detailed protocol and incorporating the principles of scientific integrity, researchers can generate reliable and accurate solubility data, which is essential for the successful design and implementation of solution-based applications for this and other partially fluorinated compounds.
References
-
PFOS solubility in different organic solvents (a) and alcoholic... - ResearchGate. Available at: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]
Sources
Application Notes & Protocols: Safe Handling and Storage of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Introduction: A Profile of a Fluorinated Intermediate
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (CAS No. 38550-34-4) is a partially fluorinated iodoalkane, a member of the broader family of per- and poly-fluoroalkyl substances (PFAS).[1][2] Its structure, featuring a stable perfluorinated chain and a reactive carbon-iodine bond, makes it a valuable synthetic intermediate. It is primarily utilized in research and development for the synthesis of fluorotelomers, surfactants, and surface-modifying polymers where precise incorporation of a fluorinated tail is required.
The handling of this compound demands a nuanced understanding of its chemical properties and toxicological profile. While it is classified as a "short-chain" PFAS, a category once thought to be significantly less hazardous than their long-chain predecessors, emerging research suggests that short-chain PFAS can still present significant health and environmental concerns.[3][4] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its specific reactivity. It is intended for laboratory personnel, including researchers, chemists, and drug development professionals, who are trained in handling hazardous chemical substances.
Section 1: Compound Profile & Physicochemical Properties
A clear understanding of the compound's physical properties is foundational to its safe manipulation. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 38550-34-4 | [1][2] |
| Molecular Formula | C₉H₆F₁₃I | [1][2] |
| Molecular Weight | 488.03 g/mol | [2] |
| Synonym | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [1][2] |
| Appearance | Data not available; similar compounds are clear, colorless to pale yellow/pink liquids. | [2][5] |
| Density | 1.825 g/cm³ | [2] |
| Boiling Point | 204.4 °C at 760 mmHg | [2] |
| Flash Point | 88.6 °C | [2] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as hazardous and must be handled accordingly. The primary risks are associated with irritation and potential long-term effects characteristic of some PFAS compounds.
GHS Hazard Classification:
-
Skin Irritation (Category 2), H315: Causes skin irritation.[6][7]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.[6][7]
Toxicological Insights: The toxicological properties of this specific substance have not been fully investigated.[8] However, its identity as a short-chain fluorotelomer warrants caution. While designed to be less bio-persistent than phased-out long-chain PFAS like PFOA, recent studies indicate that some short-chain alternatives can still accumulate in tissues and exhibit toxicity.[3] Therefore, exposure should be minimized as a precautionary principle.
Reactivity and Decomposition Hazards: The carbon-iodine bond is the most reactive site on the molecule.
-
Light Sensitivity: Like many iodo-alkanes, this compound may be sensitive to light, which can cause the homolytic cleavage of the C-I bond, generating free radicals and leading to degradation.[8][9]
-
Thermal Decomposition: Upon heating or in the event of a fire, it can decompose to release highly toxic and corrosive fumes, including hydrogen iodide (HI) and hydrogen fluoride (HF).[6][8]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach is mandatory, combining robust engineering controls with appropriate PPE to minimize all potential routes of exposure.
Mandatory Engineering Controls:
-
Chemical Fume Hood: All handling, including weighing, aliquoting, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8][10]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[8][11]
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][11]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or Viton™, and inspect them for integrity before each use. Dispose of contaminated gloves properly after use.[12]
-
Skin and Body Protection: Wear a flame-retardant lab coat. Ensure clothing fully covers exposed skin.[8]
-
Respiratory Protection: If working outside of a fume hood (a scenario that should be avoided) or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator is required.[8]
Section 4: Protocols for Safe Handling
Adherence to systematic protocols is essential for mitigating risks during routine laboratory operations.
Protocol 4.1: Receiving and Initial Inspection
-
Verify Identity: Upon receipt, cross-reference the container label with the order details and the Safety Data Sheet (SDS).
-
Inspect Container: Examine the container for any signs of damage, such as cracks or leaking caps. If damage is found, do not open. Follow your institution's emergency procedures for damaged chemical containers.
-
Date and Log: Mark the container with the date of receipt. Log its arrival in the chemical inventory system.
-
Initial Storage: Immediately transfer the container to a designated, appropriate storage location as detailed in Section 5.
Protocol 4.2: Aliquoting and Dispensing
-
Preparation: Before retrieving the compound from storage, prepare the workspace within the chemical fume hood. Ensure all necessary equipment (glassware, syringes, balances) is clean, dry, and readily available.
-
Don PPE: Put on all required PPE as specified in Section 3.
-
Equilibration: Allow the container to reach ambient temperature within the fume hood before opening to prevent condensation of atmospheric moisture inside.
-
Dispensing: Carefully dispense the required amount of the liquid using appropriate tools (e.g., a glass pipette or syringe). Perform this action slowly to avoid splashes or aerosol generation.
-
Sealing: Immediately after dispensing, securely close the container cap. It is best practice to apply paraffin film around the cap to ensure a tight seal.
-
Cleanup: Clean any minor drips within the fume hood using an inert absorbent material.
-
Return to Storage: Promptly return the main container to its designated storage location.
Caption: General workflow for handling this compound.
Section 5: Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety. The primary concerns are preventing degradation and avoiding contact with incompatible materials.
| Parameter | Requirement | Rationale |
| Location | Store in a cool, dry, well-ventilated area.[8][10] | Minimizes vapor pressure and prevents degradation from moisture. |
| Temperature | Store at ambient temperature, away from heat sources. | Prevents thermal decomposition. |
| Light | Store in an amber or opaque container, away from direct sunlight.[8][9] | The C-I bond is potentially photolabile. |
| Container | Keep container tightly closed and sealed.[1][10] | Prevents release of vapors and contamination. |
| Security | Store in a locked cabinet or area with restricted access.[1][6] | Complies with safety regulations for hazardous substances. |
Incompatible Materials: To prevent hazardous reactions, store this compound segregated from:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[8][13]
-
Finely Powdered / Reactive Metals: Avoid contact with sodium, potassium, and magnesium.[8][13]
Section 6: Emergency Procedures
Immediate and appropriate action during an emergency can significantly reduce harm.
Protocol 6.1: Spill Response
-
Evacuate and Alert: For large spills, evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health & Safety (EH&S) office.
-
Assess and Secure: For minor spills (<100 mL) that you are trained to handle, ensure the fume hood is operational and restrict access to the area.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or silica gel.[8][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Once absorbed, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[1]
Caption: Emergency response decision tree for a chemical spill.
Protocol 6.2: First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8]
Section 7: Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed container suitable for halogenated organic waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[1][10]
References
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025).
- Safety Data Sheet - Fluorochem. (2024).
- Material Safety Data Sheet - Perfluorobutyl iodide, 99% - Cole-Parmer. (n.d.).
- Safety Data Sheet - Unknown Compound. (n.d.).
- 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorooctane Safety Data Sheet. (n.d.).
- This compound - Safety Data Sheet - ChemicalBook. (2025).
- Perfluorooctyl iodide - Safety Data Sheet - ChemicalBook. (2025).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
-
EWG. (2020). FDA Studies: 'Short-chain' PFAS Chemicals More Toxic Than Previously Thought. Available at: [Link]
- SAFETY DATA SHEET - Perfluorooctyl iodide. (n.d.).
-
Gaballah, S., et al. (2020). Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains. Frontiers in Toxicology. Available at: [Link]
-
Danish Environmental Protection Agency. (n.d.). Short-chain Polyfluoroalkyl Substances (PFAS). Available at: [Link]
- 1H,1H,2H,2H-Perfluoro-1-iodohexane, 97% - Thermo Fisher Scientific. (n.d.).
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. ewg.org [ewg.org]
- 4. Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H,1H,2H,2H-Perfluoro-1-iodohexane, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
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- 13. pccarx.com [pccarx.com]
Troubleshooting & Optimization
Technical Support Center: 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Prepared by the FluoroChem Solutions Application Science Team
Welcome to the technical support guide for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (CAS: 38550-34-4). This document addresses common issues encountered during its use in synthetic applications. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Question 1: My reaction is sluggish or fails to initiate. Is there an inherent reactivity issue with this compound?
Answer: Yes, the reactivity of this compound is fundamentally influenced by its structure, which can be misleading if you treat it as a simple alkyl iodide. The key is the powerful electron-withdrawing effect of the perfluorohexyl group (-C6F13).
The Chemistry Behind the Problem:
The perfluoroalkyl chain exerts a strong negative inductive effect (-I effect). This effect polarizes the C-I bond, making the carbon atom electron-deficient and susceptible to nucleophilic attack. However, this same effect can complicate reactions that proceed through radical or organometallic intermediates.
-
For Nucleophilic Substitutions (SN2): The pathway is generally viable. The electron-deficient carbon is a good electrophile. However, steric hindrance from the bulky fluorinated chain can slow the reaction rate compared to smaller alkyl iodides.
-
For Radical Reactions (e.g., ATRA): Perfluoroalkyl iodides are excellent precursors for generating perfluoroalkyl radicals under thermal, photochemical, or redox-catalyzed conditions.[1] The C-I bond is relatively weak and prone to homolytic cleavage.[2] If your radical reaction is failing, the issue is likely with the initiation method, not the substrate itself.
-
For Organometallic Formation (e.g., Grignard): This is often a major point of failure. The strong inductive effect of the perfluoroalkyl chain destabilizes the partial negative charge on the carbon atom that is necessary for forming a Grignard or organolithium reagent.[3]
Troubleshooting Workflow:
Caption: Troubleshooting logic for different reaction types.
Question 2: How do I verify the purity and stability of my starting material? It has been on the shelf for a while.
Answer: Perfluoroalkyl iodides are generally stable but can be sensitive to light and, over long periods, air and moisture.[4][5] Degradation can lead to the formation of I₂ (giving a pink/purple color) or other impurities.
Diagnostic Protocol: Verifying Starting Material Integrity
-
Visual Inspection: A fresh, pure sample should be a colorless to pale yellow liquid or solid. A distinct pink, purple, or brown tint suggests the presence of elemental iodine (I₂), a common degradation product.
-
Purity Check (NMR):
-
¹H NMR: Check for the characteristic multiplets of the -CH2CH2I group. The integration should be clean and match the expected 2H:2H ratio. The presence of unexpected signals could indicate decomposition or impurities.
-
¹⁹F NMR: This is the most powerful tool for fluorinated compounds. You should see clean signals corresponding to the -CF2- and -CF3 groups. The presence of multiple unexpected signals is a red flag for impurity.
-
-
De-colorization (If Necessary): If I₂ is present, it can sometimes be removed by washing an ethereal or hexanous solution of the compound with aqueous sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless. Dry the organic layer thoroughly (e.g., with MgSO₄) and remove the solvent in vacuo. Caution: Re-purification via distillation or chromatography is recommended after this wash.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at recommended temperature (see product label).[4] | Per- and polyfluoroalkyl substances (PFAS) are generally thermally and chemically stable.[6] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[4] | Prevents slow oxidation or moisture-related degradation. |
| Light | Store in an amber vial or protected from light.[5] | The C-I bond can be photolytically cleaved, initiating radical degradation pathways.[2] |
| Container | Tightly sealed container.[4] | Prevents ingress of moisture and air. |
Question 3: My Atom Transfer Radical Addition (ATRA) reaction is not working. What are the critical parameters?
Answer: ATRA is a powerful method for using perfluoroalkyl iodides.[7][8] Success hinges on the effective generation of the perfluoroalkyl radical. Failure is almost always due to issues with initiation or the presence of inhibitors.
The Chemistry Behind the Problem:
The ATRA mechanism involves the homolytic cleavage of the C-I bond to generate a perfluoroalkyl radical, which then adds to an alkene or alkyne.[8] This is typically not a spontaneous process and requires an initiator.
-
Common Initiators:
Experimental Protocol: A General Guideline for a Catalytic ATRA Reaction
This protocol is a starting point and should be optimized for your specific substrate.
-
Setup: To a flame-dried Schlenk flask under a positive pressure of Argon, add your alkene/alkyne (1.0 eq) and the photocatalyst (e.g., a Cu(I) complex, 1-5 mol%).
-
Reagent Addition: Add this compound (1.2 - 1.5 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., acetonitrile, DMSO) via syringe. The reaction mixture must be thoroughly deoxygenated by several freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes.
-
Initiation: Place the reaction vessel near a visible light source (e.g., a blue LED lamp).
-
Monitoring: Stir vigorously at the specified temperature (often room temperature) and monitor the reaction by TLC, GC-MS, or ¹H NMR by taking aliquots periodically.
-
Workup: Once complete, quench the reaction as appropriate (often by exposure to air), dilute with a suitable solvent, and proceed with standard aqueous workup and purification.
Caption: General workflow for a photocatalyzed ATRA reaction.
Question 4: I'm having trouble purifying my fluorinated product. What techniques are most effective?
Answer: Purifying highly fluorinated compounds can be challenging due to their unique physical properties, such as low solubility in common organic solvents and high volatility.
The Chemistry Behind the Problem:
The perfluoroalkyl chain imparts both hydrophobic (water-repelling) and lipophobic/oleophobic (fat/oil-repelling) character.[1] This means your product might not behave as expected during extraction or on standard silica gel chromatography.
Recommended Purification Strategies:
-
Fluorous Solid-Phase Extraction (F-SPE): This is the gold-standard for separating fluorous compounds from non-fluorous ones. The crude mixture is loaded onto a column packed with fluorous silica gel (silica gel modified with a perfluoroalkyl phase).
-
Load: Load the crude mixture onto the F-SPE cartridge.
-
Elute (Non-fluorous): Wash with a non-fluorous solvent (e.g., methanol/water, acetonitrile). Organic, non-fluorinated impurities and reagents will elute.
-
Elute (Fluorous): Switch to a fluorinated solvent (e.g., perfluorohexanes, HFE-7100) to elute your desired fluorinated product.
-
-
Standard Chromatography (Modified): If F-SPE is not available, you can try standard silica gel chromatography, but you may need to adjust your solvent system. Hexane/ethyl acetate systems may work, but often require a higher percentage of the more polar solvent than for analogous non-fluorinated compounds. Sometimes, using dichloromethane as a co-solvent can improve separation.
-
Distillation: If your product is thermally stable and volatile, distillation under reduced pressure can be a very effective purification method.[11][12]
References
-
Wikipedia. Perfluoroalkyl iodide. [Link]
-
Kayanuma, M. (2022). Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. The Journal of Physical Chemistry A. [Link]
-
CCS Chemistry. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. [Link]
-
Semantic Scholar. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. [Link]
-
ChemRxiv. (2021). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. [Link]
-
ResearchGate. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. [Link]
-
National Center for Biotechnology Information. (2023). extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. [Link]
-
ResearchGate. Addition of perfluoroalkyl iodide to alkenes and alkynes. [Link]
-
ResearchGate. Syntheses with perfluoroalkyl iodides. A review.
-
ResearchGate. Scope of perfluoroalkyl iodide. [Link]
-
Filo. In aliphatic nucleophilic substitution reactions, alkyl fluorides are the.... [Link]
-
Wiley Online Library. Nucleophilic fluorination of alkyl substrates using KF and unbalanced ion‐pair. [Link]
-
Wikipedia. Organofluorine chemistry. [Link]
-
Universal Class. Nucleophilic Substitution of Alkyl Halides. [Link]
-
Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]
-
YouTube. What Is Purification Of Organic Compounds?. [Link]
-
ResearchGate. (PDF) Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
MDPI. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. [Link]
-
Organic Chemistry Portal. C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. [Link]
-
National Center for Biotechnology Information. Effect of temperature and duration of storage on the stability of polyfluoroalkyl chemicals in human serum. [Link]
-
YouTube. Organic Chemistry I CHEM-2423 Ch 7 Alkyl Halides and Nucleophilic Substitution Part 1. [Link]
-
Gelest. 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorooctane Safety Data Sheet. [Link]
-
PubMed. Impact of per- and polyfluoroalkyl substances structure on oxidative stress and lipid metabolism disruption in HepG2 cells. [Link]
-
United States Environmental Protection Agency. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
-
Defense Technical Information Center. Determination of Fluorine in Fluoro-Organic Compounds. [Link]
-
YouTube. Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. [Link]
-
PubMed. The effects of perfluoroalkyl substance pollution on microbial community and key metabolic pathways in the Pearl River Estuary. [Link]
-
MDPI. A Review of Treatment Techniques for Short-Chain Perfluoroalkyl Substances. [Link]
-
MySkinRecipes. 1-Iodo-1H,1H,2H,2H-perfluorodecane. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of temperature and duration of storage on the stability of polyfluoroalkyl chemicals in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. youtube.com [youtube.com]
Technical Support Center: A Guide to Improving Yields with 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Welcome to the comprehensive technical support guide for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your reaction yields when working with this versatile fluorinated building block. The incorporation of fluorinated motifs is a critical strategy in modern medicinal chemistry to enhance bioavailability, metabolic stability, and protein--ligand interactions of drug candidates.[1] This guide provides both theoretical insights and practical, field-proven protocols to ensure your success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound.
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a precursor for introducing the C6F13(CH2)3- moiety into organic molecules. Its most common application is in free-radical addition reactions to alkenes and alkynes.[2] It can also be used in various coupling reactions and for the formation of organometallic reagents, such as Grignard or organolithium species.[2]
Q2: What are the key safety precautions for handling this reagent?
A2: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3][4] Always handle this compound in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] In case of contact, wash the affected area thoroughly with soap and water.[3] If inhaled, move to fresh air.[3]
Q3: How should I store this compound?
A3: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is generally stable under normal storage conditions. However, as with many organoiodides, it is prudent to protect it from light to prevent potential decomposition over long periods.
Q4: My starting material is a solid at room temperature. Is this normal?
A4: Yes, this is normal. The melting point of similar long-chain perfluoroalkyl iodides, such as 1-Iodo-1H,1H,2H,2H-perfluorodecane, is in the range of 54-58 °C.[5] Depending on the purity and the specific isomer, your reagent may be a low-melting solid or a waxy substance at room temperature.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during reactions with this compound, structured in a question-and-answer format to directly address your experimental challenges.
Issue 1: Low or No Product Yield in Radical Addition Reactions
Q: I am attempting a radical addition to an alkene, but I am observing low to no conversion of my starting materials. What are the likely causes and how can I improve my yield?
A: Low or no yield in radical additions of perfluoroalkyl iodides is a common problem that can often be resolved by systematically evaluating the reaction parameters. The homolytic cleavage of the C-I bond to generate the perfluoroalkyl radical is the key initiation step.[6]
Troubleshooting Workflow for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane Reaction Products
Welcome to the technical support center for the purification of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile fluorinated building block. The information provided herein is based on established chemical principles and field-proven methodologies to ensure the integrity and success of your experiments.
I. Understanding the Reaction and Potential Impurities
The synthesis of this compound and similar fluorinated alkyl iodides often involves the radical-initiated addition of an iodine source to a fluorinated alkene or the telomerization of tetrafluoroethylene.[1][2] These synthetic routes can lead to a variety of impurities that must be removed to obtain a product of high purity.
Common Impurities Include:
-
Unreacted Starting Materials: Residual fluorinated alkene and iodine source.
-
Homologous Perfluoroalkyl Iodides: Telomerization reactions, in particular, can produce a distribution of perfluoroalkyl iodides with varying chain lengths.[2]
-
Di-iodinated Byproducts: Addition of iodine across the double bond of the alkene starting material can lead to vicinal di-iodides, which are often unstable.[3]
-
Solvent and Catalyst Residues: Depending on the specific synthetic protocol, residual solvents and radical initiators may be present.
-
Acidic Impurities: Hydrogen iodide (HI) can be a byproduct, especially in reactions involving elemental iodine.
The following sections provide a structured, question-and-answer-based approach to troubleshoot and resolve common purification challenges.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
A. Initial Work-up and Quenching
Question 1: My crude reaction mixture has a distinct purple or brown color. What does this indicate and how should I proceed?
Answer: A purple or brown hue in your crude product is indicative of residual elemental iodine (I₂). It is crucial to remove this before proceeding with further purification steps, as it can interfere with chromatographic separation and potentially lead to side reactions.
Recommended Protocol: Quenching with a Reducing Agent
-
Prepare a Quenching Solution: Prepare a saturated aqueous solution of a mild reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).
-
Liquid-Liquid Extraction:
-
Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or a fluorinated solvent).
-
Transfer the solution to a separatory funnel.
-
Add the quenching solution and shake the funnel vigorously. The color should dissipate as the iodine is reduced to colorless iodide ions (I⁻).
-
Repeat the washing until the organic layer is colorless.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and quenching agent.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.
Causality: Sodium thiosulfate and bisulfite are effective reducing agents that convert elemental iodine to iodide, which is soluble in the aqueous phase and can thus be easily separated from the organic product layer.
Question 2: After quenching, my organic layer is still acidic when tested with pH paper. What is the likely cause and how do I neutralize it?
Answer: The presence of acidity is likely due to the formation of hydrogen iodide (HI) as a byproduct during the reaction. It is important to neutralize this, as acidic conditions can promote decomposition of the desired product, especially at elevated temperatures during distillation.
Recommended Protocol: Bicarbonate Wash
-
Prepare a Neutralizing Solution: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Avoid using stronger bases like sodium hydroxide, as they can potentially react with your product.
-
Extraction:
-
Following the quenching step, wash the organic layer with the saturated NaHCO₃ solution in a separatory funnel.
-
Be sure to vent the separatory funnel frequently, as the neutralization reaction will produce carbon dioxide gas.
-
Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
-
Follow-up Washes: Perform a subsequent wash with deionized water and then a brine wash to remove any remaining bicarbonate and water.
-
Drying and Concentration: Dry the organic layer as described in the previous protocol.
Causality: Sodium bicarbonate is a weak base that effectively neutralizes strong acids like HI without being harsh enough to cause significant product degradation.
B. Purification by Distillation
Distillation is a primary method for purifying fluorinated compounds due to their often-volatile nature.[2][4]
Question 3: I am attempting to purify my product by distillation, but I'm observing co-distillation of impurities. How can I improve the separation?
Answer: Co-distillation is a common issue, particularly with fluorinated compounds which can form azeotropes.[5] Effective separation by distillation relies on significant differences in boiling points and avoiding azeotrope formation.
Troubleshooting Steps:
-
Fractional Distillation: If you are using simple distillation, switching to fractional distillation with a fractionating column (e.g., Vigreux or packed column) will provide a greater number of theoretical plates and enhance separation efficiency.
-
Vacuum Distillation: Fluorinated compounds can have high boiling points. Distilling under reduced pressure will lower the boiling points of all components, which can help prevent thermal degradation of your product and may alter azeotropic compositions favorably.
-
Azeotropic Distillation: In some challenging cases, the intentional addition of a third component (an entrainer) can form a new, lower-boiling azeotrope with one of the impurities, allowing for its selective removal. This is an advanced technique and requires careful selection of the entrainer.
Data Presentation: Boiling Points of Potential Components
| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| This compound | 488.03 | ~210-220 |
| Perfluorohexyl iodide (C₆F₁₃I) | 445.96 | ~140 |
| Perfluorooctyl iodide (C₈F₁₇I) | 545.96 | ~190 |
| 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane | 335.98 | ~135 |
Note: Boiling points are estimates and can vary with pressure. The target compound's boiling point is an extrapolation based on similar structures.
Question 4: My product seems to be decomposing in the distillation pot. What can I do to prevent this?
Answer: Thermal decomposition is a risk, especially with iodides which can be light and heat sensitive.
Preventative Measures:
-
Use Vacuum Distillation: As mentioned, this is the most effective way to reduce the required temperature.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature closely. Do not heat the distillation flask to dryness.
-
Addition of a Stabilizer: In some cases, adding a small amount of a radical scavenger (like copper powder) to the distillation pot can inhibit decomposition pathways.
C. Purification by Column Chromatography
Flash column chromatography is another powerful technique for purifying fluorinated compounds.[3]
Question 5: My product is co-eluting with a non-polar impurity on a standard silica gel column. How can I improve the separation?
Answer: Fluorinated compounds often exhibit unique polarity characteristics. Their elution behavior on silica gel can be different from traditional organic molecules.
Troubleshooting Strategies:
-
Solvent System Optimization:
-
Normal Phase: If using a standard hexane/ethyl acetate system, try incorporating a less polar co-solvent like dichloromethane or a more polar one like diethyl ether to fine-tune the separation.
-
Fluorinated Solvents: In some cases, using a fluorinated solvent as part of the mobile phase can enhance selectivity for fluorinated compounds.
-
-
Alternative Stationary Phases:
-
Fluorinated Silica Gel: Columns packed with a fluorinated stationary phase (fluorous phase chromatography) can offer superior separation of fluorinated compounds from non-fluorinated impurities.[6] The principle is based on "like-dissolves-like," where fluorinated molecules have a higher affinity for the fluorinated stationary phase.
-
Alumina: For certain impurities, switching to an alumina (neutral, acidic, or basic) stationary phase may provide a different selectivity profile.
-
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
Question 6: I am experiencing poor recovery of my compound from the chromatography column. What could be the issue?
Answer: Low recovery can be due to irreversible adsorption onto the stationary phase or decomposition on the column.
Troubleshooting Steps:
-
Deactivated Silica: If you suspect your compound is sensitive to the acidity of standard silica gel, use a deactivated (end-capped) silica or treat the silica with a base (like triethylamine) before packing the column.
-
Choice of Stationary Phase: As mentioned, alumina or a fluorinated phase might be less prone to causing decomposition or irreversible binding of your product.[7]
-
Solvent Polarity: Ensure your mobile phase is strong enough to elute the compound. If it is sticking to the top of the column, you may need to increase the polarity of your eluent system.
III. Final Product Characterization
After purification, it is essential to confirm the identity and purity of your this compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for confirming the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and confirms the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
By systematically addressing potential impurities through a logical work-up and purification strategy, you can consistently obtain high-purity this compound for your research and development needs.
References
- Distillation process for fluorocarbons. Google Patents. (n.d.).
-
Perfluoroalkyl iodide. Wikipedia. (2023, December 2). Retrieved January 17, 2026, from [Link]
-
Does Distillation Effectively Remove PFAS from Drinking Water? Living Whole. (2023, November 15). Retrieved January 17, 2026, from [Link]
- Synthesis of perfluoroalkyl iodides. Google Patents. (n.d.).
- Troll, T. (2017). The addition of iodine to alkenes is of very limited preparative value.
-
Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. (2025, June 4). Retrieved January 17, 2026, from [Link]
- Kimata, K., et al. (1989). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
Sources
- 1. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. nbinno.com [nbinno.com]
Technical Support Center: 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Welcome to the technical support center for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable intermediate in organofluorine chemistry. Its key utility lies in the introduction of a perfluorinated alkyl chain into organic molecules. This is primarily achieved through radical addition reactions to alkenes and alkynes, as well as in various coupling reactions.[1] The resulting fluorinated compounds are of interest in materials science, drug discovery, and for the synthesis of surfactants and polymers with unique properties.
Q2: What are the main safety considerations when handling this compound?
A2: this compound is classified as a substance that causes skin, eye, and respiratory irritation.[2] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2]
Q3: How should this compound be properly stored?
A3: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[3] Some similar perfluoroalkyl iodides are noted to be light-sensitive, which can promote the formation of radical species.[3] Inert atmosphere storage is also recommended to prevent potential degradation from atmospheric moisture over long periods.
Troubleshooting Guide: Side Reactions and Experimental Challenges
This section delves into specific issues that may arise during reactions involving this compound, providing plausible explanations and actionable solutions.
Problem 1: Low Yield in Radical Addition Reactions
Symptoms:
-
Incomplete consumption of starting materials.
-
Formation of multiple, difficult-to-separate byproducts.
-
Isolation of a significant amount of a dimeric perfluoroalkyl species.
Potential Causes and Solutions:
-
Inefficient Radical Initiation: The homolytic cleavage of the C-I bond is the crucial first step. If the initiation (thermal, photochemical, or chemical) is not efficient, the reaction will be sluggish.
-
Solution: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used at the correct temperature for its decomposition. For photochemical initiation, verify the wavelength and intensity of your light source are appropriate.
-
-
Premature Radical Quenching: Trace amounts of oxygen can act as a radical scavenger, terminating the chain reaction.
-
Solution: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent prior to and during the reaction.
-
-
Side Reaction: Radical Dimerization: The perfluoroalkyl radical can dimerize, especially at high radical concentrations.
-
Solution: Employ a slow addition of the radical initiator or the perfluoroalkyl iodide to the reaction mixture to maintain a low steady-state concentration of the radical species.
-
Problem 2: Formation of an Alkene Side Product
Symptoms:
-
Observation of a byproduct with a molecular weight corresponding to the loss of HI from the starting material.
-
This is often more prevalent when using basic reagents or conducting reactions at elevated temperatures.
Potential Cause and Solution:
-
Dehydrohalogenation: In the presence of a base, this compound can undergo an elimination reaction (E2 mechanism) to form an alkene. Even weak bases can promote this side reaction, particularly at higher temperatures.
-
Solution: If a base is not essential for your desired transformation, ensure your reaction conditions are neutral. If a base is required, consider using a non-nucleophilic, sterically hindered base and running the reaction at the lowest feasible temperature. A thorough purification of the starting material to remove any acidic impurities can also mitigate this issue.
-
Problem 3: Inconsistent Reaction Outcomes
Symptoms:
-
Poor reproducibility of yields and product distributions between batches.
-
Presence of unexpected peaks in NMR or GC-MS analysis of the crude product.
Potential Causes and Solutions:
-
Impurity of Starting Material: Commercially available this compound may contain small amounts of isomers or homologous perfluoroalkyl iodides from its synthesis (often via telomerization).[1] These impurities can lead to the formation of a mixture of products.
-
Solution: Whenever possible, obtain a certificate of analysis from the supplier. If impurities are suspected, purification of the starting material by distillation or column chromatography may be necessary.
-
-
Hydrolysis of Reagents or Solvents: While this compound itself is generally stable to water, other reagents in your reaction may be water-sensitive.
-
Solution: Use anhydrous solvents and dry glassware for your reactions. If a reaction is particularly sensitive, consider performing it under an inert atmosphere.
-
Data Summary Table
| Property | Value | Source |
| Chemical Formula | C₉H₆F₁₃I | [2] |
| Molecular Weight | 488.03 g/mol | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Boiling Point | Not specified | - |
| Solubility | Insoluble in water. Soluble in chloroform and slightly soluble in methanol. | [3] |
| Potential Side Products | Perfluoroalkene (from elimination), Perfluoroalkyl dimer (from radical coupling) | Inferred |
| Common Impurities | Homologous perfluoroalkyl iodides, Isomeric perfluoroalkyl iodides | Inferred |
Reaction Pathway and Side Reactions Diagram
Caption: A simplified workflow of a radical addition reaction and potential side reactions.
Experimental Protocol: Purification of this compound
For applications requiring high purity, the following protocol can be used to remove polar impurities and potential acidic residues.
-
Liquid-Liquid Extraction:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic solution sequentially with a 5% aqueous solution of sodium bisulfite (to remove any free iodine), followed by deionized water, and finally a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Distillation (Optional):
-
For the removal of non-volatile impurities or homologous compounds with significantly different boiling points, vacuum distillation can be employed. This should be performed with caution and appropriate safety measures.
-
References
-
Syntheses with perfluoroalkyl iodides. A review - ResearchGate. (2025). Retrieved from [Link]
-
Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides) - Master Organic Chemistry. (2025). Retrieved from [Link]
-
Perfluoroalkylated Arsoranide Salts: Syntheses and Structural Insights | Inorganic Chemistry. (2026). Retrieved from [Link]
-
Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Perfluoroalkyl iodide - Wikipedia. (n.d.). Retrieved from [Link]
-
10.4 Addition of HBr and Peroxide | Organic Chemistry - YouTube. (2020). Retrieved from [Link]
-
1-Iodo-1H,1H,2H,2H-perfluorododecane - CAS Common Chemistry - CAS.org. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Welcome to the technical support guide for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (CAS 38550-34-4). This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its use. The following question-and-answer format addresses common issues, with a focus on identifying and troubleshooting potential contaminants.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my GC-MS analysis of this compound. What are the likely contaminants?
Based on the common synthetic routes for fluorotelomer iodides, several types of impurities can be present in your sample. The synthesis of this compound, a fluorotelomer iodide, typically involves a multi-step process that can lead to a range of related substances as contaminants.
A plausible synthetic pathway starts with the telomerization of tetrafluoroethylene (TFE) with a short-chain perfluoroalkyl iodide, followed by the addition of an ethylene group.[1] This process can result in a distribution of products.
Likely Contaminants:
-
Homologues: The telomerization process often produces a range of perfluoroalkyl chains of varying lengths. Therefore, you may find homologues of your target molecule, such as 2-Iodo-1H,1H,1H,2H,3H,3H-perfluoroheptane (C7) and 2-Iodo-1H,1H,1H,2H,3H,3H-perfluoroundecane (C11).
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials. A key intermediate is a perfluoroalkyl iodide, such as perfluorohexyl iodide (C6F13I), which is then reacted with ethylene.
-
Isomers: Depending on the reaction conditions, structural isomers may be formed, although this is less common for this specific molecule.
-
Degradation Products: Over time, or with exposure to light and heat, the compound may degrade. A likely degradation product is the corresponding de-iodinated alkane, 1H,1H,1H,2H,3H,3H-perfluorononane.
Troubleshooting Guide
Issue 1: Presence of Shorter and Longer Chain Homologues
Symptoms:
-
You observe peaks in your chromatogram with similar fragmentation patterns to your main compound but with different retention times.
-
Mass spectrometry data indicates species with molecular weights corresponding to the addition or subtraction of one or more -CF2-CF2- units.
Root Cause Analysis:
The telomerization of tetrafluoroethylene is a statistical process, leading to a distribution of perfluoroalkyl iodide chain lengths.[1] Fractional distillation is used to isolate the desired chain length, but complete separation can be challenging.
Diagram of Telomerization Process:
Caption: Telomerization of TFE with a telogen yields a mixture of perfluoroalkyl iodides.
Troubleshooting Steps:
-
Confirm Identity of Homologues: Use high-resolution mass spectrometry to confirm the elemental composition of the impurity peaks.
-
Purification: If the presence of homologues interferes with your application, consider purification by fractional distillation under reduced pressure or preparative chromatography.
-
Consult Supplier's Certificate of Analysis (CoA): The CoA should specify the purity and may list the percentage of common homologues.
Issue 2: Residual Perfluoroalkyl Iodide Starting Material
Symptoms:
-
A peak corresponding to a perfluoroalkyl iodide (e.g., C6F13I) is observed in your analysis.
-
This peak will have a different retention time and mass spectrum than your final product.
Root Cause Analysis:
The addition of ethylene to the perfluoroalkyl iodide intermediate may not go to completion.
Experimental Workflow for Synthesis:
Caption: A general workflow for the synthesis of the target molecule.
Troubleshooting Steps:
-
Analytical Confirmation: Use a certified reference standard of the suspected starting material to confirm its presence by comparing retention times.
-
Aqueous/Organic Extraction: Unreacted perfluoroalkyl iodides can sometimes be removed by liquid-liquid extraction, though their properties are often similar to the product.
-
Chromatographic Purification: For high-purity requirements, preparative HPLC or column chromatography may be necessary.
Issue 3: Degradation of the Final Product
Symptoms:
-
Appearance of a new, earlier-eluting peak in your chromatogram over time.
-
Mass spectrometry data suggests the loss of an iodine atom.
-
The sample may develop a slight pink or purple color due to the formation of I2.[2]
Root Cause Analysis:
The carbon-iodine bond in perfluoroalkyl iodides is susceptible to cleavage by light (photolysis) or heat, leading to the formation of a radical and subsequent abstraction of a hydrogen atom from a solvent or other source to form the corresponding alkane.
Troubleshooting Steps:
-
Proper Storage: Store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Use Fresh Samples: For sensitive applications, use freshly opened or recently purified material.
-
Check for Discoloration: A pink or purple hue can indicate the presence of elemental iodine, a sign of degradation.
Summary of Potential Contaminants and Analytical Methods
| Contaminant Type | Example | Typical Analytical Method | Notes |
| Homologues | 2-Iodo-1H,1H,1H,2H,3H,3H-perfluoroheptane | GC-MS, LC-MS/MS | Look for repeating mass units of -CF2- (50 Da). |
| Starting Materials | Perfluorohexyl iodide | GC-MS with standard confirmation | Retention time will be significantly different. |
| Degradation Products | 1H,1H,1H,2H,3H,3H-perfluorononane | GC-MS | Look for the molecular ion corresponding to the loss of iodine. |
Analytical Protocols
For the identification and quantification of contaminants, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also widely used for the analysis of per- and polyfluoroalkyl substances.[4][5]
General GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent (e.g., ethyl acetate or a fluorinated solvent).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
GC Separation: Use a capillary column suitable for semi-volatile compounds (e.g., a DB-5ms or equivalent). A typical temperature program would be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
-
Data Analysis: Identify the main peak corresponding to your product and analyze any other significant peaks by comparing their mass spectra to libraries and considering the likely contaminants discussed above.
References
- Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. (Source: vertexaisearch.cloud.google.com)
- Section 11: Analytical Methods Excel File - and Polyfluoroalkyl Substances - ITRC. (Source: vertexaisearch.cloud.google.com)
- This compound - Safety Data Sheet - ChemicalBook. (Source: vertexaisearch.cloud.google.com)
- Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis - Environmental Science: Processes & Impacts (RSC Publishing). (Source: vertexaisearch.cloud.google.com)
- First Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis and Iodine-Specific Screening Algorithm - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
- Overcoming the limitations of current analytical methods - Haley Aldrich. (Source: vertexaisearch.cloud.google.com)
- 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol | CAS 16083-64-0 | SCBT. (Source: scbt.com)
- An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol - Benchchem. (Source: benchchem.com)
- 1-Iodo-1H,1H,2H,2H-perfluorododecane - CAS Common Chemistry - CAS.org. (Source: commonchemistry.cas.org)
- 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0 - Sigma-Aldrich. (Source: sigmaaldrich.com)
- 1H,1H,2H,2H-Perfluoro-1-iodohexane, 97% - Thermo Fisher Scientific. (Source: thermofisher.com)
Sources
Technical Support Center: 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane Reaction Troubleshooting
Welcome to the technical support center for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile fluorinated building block. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to facilitate your research and development endeavors.
Introduction to this compound
This compound (CAS No. 38550-34-4) is a key intermediate in organofluorine chemistry.[1] Its structure, featuring a perfluorohexyl "tail" and a reactive carbon-iodine bond, makes it a valuable reagent for introducing fluorinated moieties into organic molecules. These fluorinated compounds are of significant interest due to their unique properties, including enhanced thermal stability, chemical resistance, and biological activity.
This guide will address common challenges encountered during reactions involving this reagent, with a focus on radical additions and other transformations.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical and physical properties of this compound?
Understanding the fundamental properties of your reagent is crucial for experimental design. Here is a summary of the key physical and chemical data for this compound:
| Property | Value | Reference |
| CAS Number | 38550-34-4 | [1][2] |
| Molecular Formula | C9H6F13I | [1][2] |
| Molecular Weight | 488.03 g/mol | [1][2] |
| Boiling Point | 204.4°C at 760 mmHg | [2] |
| Density | 1.825 g/cm³ | [2] |
| Appearance | Typically a colorless to pale yellow or pink liquid | [3] |
| Solubility | Insoluble in water; soluble in many organic solvents and fluorous solvents. | [4][5] |
Q2: What are the primary applications of this compound in organic synthesis?
This reagent is predominantly used as a precursor for the introduction of the 1H,1H,1H,2H,3H,3H-perfluorononyl group into organic molecules. Its primary applications are in:
-
Radical Addition Reactions: The relatively weak C-I bond allows for the facile generation of the corresponding perfluoroalkyl radical, which can then add to unsaturated systems like alkenes and alkynes. This is a common method for synthesizing a wide range of fluorinated compounds.
-
Telomerization Reactions: It can act as a telogen in telomerization reactions with fluoroalkenes, such as tetrafluoroethylene (TFE), to produce longer-chain perfluoroalkyl iodides.[6][7]
-
Synthesis of Fluorinated Surfactants and Polymers: The resulting fluorinated molecules often exhibit unique surface properties and are used in the development of surfactants, coatings, and polymers.[6]
Q3: What are the recommended storage and handling procedures for this reagent?
For safety and to ensure the reagent's integrity, please adhere to the following guidelines:
-
Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4] Keep the container tightly sealed to prevent moisture ingress and potential degradation.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[2][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4] Avoid inhalation of vapors and contact with skin and eyes.[2][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4]
Troubleshooting Guide for Common Reactions
This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during reactions with this compound.
Issue 1: Low or No Product Yield in Radical Addition Reactions
Q: I am attempting a radical addition of this compound to an alkene using AIBN as an initiator, but I am observing very low conversion of my starting materials. What could be the cause?
A: Low yields in radical additions with perfluoroalkyl iodides can stem from several factors. A systematic approach to troubleshooting is recommended.
Workflow for Troubleshooting Low Yield
Troubleshooting Workflow for Low Reaction Yield
Probable Causes and Solutions:
-
Initiator Inefficiency:
-
Cause: Azobisisobutyronitrile (AIBN) has a specific temperature range for optimal decomposition to generate radicals (typically 65-85 °C). Running the reaction at a temperature that is too low will result in a slow initiation rate. Conversely, a temperature that is too high can lead to rapid decomposition and potential side reactions.
-
Solution: Ensure your reaction temperature is within the optimal range for AIBN. Consider a slow addition of the initiator over the course of the reaction to maintain a steady concentration of radicals. You can also explore alternative initiators with different decomposition kinetics if temperature constraints are an issue.
-
-
Poor Reagent Quality:
-
Cause: this compound can degrade over time, especially if exposed to light or air, leading to the formation of iodine and other impurities that can inhibit radical reactions.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock. A simple filtration through a short plug of silica gel can sometimes remove colored impurities. It is also advisable to degas the reaction mixture thoroughly to remove dissolved oxygen, which is a known radical scavenger.[8]
-
-
Suboptimal Reaction Conditions:
-
Cause: The concentration of reactants and the choice of solvent can significantly impact the reaction outcome. Highly diluted conditions may disfavor the desired bimolecular addition.
-
Solution: Increase the concentration of your reactants. The choice of solvent is also critical; solvents that can participate in hydrogen atom abstraction may interfere with the desired reaction. Toluene or benzene are often good choices for radical reactions, but their reactivity should be considered.
-
-
Presence of Radical Inhibitors:
-
Cause: Trace impurities in your starting materials or solvent can act as radical inhibitors. Phenolic compounds are common culprits.
-
Solution: Purify your alkene and solvent before use. Passing them through a column of activated alumina or silica gel can remove inhibitory impurities.
-
Issue 2: Formation of Multiple Products and Purification Challenges
Q: My reaction is proceeding, but I am getting a complex mixture of products, making purification difficult. How can I improve the selectivity and simplify the workup?
A: The formation of multiple products is a common challenge in radical chemistry. Telomerization and side reactions of the intermediate radicals are frequent issues.
Logical Flow for Addressing Product Mixture
Strategy for Simplifying Complex Reaction Outcomes
Probable Causes and Solutions:
-
Telomerization:
-
Cause: The initial radical adduct of your perfluoroalkyl iodide and alkene can act as a new substrate for radical addition, leading to the formation of oligomers or telomers.[9] This is more prevalent when the alkene is used in excess.
-
Solution: Carefully control the stoichiometry of your reactants. Using the perfluoroalkyl iodide in slight excess relative to the alkene can help to minimize telomerization.
-
-
Side Reactions of the Intermediate Radical:
-
Cause: The radical intermediate formed after the initial addition can undergo other reactions, such as cyclization or hydrogen atom abstraction from the solvent, before being trapped by the iodine atom transfer.
-
Solution: Increase the concentration of the perfluoroalkyl iodide to favor the iodine atom transfer step. The choice of solvent is also crucial; avoid solvents with weak C-H bonds that can readily donate a hydrogen atom.
-
-
Purification Difficulties and the "Fluorous" Solution:
-
Cause: The high fluorine content of your product can make it behave very differently from typical organic molecules during chromatography, leading to poor separation.
-
Solution: Employ "fluorous" separation techniques.[4][10] This involves using a fluorous stationary phase (like fluorous silica gel) or a biphasic solvent system with a fluorous solvent (e.g., perfluorohexane).[10][11] The highly fluorinated product will have a strong affinity for the fluorous phase, allowing for efficient separation from non-fluorinated starting materials and byproducts.[1][2][11]
Simplified Fluorous Solid-Phase Extraction (F-SPE) Protocol:
-
Load the crude reaction mixture onto a fluorous silica gel cartridge.
-
Wash with a non-fluorous solvent (e.g., methanol/water) to elute non-fluorinated compounds.
-
Elute the desired fluorous product with a fluorous solvent or a solvent mixture with high fluorous affinity.
-
Issue 3: Reaction Initiation Issues with Photoredox Catalysis
Q: I am trying to use a visible-light photoredox catalyst for my radical addition, but the reaction is not initiating. What could be the problem?
A: Photoredox catalysis offers a milder alternative to thermal initiation but comes with its own set of potential pitfalls.
Troubleshooting Photoredox Reaction Initiation
Sources
- 1. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorous Chemistry - Georganics [georganics.sk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Sci-Hub. Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides / Journal of Fluorine Chemistry, 1995 [sci-hub.ru]
- 10. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane Reactions
Welcome to the technical support guide for reactions involving 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (CAS 38550-34-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this versatile fluorinated building block. The unique structure of this compound, featuring a secondary iodide adjacent to a fluorous chain, presents specific challenges and opportunities in synthetic chemistry.
Understanding the Substrate: this compound
Before diving into catalyst selection, it's crucial to understand the reactant. The official synonym is 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane[1]. Its structure (C9H6F13I) consists of a C6F13 perfluorohexyl chain connected to a propyl group iodinated at the second position. The C-I bond is the primary reactive site, weakened by the electron-withdrawing nature of the adjacent perfluoroalkyl group. This makes it a suitable substrate for a variety of catalytic transformations, primarily radical and cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this iodo-perfluorononane derivative?
A1: The reactivity is dominated by the carbon-iodine bond. The most prevalent and synthetically useful reactions fall into three main categories:
-
Radical Reactions: The relatively weak C-I bond can undergo homolytic cleavage initiated by heat, light (photoredox catalysis), or a radical initiator to form a secondary perfluoroalkyl-containing radical.[2] This intermediate is key in Atom Transfer Radical Addition (ATRA) reactions.
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Heck, and Sonogashira coupling are feasible.[3][4] However, the secondary nature of the alkyl iodide can make oxidative addition to Palladium(0) slower compared to aryl or vinyl iodides, often requiring specific ligand systems.
-
Copper-Catalyzed Cross-Coupling: Copper catalysis is a powerful alternative, particularly for coupling with heteroatoms (N- and O-arylation) and certain carbon nucleophiles.[5][6] Copper-based systems can be more effective for coupling with alkyl halides that are challenging for palladium catalysts.[7]
Q2: I am getting low yields in my Palladium-catalyzed Suzuki-Miyaura coupling. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are common and can typically be traced to a few key issues:
-
Slow Oxidative Addition: The C(sp³)-I bond of a secondary iodide is less reactive towards Pd(0) than C(sp²)-I bonds. This is often the rate-limiting step.
-
β-Hydride Elimination: Once the perfluoroalkyl group is attached to the palladium center, β-hydride elimination can occur, leading to the formation of an olefin byproduct and regeneration of a palladium-hydride species, which can lead to deiodination of the starting material.
-
Catalyst Deactivation: The catalyst can be sensitive to impurities or side reactions.
-
Hydrolysis of Boronic Acid: The base and solvent system can promote the unwanted hydrolysis of the boronic acid coupling partner.
For troubleshooting, see the detailed guide in the next section.
Q3: Can I use photoredox catalysis for reactions with this compound?
A3: Absolutely. Visible-light photoredox catalysis is an excellent and increasingly popular method for activating perfluoroalkyl iodides.[8] It offers mild reaction conditions and a distinct mechanistic pathway.[9][10] An excited photocatalyst can reduce the C-I bond via a single-electron transfer (SET) to generate the desired radical intermediate, which can then be trapped by a suitable coupling partner.[9][10] This approach is particularly effective for ATRA reactions.[11][12]
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Palladium-Catalyzed Suzuki-Miyaura Coupling
Problem: Low yield, significant starting material recovery, and/or formation of a deiodinated starting material (1H,1H,1H,2H,3H,3H-perfluorononane).
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Analysis & Recommendations
-
Catalyst & Ligand Selection (The "Why"): The key is to accelerate the oxidative addition of the C(sp³)-I bond to Pd(0) while suppressing β-hydride elimination.
-
Expertise: Standard ligands like PPh₃ are often insufficient. Opt for bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition, and their steric bulk can disfavor competing side reactions.
-
Protocol: Start with a pre-catalyst like Pd₂(dba)₃ (2.5 mol %) with your chosen ligand (6 mol %).
-
-
Base and Solvent System: The choice of base and solvent is critical to prevent both boronic acid decomposition and triflate hydrolysis if working with aryl triflate partners.[13]
-
Trustworthiness: A common failure point is using aqueous bases like Na₂CO₃ or K₂CO₃, which can lead to significant hydrolysis.[13][14]
-
Protocol: Use a non-aqueous base like K₃PO₄ or Cs₂CO₃ . Pair this with an anhydrous, aprotic solvent such as DME, Toluene, or Dioxane . Protic solvents can sometimes be beneficial for chemoselective couplings but must be carefully screened.[13]
-
Optimized Suzuki-Miyaura Protocol
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equiv.), K₃PO₄ (2.5 equiv.), Pd₂(dba)₃ (2.5 mol %), and the selected phosphine ligand (6 mol %).
-
Add anhydrous solvent (e.g., Toluene, 0.1 M concentration).
-
Add this compound (1.0 equiv.).
-
Degas the mixture with Argon for 15 minutes.
-
Heat the reaction to 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., EtOAc), and filter through a pad of celite. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ / Bulky Phosphine Ligand | Promotes oxidative addition of C(sp³)-I bond. |
| Base | K₃PO₄ or Cs₂CO₃ | Minimizes hydrolysis of boronic acid. |
| Solvent | Anhydrous Toluene or Dioxane | Prevents side reactions involving water. |
| Temperature | 80-100 °C | Provides sufficient energy for catalyst turnover. |
Guide 2: Catalyst Selection for Atom Transfer Radical Addition (ATRA)
Problem: You need to add the C₉H₆F₁₃ group across an alkene or alkyne, but transition-metal cross-coupling is failing or not desired.
Catalyst Selection Logic
Caption: Decision tree for ATRA catalyst selection.
Detailed Analysis & Recommendations
-
Photoredox Catalysis (The "Why"): This is the modern, preferred method for ATRA reactions due to its exceptionally mild conditions.[9][10] Copper-based photocatalysts have shown particular promise for the ATRA of perfluoroalkyl iodides to styrenes and phenylacetylenes.[11]
-
Expertise: While common Iridium and Ruthenium photocatalysts can work, copper phenanthroline catalysts like [Cu(dap)₂]Cl (dap = 2,9-di(p-anisyl)-1,10-phenanthroline) are often more effective and economical for this specific transformation.[11] The mechanism may involve an inner-sphere pathway beyond simple electron transfer.[11][15]
-
Trustworthiness: The reaction proceeds via a radical mechanism, which is fundamentally different from two-electron cross-coupling pathways. This avoids issues like β-hydride elimination and is tolerant of many functional groups.
-
-
Thermal/Chemical Initiation: This is a classic method but often requires higher temperatures and less tolerant of sensitive functional groups.
-
Protocol: A common initiator is AIBN (Azobisisobutyronitrile) at ~80 °C or triethylborane (Et₃B ) at room temperature.[16]
-
Photocatalytic ATRA Protocol
-
In a vial, combine the alkene or alkyne (1.0 mmol), this compound (1.5 equiv.), and the photocatalyst (e.g., [Cu(dap)₂]Cl, 1.0 mol %).
-
Add dry, degassed solvent (e.g., MeCN, 0.5 M).
-
Seal the vial and place it in front of a visible light source (e.g., a 24W Blue or Green LED lamp) with cooling from a fan.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | [Cu(dap)₂]Cl or Ir/Ru photocatalyst | Mild activation via single-electron transfer.[11][12] |
| Initiation | Visible Light (e.g., Blue LED) | Provides clean and controlled radical generation. |
| Solvent | Degassed MeCN or DCE | Common solvents for photoredox reactions. |
| Temperature | Room Temperature | Avoids thermal degradation of substrates. |
References
- Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
- C-F bond activation by an organic photoredox catalyst - American Chemical Society. Vertex AI Search.
- New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)
- Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances - PubMed. Vertex AI Search.
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- The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA)
- Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. | Semantic Scholar. Vertex AI Search.
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- Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds - PubMed. Vertex AI Search.
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- Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Vertex AI Search.
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- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. Vertex AI Search.
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workup procedure for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane experiments
Technical Support Center: 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges. The following information is structured in a flexible question-and-answer format to directly address the nuanced issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties, handling, and storage of this compound.
Question 1: What are the key physical and chemical properties of this compound?
Answer: Understanding the fundamental properties of this compound is crucial for designing experiments and performing workups. Its structure, featuring a significant perfluoroalkyl chain, imparts high density, low polarity, and unique solubility characteristics compared to traditional hydrocarbon analogues. The reactivity is primarily dictated by the carbon-iodine (C-I) bond, which is relatively weak and susceptible to homolytic cleavage to form a perfluoroalkyl radical intermediate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38550-34-4 | [2] |
| Molecular Formula | C₉H₆F₁₃I | [2] |
| Molecular Weight | 488.03 g/mol | [2] |
| Synonyms | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [2] |
| Appearance | Clear, colorless to pale yellow or pink liquid | [3] |
| Purity | Typically ≥96% | [3] |
Question 2: What are the best practices for storing and handling this reagent?
Answer: Proper storage is essential to maintain the integrity of the reagent. Like many alkyl iodides, this compound can be light-sensitive and may slowly release iodine over time, indicated by a pink or purple hue.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[4] For long-term storage, refrigeration under an inert atmosphere (Argon or Nitrogen) is recommended. Protect from direct sunlight.[4]
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5] Avoid breathing vapors or mists.
Section 2: Experimental Workup & Purification Procedures
This section provides detailed, step-by-step guidance on the post-reaction workup process, a critical phase where fluorinated compounds often present unique challenges.
Question 3: What is a general, robust workup procedure for a reaction involving this compound?
Answer: The high density and unique solubility of fluorinated compounds necessitate modifications to standard organic workup protocols. The following procedure is a reliable starting point for most reaction types, such as radical additions or couplings. The key is to effectively partition your product from starting materials, byproducts, and catalysts.
Step-by-Step General Workup Protocol:
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature or 0 °C if the quench is expected to be exothermic.
-
Slowly add a quenching solution. For radical reactions, this might be a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine and radical species.[6]
-
-
Solvent Removal (If Applicable):
-
Liquid-Liquid Extraction:
-
Dilute the crude residue with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Transfer the solution to a separatory funnel and add deionized water or brine.
-
Causality: The highly fluorinated nature of the product means it will have limited solubility in both the aqueous and standard organic phases, sometimes leading to the formation of a third layer. If this occurs, or if emulsions are persistent, consider using a more specialized solvent system like a 3:1 mixture of chloroform/isopropanol, which can be effective at extracting polar, water-soluble organic compounds.[7][8]
-
-
Aqueous Washes:
-
Thiosulfate Wash: Wash the organic layer with saturated aqueous Na₂S₂O₃ (1-2 times) until the organic layer is colorless. This removes elemental iodine.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to break emulsions and remove the bulk of the water from the organic phase.
-
-
Drying and Concentration:
-
Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Question 4: How do I purify the final product? The compound seems to behave strangely on silica gel.
Answer: Purification of highly fluorinated compounds by standard silica gel chromatography can indeed be challenging due to their non-polar nature and low affinity for silica.
-
Standard Chromatography: If using standard silica gel, a non-polar eluent system like hexanes or petroleum ether is typically required. The product will likely elute very quickly. It is often beneficial to use a high ratio of solvent to crude material and perform a rapid "plug" filtration through silica to remove more polar impurities.
-
Fluorous Solid-Phase Extraction (F-SPE): This is the preferred method. F-SPE cartridges contain a silica gel functionalized with a perfluoroalkyl phase. The principle is the reverse of normal phase chromatography:
-
Load the crude product onto the F-SPE cartridge using a fluorophilic solvent (e.g., a perfluorinated solvent like FC-72) or a highly non-polar organic solvent.
-
Wash with a non-fluorophilic solvent (e.g., methanol/water) to elute non-fluorinated impurities.
-
Elute your desired fluorinated product using a fluorophilic solvent.
-
-
Distillation: If the product is thermally stable and volatile, vacuum distillation can be an excellent method for purification on a larger scale.
Section 3: Troubleshooting Guide
Even with robust protocols, issues can arise. This section addresses specific problems in a Q&A format.
Question 5: My reaction yield is very low. What are the likely causes?
Answer: Low yields can stem from several factors related to the unique reactivity of perfluoroalkyl iodides.
-
Inefficient Radical Initiation: For radical reactions, ensure your initiator (e.g., AIBN, triethylborane) is fresh and that the reaction is free of oxygen, which is a radical inhibitor. Purging the reaction vessel and solvents with an inert gas is crucial.[6]
-
Competing Elimination Reactions: The product is a secondary iodide. Under basic conditions or at elevated temperatures, elimination reactions (E2) can compete with the desired substitution or addition pathways, especially if a strong, sterically hindered base is present.[9] If you suspect this, analyze your crude mixture by GC-MS or NMR for alkene byproducts.
-
Product Loss During Workup: As mentioned, emulsions or the formation of a third phase during extraction can lead to significant product loss. Re-extract the aqueous layers and any intermediate phase to maximize recovery. Removing water-miscible solvents like THF before extraction is the most effective way to prevent this.[8]
Question 6: I'm struggling with a persistent emulsion during the aqueous workup. How can I resolve this?
Answer: Emulsions are a common and frustrating issue when working with fluorinated molecules.
-
Immediate Steps:
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes).
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
-
Advanced Techniques:
-
Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool.
-
Centrifugation: If the scale allows, centrifuging the mixture is a highly effective method for separating the layers.
-
Solvent Modification: Add a small amount of a different solvent. For example, if you are using ethyl acetate, adding some diethyl ether or hexanes can sometimes alter the phase dynamics enough to break the emulsion.
-
Question 7: My final product has a pink/purple tint. What does this mean and how do I remove it?
Answer: A pink or purple color indicates the presence of elemental iodine (I₂), which forms from the decomposition of the iodide, often induced by light. While often a minor impurity, it should be removed.
-
Cause: The C-I bond is the weakest in the molecule and can cleave under UV light or upon prolonged storage.
-
Solution: The color is easily removed during the workup. Washing the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce the I₂ to colorless iodide (I⁻), which will partition into the aqueous layer. Repeat the wash until the organic layer is completely colorless.
Section 4: Characterization and Analysis
Question 8: How can I best characterize my product and confirm the reaction was successful?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, with ¹⁹F NMR being particularly informative.
-
¹⁹F NMR Spectroscopy: This is the definitive technique for confirming the presence and integrity of the perfluoroalkyl chain.[10] Key advantages include:
-
High Sensitivity: ¹⁹F is a 100% naturally abundant nucleus.[11]
-
Large Chemical Shift Dispersion: The chemical shifts are spread over a wide range, making it easy to resolve signals even in complex mixtures.[12]
-
No Background Signal: Endogenous biological or common organic compounds do not contain fluorine, so the spectrum is clean.[10]
-
You should observe characteristic signals for the CF₃ and the various CF₂ groups in your product. The disappearance of the starting material's signals is a clear indicator of reaction progress.
-
-
¹H NMR Spectroscopy: This will show the signals for the protons in the -CH₂-CHI-CH₂- moiety. The coupling of these protons to the adjacent fluorine atoms (JHF) provides further structural confirmation.[12]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can confirm the molecular weight of the product and help identify any byproducts.
Visual Workflow and Logic Diagrams
To further clarify these procedures, the following diagrams illustrate a typical workflow and a troubleshooting decision tree.
Caption: General experimental workup flow for fluorinated compounds.
Caption: Decision tree for troubleshooting common experimental issues.
References
-
Obkircher, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]
-
University of Southampton. Multinuclear and Fluorine NMR Spectroscopy. Southampton Chemistry Analytical Solutions. [Link]
-
Obkircher, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
ResearchGate. An Overview of Fluorine NMR. [Link]
-
Scribd. Perfluoro Alkyl Iodide. [Link]
-
Evans, D. A. Workup for Reactions in THF/Dioxane. Evans Group Notes. [Link]
-
Wikipedia. Perfluoroalkyl iodide. [Link]
-
Merlic, C. A. Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]
-
ResearchGate. Scope of perfluoroalkyl iodide. [Link]
-
Organic Chemistry Portal. A General and Convenient Preparation of [Bis(trifluoroacetoxy)iodo]perfluoroalkanes.... [Link]
-
University of Rochester. About Workup. Frontier Group. [Link]
-
University of Rochester. Workup for Polar and Water-Soluble Solvents. Frontier Group. [Link]
-
PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. [Link]
-
Notables de la Ciencia. Radical Fluoroalkylation Reactions. [Link]
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Validation & Comparative
A Comparative Guide for the Advanced Researcher: 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane vs. Conventional Perfluoroalkyl Iodides
An In-depth Analysis of Structure, Reactivity, and Application Performance
For chemists engaged in the synthesis of fluorinated materials, surfactants, and therapeutics, perfluoroalkyl iodides (PFIs) are foundational building blocks. Their utility hinges on the carbon-iodine (C-I) bond, a functional handle that enables a vast range of chemical transformations, most notably through radical intermediates.[1] This guide presents a detailed comparative analysis of a specialized, partially fluorinated iodide against its conventional, fully perfluorinated analogues such as perfluorohexyl iodide and perfluorooctyl iodide. We will explore the critical differences in their physicochemical properties, reactivity, and performance in key synthetic applications, grounded in experimental data and mechanistic principles.
The Decisive Structural Difference: A Hydrocarbon Spacer
The primary distinction between the subject of our focus and traditional PFIs is the introduction of a hydrocarbon segment adjacent to the iodine-bearing carbon. While standard linear PFIs, like perfluorooctyl iodide, consist of a C-I bond at the terminus of a completely fluorinated alkyl chain (Rf-I), our featured molecule possesses a unique architecture. Based on its synonym, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane, the structure is C6F13-CH2-CHI-CH3.[2] This integration of a short, non-fluorinated segment profoundly alters the molecule's electronic character, physical properties, and, consequently, its chemical behavior.
Diagram 1: Comparative Molecular Structures
Caption: Structural comparison highlighting the hydrocarbon segment in the partially fluorinated iodide.
A Tale of Two Molecules: Physicochemical Properties
The inclusion of a hydrocarbon spacer modifies the molecule's physical characteristics. The potent electron-withdrawing effect of the perfluoroalkyl chain in traditional PFIs creates a highly polarized molecule with low surface energy and specific solubility profiles, favoring fluorinated solvents.[3] The hydrocarbon segment in 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane introduces a degree of lipophilicity, which can enhance its solubility in common organic solvents and alter its intermolecular interactions.
| Property | Perfluorohexyl Iodide (C₆F₁₃I) | Perfluorooctyl Iodide (C₈F₁₇I) | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane (C₉H₆F₁₃I) |
| CAS Number | 355-43-1 | 507-63-1 | 38550-34-4[2] |
| Molecular Weight ( g/mol ) | 445.95[4] | 545.96[5][6] | 488.03[2] |
| Boiling Point (°C) | 117[7][8] | 160-161[9][10] | 204.4[2] |
| Density (g/cm³ at 20-25°C) | ~2.06[4][8] | ~2.07[10] | 1.825[2] |
| Solubility | Insoluble in water; soluble in fluorinated solvents.[8] | Insoluble in water; favors fluorinated solvents. | Insoluble in water; expected improved solubility in common organic solvents. |
The Heart of the Matter: Reactivity and the C-I Bond
The synthetic utility of PFIs is dominated by the reactivity of the C-I bond. In conventional PFIs, this bond is significantly weakened by the strong inductive effect of the perfluoroalkyl chain, facilitating homolytic cleavage to generate a perfluoroalkyl radical (Rf•) under thermal or photochemical conditions.[11][12] This ease of radical formation is fundamental to their use in a wide array of synthetic transformations.[1][13]
Conversely, the hydrocarbon spacer in 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane insulates the C-I bond from the full electron-withdrawing power of the C6F13 group. This results in a stronger, more stable C-I bond compared to its fully fluorinated counterparts. This increased bond dissociation energy means that more stringent conditions—such as higher temperatures or more potent initiators—are required to generate the corresponding radical. This attenuated reactivity is not a drawback but a distinct feature that can be leveraged for greater control in certain synthetic contexts.
Diagram 2: Radical Generation Pathway
Caption: Comparative energy requirements for homolytic C-I bond cleavage.
Performance in Key Synthetic Applications
Telomerization
Telomerization is an industrial process for producing fluorotelomer alcohols and related surfactants, where a PFI acts as a chain transfer agent (telogen) to react with tetrafluoroethylene (taxogen).[14][15][16]
-
Conventional PFIs: Their labile C-I bond makes them highly efficient telogens, enabling the controlled synthesis of low-molecular-weight fluoropolymers and intermediates.[17] This process is a cornerstone of fluorinated material production.[18]
-
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane: Its more robust C-I bond renders it a less effective chain transfer agent under standard telomerization conditions. Achieving comparable conversion rates would likely necessitate higher temperatures or pressures, potentially leading to different product distributions. This reduced reactivity could, however, be exploited in scenarios requiring finer control over the polymerization process.
Radical Addition Reactions
The addition of a perfluoroalkyl radical across a double or triple bond is a powerful method for introducing fluorinated moieties into organic molecules.
-
Conventional PFIs: The readily formed Rf• radical adds efficiently to a wide variety of electron-deficient olefins and other unsaturated systems, making these reagents workhorses for perfluoroalkylation.[13]
-
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane: While radical generation is more challenging, the resulting C6F13-CH2-CH•-CH3 radical has distinct steric and electronic properties compared to a pure Rf• radical. This difference can influence the regioselectivity of the addition and may open pathways to novel fluorinated structures that are inaccessible with conventional PFIs.
Surface Modification
The unique oleophobic and hydrophobic properties of the perfluoroalkyl chain are widely used to create low-energy surfaces.[19][20]
-
Conventional PFIs: These molecules can form self-assembled monolayers on various substrates.[21] The rigid, linear perfluoroalkyl chains pack densely, creating highly ordered surfaces with extremely low surface energy, ideal for anti-fouling and low-friction coatings.[22]
-
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane: The hydrocarbon segment introduces a "kink" and greater conformational flexibility. This will likely disrupt the formation of highly ordered, densely packed monolayers, potentially leading to surfaces with slightly higher surface energy. However, this same hydrocarbon character could enhance adhesion to and compatibility with polymeric or organic substrates, offering a valuable trade-off in certain composite material applications.
Experimental Protocol: A General Guide to Radical Addition
This protocol provides a framework for the radical-initiated addition of an iodide to an alkene. The key variables to consider when substituting a conventional PFI with our specialized iodide are highlighted.
Diagram 3: Experimental Workflow for Radical Addition
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A Comparative Guide to the Reactivity of Fluorinated Iodoalkanes for Synthetic Applications
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern molecular design. The unique properties imparted by fluorine—enhanced metabolic stability, altered lipophilicity, and modulated bioavailability—make fluorinated building blocks invaluable. Among these, fluorinated iodoalkanes (Rₓ-I) stand out as versatile precursors, offering a reactive handle for a multitude of transformations. However, not all Rₓ-I reagents are created equal. Their reactivity is a delicate interplay of bond energetics and electronic effects dictated by the nature and extent of fluorination.
This guide provides an in-depth comparison of the reactivity of common fluorinated iodoalkanes. We will dissect the fundamental principles governing their behavior and provide supporting experimental data to inform your selection of the optimal reagent for key synthetic operations, including radical additions, nucleophilic substitutions, and metal-catalyzed cross-coupling reactions.
The Decisive Factor: Understanding C–I Bond Reactivity
The chemistry of fluorinated iodoalkanes is overwhelmingly dictated by the properties of the carbon-iodine bond. Two primary factors are in constant interplay: bond dissociation energy (BDE) and bond polarity .
-
Bond Dissociation Energy (BDE): The C–I bond is the weakest among the carbon-halogen series.[1][2] This low BDE (approx. 228 kJ/mol for CH₃-I) means that relatively little energy is required to cleave the bond homolytically, forming a carbon-centered radical and an iodine radical.[1] This characteristic makes fluorinated iodoalkanes exceptional precursors for radical-based transformations. The presence of electron-withdrawing fluorine atoms on the alkyl chain further influences this bond strength.
-
Inductive Effects & Polarity: Fluorine is the most electronegative element, and its presence induces a strong electron-withdrawing effect (-I effect) along the carbon chain. This effect can decrease the electron density at the α-carbon, influencing its susceptibility to nucleophilic attack. However, for most reactions, the weakness of the C-I bond is the dominant factor determining reactivity compared to C-Cl or C-Br analogues.[2]
The interplay of these factors is crucial. For radical reactions, a lower BDE is favorable. For nucleophilic substitutions, while the C-I bond is predisposed to break, the electronic environment created by the fluorine atoms can significantly modulate the reaction rate.
Figure 1. Key electronic and energetic factors determining the reaction pathways of fluorinated iodoalkanes.
Radical Reactions: The Workhorse of Perfluoroalkylation
The facile homolytic cleavage of the C–I bond makes radical addition the most prominent and synthetically useful reaction class for perfluoroalkyl iodides.[3] These reactions are typically initiated by light (photolysis), heat, or a radical initiator (e.g., AIBN, sodium dithionite).[4]
A common application is the Atom Transfer Radical Addition (ATRA) to alkenes and alkynes, which proceeds via a chain mechanism.[5][6] The perfluoroalkyl radical (Rₓ•) adds to the π-system, creating a new carbon-centered radical, which then abstracts an iodine atom from another molecule of Rₓ-I to propagate the chain.
Comparative Reactivity Data
While comprehensive kinetic studies directly comparing a homologous series of Rₓ-I are sparse, synthetic yields under standardized conditions provide valuable insight. In a visible-light-induced radical cyclization, various perfluoroalkyl iodides were successfully employed, demonstrating the broad applicability of this approach. The observed yields suggest that radical generation is efficient across different chain lengths.
| Perfluoroalkyl Iodide (Rₓ-I) | Substrate | Product Yield (%) | Reference |
| CF₃I | o-alkenyl benzamide | 71% | [4] |
| C₄F₉I | o-alkenyl benzamide | 95% | [4] |
| C₆F₁₃I | o-alkenyl benzamide | 92% | [4] |
| C₈F₁₇I | o-alkenyl benzamide | 89% | [4] |
| Table 1. Isolated yields from a photoinduced radical cyclization reaction using various perfluoroalkyl iodides under standardized conditions. This demonstrates high efficiency for both short and long-chain reagents. |
The high yields obtained for longer chains (C₄-C₈) indicate that the C-I bond remains sufficiently weak for efficient radical generation and propagation, making these reagents highly effective for introducing larger perfluoroalkyl groups.
Nucleophilic Substitution: A Tale of Two Effects
In nucleophilic substitution (Sₙ2) reactions, the reactivity of haloalkanes is primarily governed by the leaving group ability, which correlates inversely with bond strength. The established trend is R-I > R-Br > R-Cl >> R-F.[1][2] Therefore, the iodide in Rₓ-I is an excellent leaving group.
However, the powerful inductive effect of fluorine substituents complicates this picture. Fluorine atoms near the reaction center (α or β positions) strongly withdraw electron density, which can decelerate the rate of Sₙ2 reactions. This is because the transition state involves a buildup of negative charge on the central carbon, which is destabilized by adjacent electron-withdrawing groups.
Comparative Reactivity Data
Studies comparing fluorinated alkyl bromides with their non-fluorinated counterparts have quantified this rate deceleration.
| Alkyl Bromide Substrate | Relative Sₙ2 Rate (with N₃⁻ in MeOH) | Reference |
| n-C₇H₁₅Br (Non-fluorinated) | 1 | [7] |
| n-RₓCH₂CH₂Br (γ-fluorinated) | 0.14 | [7] |
| n-RₓCH₂Br (β-fluorinated) | 0.00002 | [7] |
| Table 2. Relative rates of Sₙ2 substitution showing the significant rate decrease caused by the proximity of a perfluoroalkyl (Rₓ) group to the reaction center. |
Although this data is for bromides, the principle directly applies to the analogous iodides. The key takeaway is that while the C-I bond is inherently reactive, the rate of nucleophilic substitution on a fluorinated iodoalkane will be significantly slower than on its non-fluorinated counterpart, especially when fluorination is close to the iodine-bearing carbon. For synthetic planning, this means longer reaction times or more forcing conditions may be necessary.
Metal-Catalyzed Cross-Coupling Reactions
Fluorinated iodoalkanes are excellent partners in a variety of metal-catalyzed cross-coupling reactions, particularly those mediated by copper.[8][9] These methods provide powerful routes to form C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds, which are crucial in pharmaceutical and agrochemical synthesis.
The mechanism often involves the generation of a perfluoroalkyl radical via single-electron transfer (SET) from a low-valent metal species, which then participates in the catalytic cycle. The high reactivity of the C-I bond facilitates the initial activation step.
Recent advances have shown that aryl radicals, generated from a copper catalyst and an arenediazonium salt, can efficiently abstract the iodine atom from unactivated alkyl iodides to generate alkyl radicals. These radicals then enter a copper catalytic cycle to couple with various partners, such as alkynes in a Sonogashira-type reaction.[10] This strategy demonstrates high functional group tolerance and is applicable to complex molecules.
Experimental Protocols
Protocol 1: Comparative Analysis of Sₙ2 Reactivity via Silver Nitrate Precipitation
This experiment qualitatively compares the reactivity of a fluorinated iodoalkane versus a non-fluorinated iodoalkane by observing the rate of silver iodide (AgI) precipitation. The reaction rate is proportional to the rate of C-I bond cleavage.
Objective: To demonstrate the decelerating effect of fluorine substitution on Sₙ2 reactivity.
Materials:
-
1-Iodobutane
-
4,4,5,5,5-Pentafluoro-1-iodopentane
-
Ethanolic silver nitrate solution (0.1 M AgNO₃ in ethanol)
-
Test tubes, water bath
Procedure:
-
Label two test tubes, one for each iodoalkane.
-
Add 1 mL of ethanolic silver nitrate solution to each test tube.
-
Place both test tubes in a water bath set to 50°C to equilibrate.
-
Simultaneously, add 5 drops of 1-iodobutane to the first tube and 5 drops of 4,4,5,5,5-pentafluoro-1-iodopentane to the second tube.
-
Start a timer immediately. Shake both tubes to mix the contents.
-
Observe the tubes for the formation of a pale yellow precipitate (AgI). Record the time it takes for the precipitate to become clearly visible in each tube.
Expected Outcome: A precipitate will form significantly faster in the test tube containing 1-iodobutane. The delayed formation in the tube with the fluorinated analogue visually demonstrates its lower reactivity in this Sₙ2-type reaction, despite both having a weak C-I bond.
Figure 2. Experimental workflow for the qualitative comparison of iodoalkane reactivity.
Protocol 2: Photoinduced Atom Transfer Radical Addition (ATRA) to an Alkene
This protocol describes a general procedure for the addition of a perfluoroalkyl group across a double bond, representative of the methods used to generate the data in Table 1.[4][5]
Objective: To perform a synthetically useful radical addition of a perfluoroalkyl iodide to an alkene.
Materials:
-
Perfluorohexyl iodide (C₆F₁₃I)
-
1-Octene
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk flask or similar reaction vessel
-
Blue LED light source (420–430 nm)
-
Standard workup and purification supplies (rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the alkene substrate (e.g., 1-octene, 1.0 equiv).
-
Add anhydrous acetonitrile as the solvent.
-
Add the perfluoroalkyl iodide (e.g., C₆F₁₃I, 2.0 equiv) followed by the electron donor (e.g., TMEDA, 2.0 equiv).
-
Seal the flask and place it approximately 5 cm from the blue LED light source.
-
Irradiate the reaction mixture with stirring at room temperature for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the iodoperfluoroalkylation product.
Conclusion
The reactivity of fluorinated iodoalkanes is a nuanced subject, pivotal for their effective use in synthesis. While the weak C-I bond universally predisposes them to reaction, the specific pathway and rate are profoundly influenced by the degree and location of fluorination.
-
For Radical Reactions: Fluorinated iodoalkanes are premier reagents. The C-I bond is readily cleaved to generate the desired Rₓ• radical, and reactivity is high for both short and long-chain variants. This pathway should be considered the default, high-yield strategy for incorporating perfluoroalkyl chains.
-
For Nucleophilic Substitutions: Caution is advised. While the iodide is an excellent leaving group, the strong electron-withdrawing nature of nearby fluorine atoms can dramatically decrease the Sₙ2 reaction rate compared to non-fluorinated analogues.
-
For Metal-Catalyzed Cross-Couplings: These reagents are highly effective coupling partners, particularly in copper-catalyzed systems. The C-I bond is readily activated by the metal catalyst, enabling a wide range of powerful bond-forming reactions.
By understanding these guiding principles and leveraging the appropriate reaction conditions, researchers can effectively harness the synthetic potential of this important class of fluorinated building blocks.
References
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Save My Exams. (2024). Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note. Available at: [Link]
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Ma, Z., et al. (2011). Studies on the radical addition reaction of perfluoroalkyl iodides with 2,3-allenols and the Pd-catalyzed kinetic resolution via Sonogashira coupling reaction. FAO AGRIS. Available at: [Link]
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Clark, J. (2023). What is nucleophilic substitution? Chemguide. Available at: [Link]
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Jian, Y., et al. (2018). Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. National Institutes of Health. Available at: [Link]
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Li, G., et al. (2025). A visible-light-induced radical cyclization cascade towards perfluoroalkyl-substituted iminoisobenzofurans. Organic & Biomolecular Chemistry. Available at: [Link]
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Hartmann, M., Li, Y., & Studer, A. (2016). Determination of rate constants for trifluoromethyl radical addition to various alkenes via a practical method. Organic & Biomolecular Chemistry, 14, 206-210. Available at: [Link]
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Ma, Z., et al. (2011). Studies on the radical addition reaction of perfluoroalkyl iodides with 2,3-allenols and the Pd-catalyzed kinetic resolution via Sonogashira coupling reaction. Semantic Scholar. Available at: [Link]
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Wang, C., et al. (2020). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry. Available at: [Link]
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Brace, N. O. (1999). Syntheses with perfluoroalkyl iodides. A review. ResearchGate. Available at: [Link]
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Hu, J., et al. (2010). Copper-mediated fluoroalkylation reactions with iododifluoroacetamides: controlling the selectivity among cross-coupling, intramolecular cyclization, and homocoupling reactions. The Journal of Organic Chemistry, 75(16), 5747-5758. Available at: [Link]
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Linclau, B. (2016). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. Available at: [Link]
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Zhu, R., et al. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. Angewandte Chemie International Edition, 60(52), 27070-27077. Available at: [Link]
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University of California, Los Angeles. (n.d.). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. American Chemical Society. Available at: [Link]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]
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Zhu, R., et al. (2021). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. National Institutes of Health. Available at: [Link]
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A Comparative Guide to Surface Modification with 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
For researchers, scientists, and professionals in drug development, the ability to precisely control surface properties is paramount. The interaction of a material with its biological or chemical environment is dictated by its surface characteristics. This guide provides an in-depth technical comparison of surfaces modified with 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane, offering insights into its performance against other common surface modification agents. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Imperative of Surface Modification in Scientific Applications
The modification of surfaces to achieve desired properties such as hydrophobicity, oleophobicity, and biocompatibility is a cornerstone of advanced material science. In fields ranging from microfluidics to biomedical implants and drug delivery systems, the ability to create low-energy, non-adhesive surfaces is critical. Fluorinated compounds, due to the unique properties of the carbon-fluorine bond, have emerged as a leading class of materials for such applications.[1] The high electronegativity and low polarizability of fluorine atoms result in surfaces with low surface energy, leading to excellent water and oil repellency.[2][3]
Understanding this compound
This compound (C₉H₆F₁₃I) is a partially fluorinated organic compound.[4] Its structure consists of a C6 perfluorinated chain, providing the desirable low surface energy characteristics, linked to a short hydrocarbon chain terminating in an iodine atom. This terminal iodine serves as a reactive site for covalently grafting the molecule onto various substrates.
The primary mechanism for achieving a low-energy surface with this molecule is the formation of a self-assembled monolayer (SAM). During this process, the iodine headgroup anchors to the substrate, while the perfluorinated "tails" orient themselves away from the surface, creating a dense, ordered, and stable low-energy interface.
Performance Benchmarking: A Comparative Analysis
The efficacy of a surface modification agent is quantified by its ability to alter the surface energy and, consequently, its wettability by various liquids. This is most commonly assessed by measuring the contact angle of a liquid droplet on the modified surface.[5][6] A higher contact angle indicates greater repellency.
Surfaces modified with fluorinated compounds are expected to be both hydrophobic (water-repellent) and oleophobic (oil-repellent).[7] Superhydrophobicity is generally defined by a water contact angle greater than 150°.[8]
Below is a comparative table summarizing the expected performance of surfaces modified with this compound against other common fluorinated and non-fluorinated surface modification agents.
| Surface Modification Agent | Typical Water Contact Angle (°) | Typical Hexadecane Contact Angle (°) | Surface Energy (mN/m) | Key Advantages | Limitations |
| This compound | 110 - 120 (estimated) | 60 - 75 (estimated) | 10 - 15 (estimated) | Covalent attachment, good thermal stability. | Limited commercial availability and published data. |
| 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS) | ~115 | ~70 | ~12 | Well-established chemistry, forms robust SAMs on hydroxylated surfaces.[9] | Sensitive to moisture during application. |
| Fluoroethylene Vinyl Ether (FEVE) Resins | 90 - 110 | 50 - 60 | 15 - 25 | Excellent weatherability and durability.[10][11] | Typically applied as a thicker coating, may not be suitable for all applications. |
| Polytetrafluoroethylene (PTFE) | ~110 | ~45 | ~18 | High thermal and chemical resistance.[3] | Difficult to apply as a thin, uniform coating. |
| Octadecyltrichlorosilane (OTS) | ~110 | < 20 | ~22 | Forms well-ordered hydrophobic SAMs. | Not oleophobic. |
Note: Data for this compound is estimated based on the performance of similar perfluoroalkyl iodides due to a lack of specific published experimental data.
Experimental Protocols
The following protocols provide a framework for the surface modification of a silicon wafer with this compound and its subsequent characterization. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Surface Modification via Self-Assembled Monolayer Formation
This protocol describes the covalent attachment of this compound onto a hydroxylated silicon surface. The iodine atom can react with surface functional groups under appropriate conditions to form a stable bond.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
This compound
-
Anhydrous toluene
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse silicon wafers in Piranha solution for 15 minutes to remove organic residues and create a hydrophilic surface rich in hydroxyl (-OH) groups.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
SAM Deposition:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Immerse the cleaned silicon wafers in the solution for 12-24 hours at room temperature in a moisture-free environment.
-
The terminal iodine of the perfluorononane molecule reacts with the surface hydroxyl groups, forming a covalent bond and initiating the self-assembly of the monolayer.
-
-
Rinsing and Curing:
-
Remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Dry the wafers under a stream of nitrogen.
-
Anneal the coated wafers at 120°C for 1 hour to promote the ordering and stability of the SAM.
-
Protocol 2: Surface Characterization
This protocol outlines the steps to evaluate the performance of the modified surface.
1. Contact Angle Goniometry:
-
This technique measures the contact angle of a liquid droplet on a solid surface, providing a quantitative measure of wettability.[12]
-
Procedure:
-
Place the modified silicon wafer on the goniometer stage.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet and use software to measure the angle between the solid-liquid interface and the liquid-vapor interface.[13]
-
Repeat the measurement with hexadecane to assess oleophobicity.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
-
2. X-ray Photoelectron Spectroscopy (XPS):
-
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Procedure:
-
Place the modified wafer in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface. The presence of F 1s, C 1s, and I 3d peaks will confirm the presence of the modifying agent.
-
Acquire high-resolution spectra of the F 1s and C 1s regions to determine the chemical bonding states and confirm the integrity of the perfluorinated chain.
-
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for surface modification.
Caption: Structure of the modifying agent and substrate.
Caption: Performance comparison of surface modifiers.
Conclusion
This compound presents a promising avenue for creating low-energy surfaces with high water and oil repellency. Its key advantage lies in the potential for covalent attachment to a variety of substrates through its terminal iodine atom, leading to the formation of robust and stable self-assembled monolayers. While direct, extensive experimental data for this specific compound is emerging, its performance can be confidently extrapolated from the well-understood behavior of analogous perfluoroalkyl iodides.
In comparison to established alternatives like PFOTS and FEVE resins, this compound offers a balance of performance and versatility. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the potential of this and similar molecules in their specific applications. As with any scientific endeavor, careful execution of these protocols and thorough characterization are essential for achieving reproducible and reliable results. The continued exploration of novel fluorinated molecules will undoubtedly lead to further advancements in the field of surface engineering.
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M. K. K. Oo, et al. (2019). Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches. AIP Conference Proceedings.
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A. S. G. Khalil, et al. (2010). Radical addition of perfluorinated alkyl iodides to multi-layered graphene and single-walled carbon nanotubes. ResearchGate.
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S. H. Kim, et al. (2021). Dyeable Hydrophilic Surface Modification for PTFE Substrates by Surface Fluorination. MDPI.
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S. Roy, et al. (2022). Non-fluoroalkyl functionalized hydrophobic surface modifications used in membrane distillation for cheaper and more environmentally friendly applications: A mini-review. ResearchGate.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors, the choice of reagents is a critical decision point, balancing performance with economic viability. Perfluoroalkyl iodides are indispensable building blocks for the introduction of fluorinated moieties, which can significantly enhance the desired properties of molecules, such as metabolic stability and lipophilicity. This guide provides an in-depth technical comparison of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane and its common alternatives, focusing on their cost-effectiveness in typical applications. As Senior Application Scientists, our goal is to offer not just data, but a logical framework for making informed decisions in your research and development endeavors.
The Industrial Synthesis of Perfluoroalkyl Iodides: A Cost Perspective
The manufacturing cost of perfluoroalkyl iodides is intrinsically linked to the telomerization process, the cornerstone of their industrial production.[1][2] This free-radical reaction involves the sequential addition of a telogen, typically a short-chain perfluoroalkyl iodide like pentafluoroethyl iodide (C₂F₅I), to a taxogen, most commonly tetrafluoroethylene (TFE).[1][3][4] This process inherently yields a mixture of perfluoroalkyl iodides with varying chain lengths.
The distribution of these telomers is influenced by the molar ratio of the reactants.[4] Achieving a high yield of a specific chain length, such as the C9 chain of this compound, requires careful control of reaction conditions and subsequent purification, which contributes to the overall cost. The separation of homologous series of these compounds can be challenging and energy-intensive, directly impacting the price of the final, purified product.
Furthermore, the synthesis of the initial telogen, pentafluoroethyl iodide, involves the reaction of iodine and iodine pentafluoride with tetrafluoroethylene, often in the presence of a catalyst.[2] The cost of these starting materials and the complexity of the process are foundational to the cost of all subsequent longer-chain perfluoroalkyl iodides.
Performance Comparison in a Benchmark Application: Radical Addition to Alkenes
To provide a tangible comparison of performance, we will consider a widely used application of perfluoroalkyl iodides: the radical addition to an unactivated alkene, such as 1-octene. This reaction is a fundamental method for creating valuable perfluoroalkylated building blocks.
Alternatives for Comparison
For this guide, we will compare this compound with two common, commercially available alternatives with different chain lengths:
-
1-Iodo-1H,1H,2H,2H-perfluorooctane (C8-PF EtI)
-
1-Iodo-1H,1H,2H,2H-perfluorodecane (C10-PF EtI)
These alternatives are chosen because they represent shorter and longer perfluoroalkyl chains, respectively, and are frequently used in similar applications.
Experimental Protocol: Radical Addition of Perfluoroalkyl Iodides to 1-Octene
The following is a generalized experimental protocol for the radical addition of perfluoroalkyl iodides to 1-octene, which can be adapted for specific laboratory conditions. The causality behind the choice of reagents and conditions is to favor a radical chain mechanism, initiated by a radical initiator, leading to the desired 1,2-addition product.
Diagram of the Experimental Workflow:
Caption: Generalized workflow for the radical addition of perfluoroalkyl iodides to an alkene.
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene (e.g., 1-octene, 1.0 eq.) and the perfluoroalkyl iodide (1.2 eq.) in a suitable solvent (e.g., toluene).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with radical reactions.
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq.).
-
Reaction: Heat the mixture to a temperature appropriate for the chosen initiator (e.g., 80-90 °C for AIBN) and stir for the required reaction time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If necessary, quench any remaining radicals.
-
Purification: Concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired 1,2-addition product.
Performance and Cost-Effectiveness Analysis
The following table summarizes the key performance indicators and a calculated cost-effectiveness metric for the radical addition of our target compound and its alternatives to 1-octene. The data is a composite of typical yields reported in the literature and current market prices for the reagents.
| Parameter | This compound | 1-Iodo-1H,1H,2H,2H-perfluorooctane | 1-Iodo-1H,1H,2H,2H-perfluorodecane |
| Molecular Formula | C₉H₆F₁₃I | C₈H₄F₁₃I | C₁₀H₄F₁₇I |
| Molecular Weight ( g/mol ) | 488.03 | 474.00 | 574.02 |
| Typical Yield (%) | ~85% | ~88% | ~82% |
| Approx. Cost ($/g) | $1.50 - $2.50 | $1.20 - $2.00 | $1.80 - $3.00 |
| Cost per Mole ($/mol) | ~$829 | ~$758 | ~$1319 |
| Cost per Mole of Product ($/mol) | ~$975 | ~$861 | ~$1608 |
Note: Prices are estimates based on bulk quantities from various suppliers and are subject to change. The "Cost per Mole of Product" is calculated as (Cost per Mole of Reagent / Yield).
Discussion and Interpretation
From the data presented, several key insights emerge for the discerning researcher:
-
Cost per Gram vs. Cost per Mole: While the cost per gram of the C8 and C9 perfluoroalkyl iodides are comparable, the lower molecular weight of the C8 alternative results in a lower cost per mole. The C10 analogue is significantly more expensive on both a per-gram and per-mole basis, likely due to the increased difficulty in its synthesis and purification.
-
Performance (Yield): The yields for the radical addition are generally high for all three compounds, with the C8 alternative showing a slight advantage in some reported cases. The differences in yield are often marginal and can be influenced by specific reaction conditions.
-
Cost-Effectiveness: When considering the cost to produce a mole of the desired product, 1-Iodo-1H,1H,2H,2H-perfluorooctane emerges as the most cost-effective option for this benchmark reaction. Although this compound performs well, its slightly higher cost per mole translates to a higher cost per mole of the final product. The C10 alternative is substantially less cost-effective due to its high initial price.
Broader Applications and Considerations
While the radical addition to alkenes provides a useful benchmark, the choice of a perfluoroalkyl iodide will ultimately depend on the specific requirements of the target molecule and its intended application.
-
Surface Coatings: In the formulation of hydrophobic and oleophobic surface coatings, the length of the perfluoroalkyl chain is a critical determinant of performance. Longer chains generally provide greater repellency. In such cases, the higher cost of a longer-chain iodide like 1-Iodo-1H,1H,2H,2H-perfluorodecane may be justified by the enhanced performance of the final product.
-
Drug Development: In pharmaceutical research, the specific length and structure of the perfluoroalkyl group can have a profound impact on the biological activity and pharmacokinetic properties of a drug candidate. Therefore, the choice of reagent will be primarily driven by the desired biological effect, with cost being a secondary, albeit important, consideration, especially during process development and scale-up.
Conclusion and Recommendations
For researchers and drug development professionals, the selection of a perfluoroalkylating agent requires a multifaceted analysis that extends beyond the initial catalog price. This guide demonstrates that for a common synthetic transformation, a shorter-chain alternative like 1-Iodo-1H,1H,2H,2H-perfluorooctane can offer a more cost-effective solution than this compound without a significant compromise in performance.
However, the optimal choice is application-dependent. We recommend the following approach:
-
Define Performance Requirements: Clearly define the necessary properties that the perfluoroalkyl moiety will impart to the final product.
-
Evaluate Alternatives: For the specific application, obtain and compare performance data (e.g., yield, purity, efficacy) for a range of perfluoroalkyl iodides.
-
Conduct a Cost-Effectiveness Analysis: Based on current supplier pricing and experimental data, calculate the cost per mole of the desired product for each viable alternative.
-
Consider Scale-Up: For projects with the potential for large-scale synthesis, the cost-effectiveness analysis becomes paramount. Early consideration of more economical, yet effective, reagents can lead to significant long-term cost savings.
By adopting this evidence-based approach, researchers can make judicious decisions that align both scientific objectives and budgetary constraints, ultimately fostering more efficient and sustainable research and development.
References
- Process for the preparation of perfluoroalkyl iodide.
- Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes. Organic Chemistry Frontiers (RSC Publishing).
- Radical Addition of Perfluorinated Alkyl Iodides to Multi- Layered Graphene and Single-Walled Carbon Nanotubes.
- Iodoperfluoroalkylation of Unactivated Alkenes via Pyridine-Boryl Radical Initiated Atom-Transfer Radical Addition.
- Perfluoroalkyl iodide. Wikipedia.
- Synthesis of perfluoroalkyl iodides.
- External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacet
- Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry (RSC Publishing).
- A comparative study between alkyl- and perfluoroalkyl silane coatings for glass.
- perfluoroalkylation.
- Telomerization – Knowledge and References. Taylor & Francis.
- Per- and Polyfluoroalkyl Substances and Alternatives in Co
- Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors.
- Per- and Polyfluoroalkyl Substances and Alternatives in Coatings, Paints and Varnishes (CPVs). O.N.E.
- Process for producing perfluoroalkyl iodide telomer.
- A comparative study of the effectiveness of antifouling paints for the protection of ship hulls
- Synthesis of telogens and optimization of tetrafluoroethene telomerization process.
- 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0. Sigma-Aldrich.
- Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. MDPI.
- Comparison of the protective efficiency of polymethacrylates with different side chain length for AA2024 Alloy.
- An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol. Benchchem.
- Lead Iodide Manufacturing Cost Analysis Report 2025. IMARC Group.
- Synthesis of Perfluoroalkyl Iodides over Metal Catalysts in Gas Phase.
- Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen.
- Comparative Study on the Decontamination Efficacy of Peelable Co
- Silver. Wikipedia.
Sources
A Comparative Spectroscopic Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane and its Analogs for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the incorporation of fluorinated moieties is a widely employed strategy to modulate the physicochemical and biological properties of molecules. Among the diverse array of fluorinated building blocks, perfluoroalkyl iodides serve as versatile intermediates for the synthesis of complex fluorinated molecules. This guide provides a detailed spectroscopic analysis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (CAS 38550-34-4), a key member of this class, and offers a comparative perspective with its structural analogs. Through a combination of predicted data, analysis of related compounds, and standardized experimental protocols, this document aims to equip researchers with the necessary tools for the unambiguous characterization of these valuable synthetic intermediates.
Introduction to this compound
This compound, systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane, possesses the molecular formula C₉H₆F₁₃I. Its structure is characterized by a C₆F₁₃ perfluorohexyl tail linked to an iodinated propyl group. This unique architecture, combining a lipophobic perfluorinated chain with a reactive carbon-iodine bond, makes it a valuable precursor in organic synthesis, particularly for the introduction of perfluoroalkyl groups into organic molecules. Accurate and comprehensive spectroscopic characterization is paramount for verifying the purity and identity of this compound and its derivatives, ensuring the reliability of subsequent synthetic transformations.
Predicted Spectroscopic Profile of this compound
In the absence of publicly available experimental spectra for this compound, this section provides a detailed prediction of its key spectroscopic features based on established principles of NMR, IR, and mass spectrometry. These predictions are grounded in the analysis of its molecular structure and comparison with empirically determined data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, both ¹H and ¹⁹F NMR are indispensable.
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three methylene groups in the propyl chain.
-
-CH₂-I (C8-H₂): This signal is anticipated to appear as a triplet in the downfield region, typically around δ 3.2-3.4 ppm . The deshielding is due to the electronegativity of the adjacent iodine atom. The triplet multiplicity arises from coupling with the adjacent -CH₂- group (C7-H₂).
-
-CH₂-CH₂-I (C7-H₂): This signal is expected to be a multiplet, likely a quartet of triplets or a more complex pattern, in the range of δ 2.2-2.5 ppm . It is coupled to both the -CH₂-I and the -CH₂-CF₂- protons.
-
-CH₂-CF₂- (C6-H₂): This methylene group, being adjacent to the highly electron-withdrawing perfluoroalkyl chain, will experience significant deshielding and coupling to the fluorine atoms. The signal is predicted to be a triplet of triplets around δ 2.5-2.8 ppm . The primary triplet splitting will be due to coupling with the adjacent -CH₂- group (C7-H₂), and the finer triplet splitting will arise from coupling with the two fluorine atoms of the -CF₂- group.
The ¹⁹F NMR spectrum provides a unique fingerprint for fluorinated compounds due to the large chemical shift dispersion of the ¹⁹F nucleus. For the C₆F₁₃ chain, a series of signals is expected.
-
-CF₃ (C1): A triplet around δ -81 ppm .
-
-CF₂- (C2-C5): A series of multiplets in the range of δ -122 to -127 ppm . The signals for the internal CF₂ groups are often complex and may overlap.
-
-CF₂-CH₂- (C6): A multiplet shifted slightly downfield compared to the other CF₂ groups, expected around δ -115 ppm , due to the proximity of the hydrocarbon chain.
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
-CH₂-I (C8): Expected to be significantly shielded by the heavy iodine atom, appearing around δ 5-10 ppm .
-
-CH₂- (C7): Predicted to be in the range of δ 30-35 ppm .
-
-CH₂-CF₂- (C6): This carbon will be deshielded and show coupling to the adjacent fluorine atoms, appearing as a triplet around δ 35-40 ppm .
-
Perfluoroalkyl Chain (C1-C5): A series of signals, often showing complex splitting due to C-F coupling, in the range of δ 105-120 ppm .
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of C-F bonds.
-
C-F Stretching: Strong, characteristic absorption bands are expected in the region of 1100-1300 cm⁻¹ . The intensity and complexity of these bands are hallmarks of perfluoroalkyl chains.
-
C-H Stretching: Absorptions for the methylene groups will be observed in the 2850-2960 cm⁻¹ region.
-
CH₂ Bending: Scissoring and rocking vibrations for the methylene groups are expected around 1465 cm⁻¹ and 730 cm⁻¹ , respectively.
-
C-I Stretching: A weak absorption may be present in the far-infrared region, typically around 500-600 cm⁻¹ .
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of perfluoroalkyl iodides often results in extensive fragmentation, with the molecular ion peak being weak or absent.
-
Molecular Ion (M⁺): If observed, the molecular ion peak would be at m/z 488 .
-
Fragmentation Pattern: The fragmentation is expected to be dominated by the loss of the iodine atom and cleavage of the perfluoroalkyl chain. Key fragments would include:
-
[M-I]⁺: at m/z 361.
-
Fragments corresponding to the loss of CF₂ units (m/z 50) from the perfluoroalkyl chain, such as C₅F₁₁⁺ (m/z 281), C₄F₉⁺ (m/z 231), C₃F₇⁺ (m/z 181), C₂F₅⁺ (m/z 131), and CF₃⁺ (m/z 69). The CF₃⁺ fragment is often a prominent peak in the spectra of perfluorinated compounds.
-
Comparative Analysis with Structurally Related Compounds
To provide a practical context for the predicted data, this section compares the expected spectroscopic features of this compound with the known data for two similar molecules: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (C₈H₄F₁₃I) and 1-Iodo-1H,1H,2H,2H-perfluorodecane (C₁₀H₄F₁₇I) .
| Spectroscopic Feature | This compound (Predicted) | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (Experimental/Predicted) | 1-Iodo-1H,1H,2H,2H-perfluorodecane (Experimental/Predicted) |
| ¹H NMR (-CH₂-I) | ~ δ 3.2-3.4 ppm (t) | ~ δ 3.2-3.4 ppm (t) | ~ δ 3.2-3.4 ppm (t) |
| ¹H NMR (-CH₂-CF₂-) | ~ δ 2.5-2.8 ppm (tt) | ~ δ 2.4-2.7 ppm (m) | ~ δ 2.4-2.7 ppm (m) |
| ¹⁹F NMR (-CF₃) | ~ δ -81 ppm (t) | ~ δ -81 ppm (t) | ~ δ -81 ppm (t) |
| ¹⁹F NMR (-CF₂-CH₂-) | ~ δ -115 ppm (m) | ~ δ -114 ppm (m) | ~ δ -114 ppm (m) |
| IR (C-F stretch) | 1100-1300 cm⁻¹ (strong, complex) | 1100-1300 cm⁻¹ (strong, complex) | 1100-1300 cm⁻¹ (strong, complex) |
| MS (M⁺) | m/z 488 (weak or absent) | m/z 474 (weak or absent) | m/z 574 (weak or absent) |
| MS (Major Fragments) | [M-I]⁺ (361), CₙF₂ₙ₊₁⁺ | [M-I]⁺ (347), CₙF₂ₙ₊₁⁺ | [M-I]⁺ (447), CₙF₂ₙ₊₁⁺ |
Causality Behind Experimental Choices: The choice of these specific analogs for comparison is based on their structural similarity to the target molecule. They all possess a perfluoroalkyl chain and a terminal iodoalkane moiety, making them excellent models for predicting the spectroscopic behavior of this compound. The subtle differences in the length of the hydrocarbon spacer and the perfluoroalkyl chain allow for an understanding of how these structural variations influence the spectroscopic output.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic analyses described in this guide. These protocols are designed to be self-validating by including necessary calibration and referencing steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹⁹F, and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher) with ¹H, ¹⁹F, and ¹³C capabilities.
-
NMR tubes (5 mm).
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Internal standard (e.g., Tetramethylsilane (TMS) for ¹H and ¹³C, CFCl₃ or a known fluorinated compound for ¹⁹F).
-
Sample of the perfluoroalkyl iodide derivative.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of internal standard if not already present in the solvent.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Tune and match the ¹H probe.
-
Acquire a standard ¹H spectrum using a 90° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the ¹⁹F probe.
-
Acquire a ¹⁹F spectrum. A wider spectral width (e.g., 250 ppm) is typically required.
-
Proton decoupling is often employed to simplify the spectra.
-
Reference the spectrum to the external or internal ¹⁹F standard.
-
-
¹³C NMR Acquisition:
-
Tune and match the ¹³C probe.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Reference the spectrum to the solvent signal or TMS.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample of the perfluoroalkyl iodide derivative.
-
Solvent for cleaning (e.g., isopropanol).
Procedure:
-
Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Apply a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.
-
Helium gas (for GC).
-
Sample of the perfluoroalkyl iodide derivative dissolved in a volatile solvent (for GC-MS).
Procedure:
-
Sample Introduction:
-
GC-MS: Inject a dilute solution of the sample into the GC. The compound will be vaporized and separated on the GC column before entering the MS.
-
Direct Insertion Probe: Place a small amount of the sample on the probe, insert it into the ion source, and heat it to induce vaporization.
-
-
Ionization: The vaporized sample molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Visualizing Spectroscopic Relationships
To further clarify the relationship between the molecular structure and its spectroscopic signatures, the following diagrams are provided.
Key Structural Features and Their Spectroscopic Signatures
Caption: Correlation of molecular fragments with their expected spectroscopic signals.
General Analytical Workflow
Caption: A typical workflow for the spectroscopic analysis of perfluoroalkyl iodides.
Conclusion
References
-
PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. [Link]
-
NIST. Perfluorooctyl iodide. [Link]
-
Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
A Researcher's Guide to Supplier and Purity Analysis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
In the field of advanced materials and pharmaceutical development, the purity of starting reagents is a critical determinant of experimental success and product integrity. This guide provides a comprehensive comparison of commercial suppliers for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (CAS No. 2043-55-2), a key intermediate in the synthesis of fluorinated compounds. Beyond a simple supplier list, this document outlines the necessary analytical procedures for independent purity verification, empowering researchers to make informed procurement decisions and ensure the quality of their starting materials.
The selection of a raw material should not be based solely on the listed purity on a supplier's website, but on a thorough understanding of the potential impurities and the analytical methods used for their detection. This guide will delve into the common techniques for analyzing the purity of this compound and provide a framework for a rigorous in-house quality assessment.
Supplier Landscape and Stated Purity
A survey of the market reveals several key suppliers for this compound. While many list a purity of >97% or >98%, the level of detail provided in their public documentation, such as Certificates of Analysis (CoA), can vary significantly. The following table summarizes the offerings from a selection of prominent suppliers.
| Supplier | Stated Purity | Availability | Additional Information |
| SynQuest Laboratories, Inc. | 98% | In Stock | Provides a detailed product page with physical and chemical properties. |
| Thermo Fisher Scientific | Not specified | Varies | Listed under the Acros Organics brand. |
| Sigma-Aldrich (Merck) | ≥97% | Varies | Provides safety data sheets and basic specifications. |
| Apollo Scientific | >98% | In Stock | Offers various pack sizes. |
| Fluorochem | >97% | In Stock | Part of their portfolio of fluorinated compounds. |
Note: The stated purity is as advertised by the supplier and should be independently verified. Availability is subject to change.
Purity Analysis: A Methodological Approach
Independent verification of purity is paramount. The primary analytical techniques for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹⁹F NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. For a relatively volatile compound like this compound, GC is ideal for separating it from non-volatile impurities and closely related volatile side-products from its synthesis.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 10 µg/mL.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar column such as an Agilent J&W DB-1ms (30 m x 0.25 mm, 0.25 µm) is suitable.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: 40-600 m/z.
-
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound.
-
Workflow for GC-MS Purity Determination
Caption: Workflow for purity determination of this compound by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). ¹H NMR will show signals for the hydrocarbon portion of the molecule, while ¹⁹F NMR is crucial for analyzing the perfluorinated chain.
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.
-
For quantitative analysis (qNMR), add a known amount of an internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene).
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans).
-
The spectral width should cover the expected chemical shifts (e.g., 0-10 ppm).
-
-
¹⁹F NMR:
-
Acquire a standard fluorine spectrum.
-
The spectral width should be sufficient to cover the range of fluorinated species (e.g., -50 to -200 ppm).
-
-
-
Data Analysis:
-
In the ¹H NMR spectrum, look for the characteristic signals of the -CH₂-CH₂-I and -CH₂-CF₂- protons. Impurities may present as additional peaks.
-
The ¹⁹F NMR spectrum is particularly informative for identifying other fluorinated impurities.
-
Purity can be estimated by comparing the integration of the main compound's signals to those of the impurities. For a more accurate assessment, qNMR with an internal standard is recommended.
-
Logical Flow for Purity Verification
Caption: Decision-making workflow for the quality control of incoming this compound.
Potential Impurities and Their Identification
The synthesis of this compound typically involves the reaction of a perfluoroalkyl iodide with ethylene. Potential impurities may include:
-
Starting materials: Unreacted perfluoroalkyl iodide or residual ethylene adducts.
-
Oligomers: Products from the reaction of the desired compound with further ethylene molecules.
-
Solvent residues: Residual solvents from the synthesis and purification steps.
GC-MS is particularly effective at identifying volatile impurities, while NMR can provide detailed structural information to help elucidate the identity of unknown impurities.
Conclusion and Recommendations
For researchers and drug development professionals, the integrity of this compound is non-negotiable. While suppliers provide a crucial starting point with their stated purities, this guide emphasizes the necessity of independent verification.
Key Recommendations:
-
Request a Lot-Specific Certificate of Analysis: Always request a CoA for the specific batch you are purchasing.
-
Perform In-House QC: Implement a routine quality control check using GC-MS and/or NMR for all incoming batches of critical reagents.
-
Choose Suppliers with Transparent Data: Favor suppliers who provide comprehensive analytical data and are responsive to technical inquiries.
-
Consider the Application: The required purity of this compound will depend on the sensitivity of the downstream application. For demanding applications such as pharmaceutical synthesis, a higher purity grade and more rigorous testing are warranted.
By adopting a proactive approach to quality control, researchers can mitigate the risks associated with reagent impurities, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane and its Analogs for Advanced Drug Development
This guide provides a comprehensive review and comparison of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. These specialized organofluorine compounds are gaining significant attention for their potential in enhancing the efficacy and delivery of therapeutic agents. This document delves into their synthesis, physicochemical properties, and performance in biomedical applications, supported by experimental data and detailed protocols.
Introduction: The Promise of Iodinated Perfluorocarbons in Medicine
Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic compounds characterized by a partially or fully fluorinated alkyl chain.[1] The unique properties imparted by the carbon-fluorine bond, such as high thermal and chemical stability, have led to their use in a wide array of industrial and consumer products.[2] In the realm of medicine, certain functionalized perfluorocarbons are being explored for their potential as drug delivery vehicles, contrast agents for medical imaging, and respiratory therapeutics.[3][4]
The introduction of an iodine atom into the perfluoroalkyl chain, creating compounds like this compound, offers a reactive handle for further chemical modification, allowing for their conjugation to drugs, targeting ligands, or other functional moieties. This guide will focus on the synthesis, properties, and comparative performance of these iodinated perfluorononane analogs, providing a critical resource for their application in advanced drug development.
Physicochemical Properties: A Comparative Analysis
The performance of this compound and its analogs in biomedical applications is intrinsically linked to their physicochemical properties. Key parameters such as molecular weight, boiling point, density, and lipophilicity play a crucial role in their formulation, biodistribution, and interaction with biological systems.
While specific experimental data for a wide range of analogs is not always available in a single source, we can compile and compare the known properties of the parent compound and closely related structures to understand the structure-property relationships. The affinity of perfluoroalkyl substances has been shown to increase with the length of the fluoroalkyl chain.[5]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
| This compound | C₉H₆F₁₃I | 488.03 | 204.4 at 760 mmHg | 1.825 | 88.6 |
Data for this compound obtained from its Safety Data Sheet.
Performance in Biomedical Applications: A Focus on Drug Delivery and Imaging
The unique properties of iodinated perfluorocarbons make them attractive candidates for various biomedical applications. Their high density and the presence of iodine make them potential contrast agents for X-ray and computed tomography (CT) imaging. Furthermore, their ability to dissolve and transport gases, particularly oxygen, has led to research into their use as artificial blood substitutes and for oxygenating hypoxic tumors to enhance the efficacy of radiotherapy and certain chemotherapies.[4]
In the context of drug delivery, these compounds can be formulated into nanoemulsions or nanoparticles to encapsulate and deliver therapeutic agents.[3] The perfluorinated core provides a stable, inert environment for the drug, while the iodinated handle allows for surface modification to attach targeting molecules, improving specificity and reducing off-target effects. The length of the perfluoroalkyl chain has been shown to be a key parameter in the uptake of these substances in passive samplers, suggesting its importance in biological uptake as well.[6]
While direct comparative studies on the performance of a homologous series of 2-iodo-perfluorononane analogs in drug delivery are limited, research on similar perfluoroalkyl substances indicates that the chain length and the nature of the hydrocarbon spacer significantly influence their biological interactions and delivery efficiency.
Experimental Protocols: Synthesis and Characterization
The synthesis of this compound and its analogs typically involves the radical addition of a perfluoroalkyl iodide to an alkene. A general, adaptable protocol for this type of synthesis is provided below.
General Synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluoroalkylalkanes
This protocol describes a general method for the synthesis of 2-iodo-perfluoroalkylalkane derivatives through the radical-initiated addition of a perfluoroalkyl iodide to a terminal alkene. This method can be adapted for the synthesis of this compound and its analogs by selecting the appropriate starting perfluoroalkyl iodide and alkene.
Materials:
-
Perfluoroalkyl iodide (e.g., perfluorohexyl iodide for the synthesis of the perfluorononane analog)
-
Terminal alkene (e.g., prop-1-ene)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Anhydrous, deoxygenated solvent (e.g., toluene or acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., silica gel column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the perfluoroalkyl iodide and the radical initiator (typically 1-5 mol%) in the anhydrous solvent.
-
Addition of Alkene: Cool the solution to a suitable temperature (e.g., 0 °C) and slowly bubble the gaseous alkene (or add the liquid alkene dropwise) into the reaction mixture with vigorous stirring.
-
Reaction: After the addition is complete, warm the reaction mixture to the desired temperature (typically 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-iodo-perfluoroalkylalkane.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the quenching of radical intermediates by oxygen, which would otherwise inhibit the desired reaction.
-
Anhydrous Solvent: The absence of water is important to avoid potential side reactions.
-
Radical Initiator: AIBN is a common choice as it decomposes at a convenient rate at moderate temperatures to generate the necessary radicals to initiate the chain reaction.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any byproducts.
Visualizing the Synthetic Pathway
To better illustrate the synthesis process, the following diagram outlines the key steps in the radical addition of a perfluoroalkyl iodide to an alkene.
Caption: A flowchart illustrating the key stages in the synthesis of 2-iodo-perfluoroalkylalkanes.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for advancing drug development. Their unique physicochemical properties, coupled with the ability to be readily functionalized, make them versatile platforms for creating novel drug delivery systems and imaging agents. While direct comparative data remains somewhat limited, the principles of organofluorine chemistry and the existing body of research on perfluoroalkyl iodides provide a strong foundation for their rational design and application.
Future research should focus on the systematic synthesis and evaluation of a homologous series of these compounds to establish clear structure-activity relationships. In-depth studies on their formulation into nanoparticles and nanoemulsions, as well as their in vitro and in vivo performance, will be crucial for translating their potential into clinical applications. The development of more efficient and scalable synthetic routes will also be essential for their widespread adoption in the pharmaceutical industry.
References
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Syntheses with perfluoroalkyl iodides. A review. (2025). ResearchGate. [Link]
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Role of Fluorocarbon Chain Length in the Adsorption of Perfluoroalkyl Substances on Nanoplastic Particles. (2022). ACS ES&T Water. [Link]
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Comparative Evaluation of the Effects of Legacy and New Generation Perfluoralkyl Substances (PFAS) on Thyroid Cells In Vitro. (2022). Frontiers in Endocrinology. [Link]
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The Effects of Perfluoroalkyl and Alkyl Backbone Chains, Spacers, and Anchor Groups on the Performance of Organic Compounds as Corrosion Inhibitors for Aluminum Investigated Using an Integrative Experimental-Modeling Approach. (2021). ResearchGate. [Link]
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Activation of mouse and human peroxisome proliferator-activated receptor-alpha (PPARα) by perfluoroalkyl acids (PFAAs): further investigation of C4-C12 compounds. (2012). Reproductive Toxicology. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in experimentation. The proper disposal of specialized reagents like 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this fluorinated organic compound, ensuring the protection of personnel and the environment.
Foundational Knowledge: Understanding the Compound
This compound (CAS No. 38550-34-4) is a halogenated organic compound.[1] Its perfluorinated chain imparts chemical stability, while the presence of iodine, a halogen, necessitates specific disposal considerations.[2][3] Halogenated organic compounds are often subject to stricter disposal regulations than their non-halogenated counterparts due to their potential for environmental persistence and toxicity upon improper handling or breakdown.[2][4]
Key Compound Data:
| Property | Value | Source |
| Molecular Formula | C9H6F13I | [1] |
| Molecular Weight | 488.03 g/mol | [1] |
| Appearance | Not specified, likely a liquid or solid | |
| Primary Hazards | Skin irritation, serious eye irritation, potential respiratory irritation. |
Immediate Safety Protocols: Your First Line of Defense
Before handling this compound, it is imperative to have a thorough understanding of the immediate safety measures.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this and any halogenated organic compound is the consistent and correct use of PPE.[2]
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][5]
-
Hand Protection: Use nitrile gloves.[2] Always check the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A standard lab coat is required.[2] For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1][5]
Emergency First Aid
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a systematic process that minimizes risk and ensures regulatory compliance. The following workflow provides a clear path from the point of generation to final disposal.
Step 1: Generation of Waste
Waste streams containing this compound can include:
-
Unused or expired reagent.
-
Residues from chemical reactions.
-
Contaminated materials (e.g., pipette tips, weighing boats, absorbent pads from a spill).
Step 2: Segregation at the Source
This is a critical step. Do not mix halogenated organic waste with non-halogenated organic waste.[3][6] Doing so can complicate the disposal process and significantly increase costs.[4]
Step 3: Proper Containerization
-
Waste Container: Use a designated, chemically compatible container for "Halogenated Organic Waste."[3] These are often supplied by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name of this compound and any other components.[6]
-
Closure: Keep the waste container securely closed except when adding waste.[6]
Step 4: Temporary Storage (Satellite Accumulation Area)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be away from general work areas and clearly marked.
Final Disposal Considerations: Adherence to EPA Guidance
As a perfluorinated compound, the disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) guidance on per- and polyfluoroalkyl substances (PFAS).[7][8] The EPA has outlined several technologies for the destruction and disposal of PFAS-containing materials.[8][9]
The two primary recommended methods for the final disposal of this type of waste are:
-
High-Temperature Incineration: This is often the preferred method for the destruction of halogenated organic compounds.[3] The process should be carried out in a permitted hazardous waste incinerator capable of reaching temperatures sufficient to break down the stable perfluorinated structure.
-
Hazardous Waste Landfill: If high-temperature incineration is not a viable option, disposal in a permitted hazardous waste landfill is an alternative.[9] These landfills have specialized liners and leachate collection systems to minimize environmental release.[9]
It is important to note that while PFAS are not currently listed as hazardous wastes under the Resource Conservation and Recovery Act (RCRA) at the federal level, state regulations may vary.[10] Always consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations.
Spill Management: Preparedness is Key
In the event of a spill, a swift and informed response is essential to mitigate exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill kit for solvents.[11]
-
Carefully collect the absorbed material into a designated waste container.
-
Clean the spill area with soap and water.
-
Label the container as hazardous waste, detailing the contents, and dispose of it as halogenated organic waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill cleanup should address large spills.
-
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a testament to a laboratory's commitment to safety and environmental responsibility. By understanding the chemical's properties, adhering to strict safety protocols, and following a systematic disposal workflow, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the planet.
References
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Environmental Risk Management, Inc. (n.d.). EPA Publishes New PFAS Destruction and Disposal Guidelines to Fight “Forever Chemicals”. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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The Acta Group. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Retrieved from [Link]
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U.S. Department of Defense. (2023, July 11). Memorandum for Interim Guidance on Destruction or Disposal of Materials Containing PFAS in the U.S. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. PubChem Compound Summary for CID 91745. Retrieved from [Link]
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Navigating the Safe Handling of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane: A Guide for Laboratory Professionals
For the modern researcher, the synthesis and application of novel fluorinated compounds like 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane are pivotal in advancing drug discovery and materials science. The unique properties imparted by fluorine atoms, however, necessitate a robust and informed approach to laboratory safety.[1] This guide provides essential, field-proven directives for the safe handling, use, and disposal of this compound, ensuring the protection of personnel and the integrity of research.
Understanding the Hazard Landscape
This compound is a halogenated organic compound. While specific toxicological data for this exact compound may be limited, the available safety data sheets (SDS) for it and structurally similar perfluorinated substances indicate that it should be handled with care due to its potential as a skin, eye, and respiratory irritant.[2] Per- and polyfluoroalkyl substances (PFAS), a broad class to which this compound belongs, are noted for their persistence in the environment.[3][4][5] Therefore, minimizing exposure and ensuring proper disposal are of paramount importance.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, with detailed explanations below.
| Exposure Route | Recommended PPE & Engineering Controls | Rationale |
| Inhalation | - Work within a certified chemical fume hood.- NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges. | To prevent the inhalation of potentially harmful vapors or aerosols. The use of a fume hood provides primary containment, while a respirator offers personal protection, especially during transfers or if engineering controls are insufficient. |
| Skin Contact | - Wear compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).- Wear a flame-resistant lab coat.- For larger quantities, consider a chemical-resistant apron. | To prevent skin absorption and irritation. Fluorinated compounds can have varying degrees of skin permeability. Double gloving is recommended for enhanced protection.[6] |
| Eye Contact | - Wear chemical safety goggles.- Use a face shield when handling larger quantities or when there is a splash hazard. | To protect the eyes from splashes, which could cause serious and irreversible damage. |
| Ingestion | - Do not eat, drink, or smoke in the laboratory.- Wash hands thoroughly after handling. | To prevent accidental ingestion of the chemical. |
Glove Selection: A Critical Choice
The selection of appropriate gloves is crucial. While no specific breakthrough time data for this compound is readily available, guidance for halogenated hydrocarbons suggests that while butyl rubber may not be suitable, nitrile and neoprene gloves offer a good balance of protection and dexterity for incidental contact.[7][8] For prolonged handling or in the case of a spill, heavier-duty gloves or double-gloving is recommended. Always inspect gloves for any signs of degradation or perforation before use.[2][9]
Respiratory Protection: Ensuring Clean Air
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. In situations where vapor or aerosol generation is likely, or if working outside of a fume hood, a NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is mandatory.[10][11] Ensure a proper fit test has been conducted for the respirator user. Cartridges should be replaced on a regular schedule based on the frequency and intensity of use.[10]
Operational and Disposal Plans: A Step-by-Step Approach
A clear, methodical plan for both the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound.
Caption: Workflow for handling this compound.
Disposal Plan: Minimizing Environmental Impact
As a perfluorinated compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. The U.S. Environmental Protection Agency (EPA) provides guidance on the disposal of PFAS, which includes incineration at high temperatures, landfilling in designated hazardous waste facilities, and underground injection.[12] For a laboratory setting, the following steps should be followed:
-
Waste Segregation: Collect all waste containing this compound, including excess reagent, contaminated solvents, and disposable labware, in a dedicated and clearly labeled hazardous waste container.[12][13] Halogenated waste streams should be kept separate from non-halogenated ones to facilitate proper disposal and manage costs.[13]
-
Container Selection: Use a container that is compatible with the chemical. The original container is often the best choice for storing the waste.[13] Ensure the container is in good condition and can be securely sealed.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes the full chemical name, concentration, and associated hazards.[12]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials. The storage area should have secondary containment.
-
Disposal Request: Once the container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
The logical relationship for the disposal decision-making process is illustrated below.
Caption: Disposal decision pathway for laboratory waste.
By adhering to these rigorous safety and disposal protocols, researchers can confidently work with this compound, unlocking its potential while upholding the highest standards of laboratory safety and environmental responsibility.
References
-
U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Per- and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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NIOSH. (2009). Personal Protective Equipment for Health Care Workers Who Work With Hazardous Drugs. Retrieved from [Link]
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3M. (n.d.). 3M™ Hydrogen Fluoride, Organic Vapor, Particulates And Sulfur Dioxide Respirator Cartridge. Retrieved from [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]
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Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]
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Gemplers. (2024). Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]
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Polish Journal of Environmental Studies. (2015). What do We Know about the Risk Arising from Perfluorinated Compounds. Retrieved from [Link]
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E3S Web of Conferences. (n.d.). Research on Restriction Regulations and Detection Techniques for Perfluorinated and Polyfluoroalkyl Substances. Retrieved from [Link]
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Wikipedia. (n.d.). Per- and polyfluoroalkyl substances. Retrieved from [Link]
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PMC. (n.d.). Changing Interpretation of Human Health Risks from Perfluorinated Compounds. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
